Product packaging for 2,6-Difluoro-3-methylbenzylamine(Cat. No.:CAS No. 261763-42-2)

2,6-Difluoro-3-methylbenzylamine

Cat. No.: B1304717
CAS No.: 261763-42-2
M. Wt: 157.16 g/mol
InChI Key: ARYISIHEKZVZMJ-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-methylbenzylamine is a useful research compound. Its molecular formula is C8H9F2N and its molecular weight is 157.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9F2N B1304717 2,6-Difluoro-3-methylbenzylamine CAS No. 261763-42-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,6-difluoro-3-methylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N/c1-5-2-3-7(9)6(4-11)8(5)10/h2-3H,4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYISIHEKZVZMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378911
Record name 2,6-Difluoro-3-methylbenzylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261763-42-2
Record name 2,6-Difluoro-3-methylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261763-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Difluoro-3-methylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,6-Difluoro-3-methylbenzylamine CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Difluoro-3-methylbenzylamine, a key fluorinated building block utilized in the synthesis of pharmaceuticals and agrochemicals. The document details its chemical properties, safety information, and its role in synthetic chemistry.

Core Chemical Information

This compound is a substituted benzylamine derivative. The presence of two fluorine atoms on the benzene ring significantly influences its chemical reactivity and properties, making it a valuable intermediate in the development of complex molecules.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
CAS Number 261763-42-2[1]
Molecular Formula C₈H₉F₂N[1][2][3]
Molecular Weight 157.16 g/mol [1][2]
MDL Number MFCD01631410[1][2]
InChI Key ARYISIHEKZVZMJ-UHFFFAOYSA-N[2][3]
SMILES Cc1ccc(F)c(CN)c1F[2][3]
Storage Room temperature, dry conditions[1]

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of active ingredients for a variety of products. Its structural features are leveraged to create compounds with specific biological activities.

  • Pharmaceutical Synthesis : This compound is primarily used in the creation of active pharmaceutical ingredients (APIs). It is a key building block for drugs targeting neurological and cardiovascular conditions.[1]

  • Agrochemical Development : It is employed in the development of modern herbicides and pesticides, contributing to enhanced crop protection.[1]

  • Antimicrobial Research : While not directly stated for this specific molecule, closely related 2,6-difluorobenzamide structures are known to be potent inhibitors of the bacterial cell division protein FtsZ.[4] This protein is a promising target for novel antibiotics aimed at combating drug-resistant bacteria like Methicillin-resistant Staphylococcus aureus (MRSA).[4]

Potential Mechanism of Action for Derivatives

The diagram below illustrates the mechanism of action for antimicrobial agents derived from related 2,6-difluorobenzamide scaffolds, which inhibit bacterial cell division by targeting the FtsZ protein.

Caption: Inhibition of bacterial FtsZ protein by derivatives.

Synthetic Pathways and Experimental Protocols

A common and logical method for the synthesis of this compound is the reductive amination of its corresponding aldehyde, 2,6-Difluoro-3-methylbenzaldehyde.

Reductive_Amination Generalized Synthetic Workflow Aldehyde 2,6-Difluoro-3-methylbenzaldehyde Imine Intermediate Imine Aldehyde->Imine Condensation Ammonia Ammonia Source (e.g., NH4OAc, NH3) Ammonia->Imine Product This compound Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH3CN, H2/Catalyst) ReducingAgent->Product Purification Workup & Purification Product->Purification

Caption: Generalized workflow for reductive amination.

General Experimental Protocol: Reductive Amination

The following is a generalized protocol for the synthesis of this compound from 2,6-Difluoro-3-methylbenzaldehyde. This protocol is based on standard organic synthesis procedures.

  • Reaction Setup : To a round-bottom flask, add 2,6-Difluoro-3-methylbenzaldehyde (1.0 eq) and a suitable solvent such as methanol or dichloromethane.

  • Imine Formation : Add an ammonia source, such as ammonium acetate (1.5-2.0 eq), to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction : Cool the reaction mixture in an ice bath. Cautiously add a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq), portion-wise to control gas evolution.

  • Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup : Once the reaction is complete, quench the excess reducing agent by slowly adding dilute hydrochloric acid (1M HCl) until the solution is acidic. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification : Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product, this compound.

  • Analysis : Confirm the identity and purity of the final compound using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar fluorobenzylamines and benzamides can be used to infer potential hazards.[5]

Hazard Identification (Inferred)
Hazard ClassStatementGHS Pictogram
Skin Corrosion/Irritation Causes skin irritation / May cause severe skin burnsDanger
Eye Damage/Irritation Causes serious eye irritation / Causes serious eye damageDanger
Acute Toxicity (Oral) Harmful if swallowedWarning
Target Organ Toxicity May cause respiratory irritationWarning
Precautionary Measures
  • Engineering Controls : Use only under a chemical fume hood to ensure good ventilation.[5][6]

  • Personal Protective Equipment (PPE) : Wear protective gloves, clothing, and eye/face protection (safety goggles and face shield).[5]

  • Handling : Do not breathe dust, mist, or vapors.[5][6] Avoid contact with skin and eyes.[5] Wash hands thoroughly after handling.

  • Storage : Store in a dry, cool, and well-ventilated place.[6] Keep the container tightly closed and store locked up.

  • Incompatible Materials : Strong oxidizing agents, strong acids, and acid chlorides.[6]

  • Disposal : Dispose of contents/container in accordance with local, regional, and national regulations, typically via an authorized incinerator.[5]

References

Physicochemical Properties of 2,6-Difluoro-3-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the

This guide provides a comprehensive overview of the core physicochemical properties of 2,6-Difluoro-3-methylbenzylamine, tailored for researchers, scientists, and professionals in drug development. It includes a summary of quantitative data, detailed experimental protocols for key property determination, and a workflow visualization.

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₈H₉F₂N[1][2][3][4]
Molecular Weight 157.16 g/mol [1][2][4]
Boiling Point 194.5 °C[1]
Density 1.171 g/cm³[1]
Predicted XLogP 1.3[3]
CAS Number 261763-42-2[1][2]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity.[5]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (one end sealed)[6]

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the sample of this compound is completely dry.[7] Grind a small amount of the crystalline solid into a fine powder using a mortar and pestle.

  • Loading the Capillary Tube: Pack the powdered sample into the open end of a capillary tube to a height of 1-2 mm.[6] This can be achieved by tapping the sealed end of the tube on a hard surface to compact the sample.[7]

  • Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.[7]

  • Heating and Observation: Heat the sample rapidly at first to determine an approximate melting range. Allow the apparatus to cool and then perform a second determination with a fresh sample, heating slowly (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range). Pure compounds typically exhibit a sharp melting range of 0.5-1.0 °C.

Boiling Point Determination (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of liquid.[8]

Apparatus:

  • Thiele tube[8][9]

  • Small test tube

  • Capillary tube (one end sealed)[9]

  • Thermometer

  • Heat-resistant oil (e.g., mineral oil)

  • Bunsen burner or hot plate[10]

Procedure:

  • Sample Preparation: Place a few milliliters of this compound into the small test tube.[10]

  • Capillary Inversion: Insert the capillary tube, sealed end up, into the liquid in the test tube.[8][9]

  • Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is aligned with the thermometer bulb.[9]

  • Heating: Immerse the assembly in the Thiele tube containing the heating oil, ensuring the oil level is above the sample level.[9] Gently heat the side arm of the Thiele tube.[8][9]

  • Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.[8] Continue heating until a continuous and rapid stream of bubbles is observed.

  • Data Recording: Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[8][9]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common and accurate method for determining the pKa of an ionizable compound.[11]

Apparatus:

  • Calibrated pH meter and electrode[12]

  • Buret

  • Magnetic stirrer and stir bar

  • Beaker or reaction vessel

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)[12]

Procedure:

  • Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in a suitable solvent (e.g., water or a co-solvent system).[12] To maintain constant ionic strength, a salt like KCl can be added.[12]

  • Titration Setup: Place the sample solution in a beaker with a magnetic stir bar and immerse the pH electrode.

  • Titration: Since the compound is a benzylamine (a weak base), it will be titrated with a standardized strong acid (e.g., 0.1 M HCl). Add the acid in small, precise increments from the buret.[12]

  • pH Measurement: After each addition of titrant, allow the pH reading to stabilize before recording it.[12]

  • Data Analysis: Plot the measured pH values against the volume of titrant added to generate a titration curve. The pKa is the pH at the half-equivalence point, which is the midpoint of the steep inflection in the curve.[13]

LogP Determination (Shake-Flask Method)

The shake-flask method is the traditional and most reliable method for experimentally determining the octanol-water partition coefficient (LogP).[14][15]

Apparatus:

  • Separatory funnel or vials

  • Mechanical shaker or rotator

  • Centrifuge (optional)

  • Analytical instrument for concentration measurement (e.g., HPLC or UV-Vis spectrophotometer)

  • n-Octanol and water (or a suitable buffer like PBS at pH 7.4)[16]

Procedure:

  • Phase Saturation: Pre-saturate the n-octanol with water and the water with n-octanol by mixing them and allowing the phases to separate.[17]

  • Partitioning: Accurately weigh a small amount of this compound and dissolve it in one of the pre-saturated phases. Add a known volume of this solution to a known volume of the other pre-saturated phase in a separatory funnel or vial.[18]

  • Equilibration: Shake the mixture for a sufficient time (e.g., 1 hour) to allow the compound to partition between the two phases and reach equilibrium.[16]

  • Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to accelerate this process and ensure a clean separation.

  • Concentration Analysis: Carefully withdraw a sample from each phase and determine the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) layers using a suitable analytical technique.[18]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentrations: P = C_oct / C_aq. The LogP is the base-10 logarithm of this value: LogP = log₁₀(P).[15]

Aqueous Solubility Determination

This protocol determines the maximum amount of a solute that can dissolve in a solvent at a given temperature.[19]

Apparatus:

  • Test tubes or vials with stoppers

  • Balance

  • Spatula

  • Constant temperature bath or shaker[19]

  • Filtration device (e.g., syringe filter)

  • Analytical instrument for concentration measurement (e.g., HPLC)

Procedure:

  • Sample Preparation: Add an excess amount of solid this compound to a known volume of water in a vial. The excess solid ensures that a saturated solution is formed.

  • Equilibration: Seal the vial and place it in a constant temperature bath or shaker.[19] Agitate the mixture for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the undissolved solid to settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant (the saturated solution), taking care not to disturb the solid. Immediately filter the sample to remove any undissolved microcrystals.

  • Analysis: Dilute the filtered sample with a suitable solvent and determine its concentration using a validated analytical method.

  • Calculation: The measured concentration of the saturated solution represents the aqueous solubility of the compound at that specific temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of the physicochemical properties of this compound.

G Workflow for Physicochemical Property Determination substance This compound (Pure Sample) mp_exp Melting Point Determination substance->mp_exp bp_exp Boiling Point Determination substance->bp_exp pka_exp pKa Determination substance->pka_exp logp_exp LogP Determination substance->logp_exp sol_exp Solubility Determination substance->sol_exp data_table Data Compilation & Analysis mp_exp->data_table bp_exp->data_table pka_exp->data_table logp_exp->data_table sol_exp->data_table report Technical Guide/ Whitepaper data_table->report

Caption: Experimental workflow for physicochemical property analysis.

References

Synthesis of 2,6-Difluoro-3-methylbenzylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust synthetic pathway for 2,6-Difluoro-3-methylbenzylamine, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the preparation of the key intermediate, 2,6-Difluoro-3-methylbenzaldehyde, followed by its conversion to the target primary amine via reductive amination. Detailed experimental protocols, quantitative data, and process visualizations are included to facilitate practical application in a laboratory setting.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-stage process. The first stage involves the regioselective formylation of 1,3-difluoro-2-methylbenzene to produce 2,6-Difluoro-3-methylbenzaldehyde. The second stage is the direct reductive amination of this aldehyde, which converts the formyl group into a primary aminomethyl group.

Synthetic_Pathway 1,3-Difluoro-2-methylbenzene 1,3-Difluoro-2-methylbenzene 2,6-Difluoro-3-methylbenzaldehyde 2,6-Difluoro-3-methylbenzaldehyde 1,3-Difluoro-2-methylbenzene->2,6-Difluoro-3-methylbenzaldehyde Step 1: Directed ortho-Metalation & Formylation This compound This compound 2,6-Difluoro-3-methylbenzaldehyde->this compound Step 2: Reductive Amination

Caption: Overall synthetic route for this compound.

Step 1: Synthesis of 2,6-Difluoro-3-methylbenzaldehyde

The regioselective introduction of a formyl group at the C6 position of 1,3-difluoro-2-methylbenzene is achieved via directed ortho-metalation (DoM). The fluorine atoms act as directing metalation groups (DMGs), facilitating deprotonation at an adjacent position by a strong organolithium base. The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent, N,N-dimethylformamide (DMF).

Experimental Protocol: Directed ortho-Metalation and Formylation

Step1_Workflow cluster_prep Reaction Setup cluster_reaction Lithiation and Formylation cluster_workup Work-up and Purification A Dissolve 1,3-difluoro-2-methylbenzene in anhydrous THF B Cool solution to -78 °C (dry ice/acetone bath) A->B C Add n-BuLi dropwise, maintain T < -70 °C B->C D Stir for 2 hours at -78 °C C->D E Add anhydrous DMF dropwise D->E F Warm to room temperature and stir for 1 hour E->F G Quench with saturated aq. NH4Cl F->G H Extract with Ethyl Acetate (3x) G->H I Wash combined organic layers with brine H->I J Dry over anhydrous Na2SO4, filter, and concentrate I->J K Purify by column chromatography (Silica gel, Hexanes/EtOAc) J->K

Caption: Experimental workflow for the synthesis of the aldehyde intermediate.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Volume/MassNotes
1,3-Difluoro-2-methylbenzene128.1310.01.28 gStarting material
n-Butyllithium (n-BuLi)64.0611.04.4 mL (2.5 M in hexanes)Pyrophoric, handle under inert gas
N,N-Dimethylformamide (DMF)73.0915.01.10 g (1.16 mL)Anhydrous
Tetrahydrofuran (THF)--50 mLAnhydrous
Saturated aqueous NH₄Cl--20 mLFor quenching
Ethyl Acetate (EtOAc)--3 x 30 mLFor extraction
Brine--20 mLFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)--~5 gDrying agent

Procedure:

  • To a dry, nitrogen-purged round-bottom flask, add 1,3-difluoro-2-methylbenzene (10.0 mmol, 1.28 g).

  • Dissolve the starting material in anhydrous tetrahydrofuran (50 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (11.0 mmol, 4.4 mL of a 2.5 M solution in hexanes) dropwise via syringe, ensuring the internal temperature remains below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 2 hours.

  • Add anhydrous N,N-dimethylformamide (15.0 mmol, 1.16 mL) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for an additional hour.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: 95:5 Hexanes/Ethyl Acetate) to yield 2,6-difluoro-3-methylbenzaldehyde.

Expected Yield: 70-85%

Step 2: Synthesis of this compound

The conversion of 2,6-difluoro-3-methylbenzaldehyde to the corresponding primary amine is accomplished via direct reductive amination. This one-pot procedure involves the in-situ formation of an imine intermediate from the aldehyde and an ammonia source, which is then immediately reduced by a hydride-donating reagent.

Experimental Protocol: Reductive Amination

Step2_Workflow cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up and Purification A Dissolve aldehyde and NH4Cl in Methanol B Cool solution to 0 °C (ice bath) A->B C Add NaBH4 portion-wise, maintain T < 10 °C B->C D Warm to room temperature and stir for 12 hours C->D E Concentrate methanol in vacuo D->E F Add water and extract with Dichloromethane (3x) E->F G Combine organic layers F->G H Acid-Base Extraction: 1. Extract with 1M HCl (3x) 2. Basify aqueous layer with 6M NaOH 3. Extract with DCM (3x) G->H I Dry over anhydrous Na2SO4, filter, and concentrate H->I

Caption: Experimental workflow for the synthesis of the target amine.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mmol)Volume/MassNotes
2,6-Difluoro-3-methylbenzaldehyde156.135.00.78 gStarting material from Step 1
Ammonium Chloride (NH₄Cl)53.4925.01.34 gAmmonia source
Sodium Borohydride (NaBH₄)37.837.50.28 gReducing agent
Methanol (MeOH)--40 mLSolvent
Dichloromethane (DCM)--~150 mLFor extraction
Hydrochloric Acid (HCl), 1M--3 x 15 mLFor acid-base extraction
Sodium Hydroxide (NaOH), 6M--As needed (~10 mL)For basification
Anhydrous Sodium Sulfate (Na₂SO₄)--~5 gDrying agent

Procedure:

  • In a round-bottom flask, dissolve 2,6-difluoro-3-methylbenzaldehyde (5.0 mmol, 0.78 g) and ammonium chloride (25.0 mmol, 1.34 g) in methanol (40 mL).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add sodium borohydride (7.5 mmol, 0.28 g) portion-wise over 15 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water (30 mL) and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers.

  • Purification by Acid-Base Extraction: a. Transfer the combined organic layers to a separatory funnel and extract with 1M HCl (3 x 15 mL). b. Combine the acidic aqueous extracts and cool in an ice bath. c. Slowly basify the aqueous layer to pH > 12 by adding 6M NaOH solution. d. Extract the basic aqueous layer with dichloromethane (3 x 25 mL).

  • Combine the final organic extracts and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield pure this compound.

Expected Yield: 75-90%

Summary of Quantitative Data

The following table summarizes the key quantitative parameters for the described two-step synthesis.

ParameterStep 1: Aldehyde SynthesisStep 2: Amine Synthesis
Starting Material 1,3-Difluoro-2-methylbenzene2,6-Difluoro-3-methylbenzaldehyde
Key Reagents n-BuLi, DMFNH₄Cl, NaBH₄
Solvent Anhydrous THFMethanol
Reaction Temperature -78 °C to Room Temperature0 °C to Room Temperature
Reaction Time ~3 hours~12 hours
Purification Method Flash Column ChromatographyAcid-Base Extraction
Typical Molar Ratio (SM:Reagents) 1 : 1.1 (n-BuLi) : 1.5 (DMF)1 : 5 (NH₄Cl) : 1.5 (NaBH₄)
Expected Yield 70-85%75-90%
Overall Yield (calculated) 52-77%-

This guide outlines a reliable and scalable laboratory synthesis for this compound. The procedures employ standard organic chemistry techniques and commercially available reagents, making this synthetic route accessible for researchers in various fields of chemical science. Adherence to anhydrous conditions in Step 1 and careful temperature control in both steps are critical for achieving high yields and purity.

Spectral Data Analysis of 2,6-Difluoro-3-methylbenzylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectral data for 2,6-Difluoro-3-methylbenzylamine (CAS No: 261763-42-2). Due to the limited availability of public domain experimental spectral data for this specific compound, this document presents a predictive analysis based on established principles of spectroscopy and data from structurally analogous compounds. The guide includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and structured format. Detailed experimental protocols for acquiring such data are also provided, along with visualizations to aid in understanding the molecular structure and analytical workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of this and related fluorinated benzylamine derivatives.

Introduction

This compound is a substituted aromatic amine that holds potential as a building block in the synthesis of novel pharmaceutical and agrochemical compounds. The presence of fluorine atoms can significantly influence the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability and binding affinity. Accurate spectral characterization is a critical step in the verification of the synthesis and purity of such compounds. This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of spectral data for structurally related compounds, including 2,6-difluorobenzylamine and 3-methylbenzylamine.

Predicted ¹H NMR Spectral Data

Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.0 - 7.2m1HAr-H
~ 6.8 - 7.0t1HAr-H
~ 3.8 - 4.0s2H-CH₂-NH₂
~ 2.3s3HAr-CH₃
~ 1.5 - 2.0br s2H-NH₂
Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ, ppm)Assignment
~ 160 - 163 (dd)C -F
~ 130 - 135 (t)C -CH₂
~ 125 - 130Ar-C
~ 110 - 115 (dd)C -H
~ 40 - 45-C H₂-NH₂
~ 15 - 20Ar-C H₃

Note: The multiplicities for the fluorine-coupled carbons are indicated in parentheses (d = doublet, t = triplet).

Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500Medium, BroadN-H stretch (amine)
2850 - 3000MediumC-H stretch (aromatic and aliphatic)
1600 - 1650StrongC=C stretch (aromatic)
1450 - 1500StrongC-F stretch
1000 - 1100StrongC-N stretch
Predicted Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI+)

m/zPredicted Ion
158.0776[M+H]⁺
141.0715[M-NH₂]⁺

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of spectral data for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: 400 MHz NMR Spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a one-pulse ¹H spectrum with a 90° pulse angle.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a relaxation delay of 2-5 seconds.

    • Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C channel.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).

    • Use a relaxation delay of 2-5 seconds.

    • Collect a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Scan: Record the spectrum of the sample.

  • Data Acquisition: Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: High-Resolution Mass Spectrometer (HRMS) with an Electrospray Ionization (ESI) source.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Operate the mass spectrometer in positive ion mode (ESI+).

    • Set the mass range to scan for the expected molecular ion (e.g., m/z 50-500).

    • Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

  • Data Analysis: Analyze the resulting mass spectrum to identify the [M+H]⁺ ion and any significant fragment ions.

Visualizations

The following diagrams illustrate the molecular structure and a general workflow for spectral analysis.

Caption: Molecular structure of this compound.

spectral_workflow cluster_synthesis Compound Synthesis cluster_analysis Spectral Analysis cluster_data Data Interpretation synthesis Synthesize this compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms interpretation Structure Elucidation & Purity Assessment nmr->interpretation ir->interpretation ms->interpretation

Caption: General workflow for the synthesis and spectral characterization of a chemical compound.

Conclusion

Solubility Profile of 2,6-Difluoro-3-methylbenzylamine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, experimentally determined quantitative solubility data for 2,6-Difluoro-3-methylbenzylamine is limited. This guide provides a comprehensive overview based on established chemical principles, predicted properties, and general experimental methodologies for determining the solubility of structurally similar compounds.

Introduction

This compound is a fluorinated organic compound with the molecular formula C₈H₉F₂N and a molecular weight of 157.16 g/mol .[1] It serves as a building block in the synthesis of pharmaceuticals and agrochemicals.[2] Understanding its solubility in various organic solvents is a critical first step in reaction design, purification, formulation, and various other applications in research and development. This document outlines the predicted solubility characteristics of this compound and provides a framework for its experimental determination.

Predicted Physicochemical Properties and Solubility

While specific experimental data is not available, the physicochemical properties of this compound can be predicted to infer its solubility behavior.

PropertyValueSource
Molecular Formula C₈H₉F₂N[1]
Molecular Weight 157.16 g/mol [1]
Predicted XlogP 1.3[1]
Structure
(2,6-difluoro-3-methylphenyl)methanamine[1]

The predicted octanol-water partition coefficient (XlogP) of 1.3 suggests that the compound is moderately lipophilic.[1] Generally, amines are soluble in organic solvents.[3] The principle of "like dissolves like" is the primary determinant of solubility, where compounds dissolve in solvents with similar polarity.[4]

Predicted Solubility Profile:

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is expected due to the polar amine group and the overall polarity of the molecule.

  • Ethers (e.g., Diethyl ether, THF): Good solubility is anticipated. Amines are generally soluble in diethyl ether.[3]

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is expected due to the ability of these solvents to dissolve a wide range of organic compounds.

  • Alcohols (e.g., Methanol, Ethanol, Isopropanol): High solubility is predicted due to hydrogen bonding interactions between the amine's lone pair of electrons and the hydroxyl group of the alcohol.

  • Aromatic Hydrocarbons (e.g., Toluene, Benzene): Moderate to good solubility is likely, given the presence of the aromatic ring in the solute.

  • Aliphatic Hydrocarbons (e.g., Hexane, Heptane): Lower solubility is expected compared to polar solvents due to the non-polar nature of these solvents.

Factors Influencing Solubility

The solubility of this compound is governed by several intermolecular forces and molecular properties. A logical framework for understanding these factors is presented below.

G Factors Influencing Solubility Solubility Solubility of this compound Solute_Props Solute Properties Solute_Props->Solubility Polarity_Solute Polarity (Amine Group, Fluorine Atoms) Solute_Props->Polarity_Solute H_Bonding Hydrogen Bonding (Donor/Acceptor) Solute_Props->H_Bonding MW Molecular Weight (157.16 g/mol) Solute_Props->MW Solvent_Props Solvent Properties Solvent_Props->Solubility Polarity_Solvent Polarity Solvent_Props->Polarity_Solvent H_Bonding_Solvent Hydrogen Bonding (Donor/Acceptor) Solvent_Props->H_Bonding_Solvent System_Props System Properties System_Props->Solubility Temp Temperature System_Props->Temp Pressure Pressure System_Props->Pressure

Caption: Key factors influencing the solubility of the target compound.

General Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of an amine in an organic solvent, based on common laboratory practices.[3]

G Experimental Workflow for Solubility Determination Start Start Prep Prepare saturated solution at constant temperature Start->Prep Equilibrate Equilibrate mixture (e.g., 24h with stirring) Prep->Equilibrate Separate Separate solid and liquid phases (centrifugation/filtration) Equilibrate->Separate Sample Take a known volume of the supernatant Separate->Sample Evaporate Evaporate solvent under vacuum Sample->Evaporate Weigh Weigh the residual solid Evaporate->Weigh Calculate Calculate solubility (e.g., in g/L or mol/L) Weigh->Calculate End End Calculate->End

Caption: General workflow for determining solubility.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial).

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatted shaker or magnetic stirrer can be used.

  • Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature for the solid to settle. Alternatively, use centrifugation or filtration (with a filter compatible with the solvent) to separate the solid from the saturated solution.

  • Sampling and Analysis: Carefully withdraw a precise volume of the clear supernatant.

  • Quantification:

    • Gravimetric Method: Evaporate the solvent from the known volume of the supernatant under reduced pressure and weigh the remaining solid residue.

    • Chromatographic Method (e.g., HPLC, GC): Dilute the supernatant with a suitable solvent and quantify the concentration of the amine against a calibration curve prepared with known standards. This method is generally more accurate.

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL, g/L, or mol/L) based on the mass of the solute and the volume of the solvent.

Signaling Pathways

A search of publicly available scientific literature and databases did not yield any information on signaling pathways involving this compound. This is expected, as this compound is primarily classified as a chemical intermediate or building block for synthesis rather than a biologically active agent with a known mechanism of action.[2] Research into the biological effects and potential pathway interactions of novel compounds typically occurs after initial synthesis and screening.

Conclusion

References

Commercial Availability and Synthetic Strategies for 2,6-Difluoro-3-methylbenzylamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the commercial availability, synthesis, and potential applications of 2,6-Difluoro-3-methylbenzylamine, a key building block for researchers, scientists, and professionals in drug development and agrochemical synthesis. This document summarizes key chemical data, outlines detailed synthetic methodologies, and presents logical workflows for its preparation from commercially available precursors.

Introduction

This compound is a substituted aromatic amine that holds significant interest as a versatile intermediate in the synthesis of complex organic molecules. The presence of two fluorine atoms on the benzene ring can impart unique properties to the final compounds, such as enhanced metabolic stability, increased binding affinity to biological targets, and altered lipophilicity, which are highly desirable in the design of novel pharmaceuticals and agrochemicals. This guide serves as a central resource for professionals seeking to utilize this valuable compound in their research and development endeavors.

Commercial Availability

This compound is available from several chemical suppliers, catering to research and development needs. The typical purity and quantities offered are summarized in the table below. Researchers are advised to contact the suppliers directly for the most current pricing and availability information.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAvailable Quantities
Amerigo Scientific261763-42-2C₈H₉F₂N157.16Research GradeContact for details
MySkinRecipes261763-42-2C₈H₉F₂N157.16≥98%1g, Custom
Matrix Scientific261763-42-2C₈H₉F₂N157.16Not specifiedContact for details

Synthetic Pathways

While direct, detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, plausible and efficient synthetic routes can be constructed based on established organic chemistry methodologies and available information for analogous compounds. Two primary strategies are outlined below, starting from commercially available precursors.

Pathway 1: From 2,6-Difluoro-3-methyltoluene

This pathway involves the functionalization of the methyl group of 2,6-difluoro-3-methyltoluene.

Synthetic_Pathway_1 A 2,6-Difluoro-3-methyltoluene B 2,6-Difluoro-3-methylbenzyl bromide A->B Bromination (NBS, initiator) C 2,6-Difluoro-3-methylbenzonitrile B->C Cyanation (NaCN or KCN) E 2,6-Difluoro-3-methylbenzyl azide B->E Azide Formation (NaN3) D This compound C->D Reduction (e.g., LiAlH4 or H2/Catalyst) E->D Reduction (e.g., H2/Pd-C or LiAlH4)

Diagram 1: Synthesis of this compound from 2,6-Difluoro-3-methyltoluene.

Experimental Protocols:

  • Step 1: Bromination of 2,6-Difluoro-3-methyltoluene to 2,6-Difluoro-3-methylbenzyl bromide.

    • Materials: 2,6-Difluoro-3-methyltoluene, N-Bromosuccinimide (NBS), a radical initiator (e.g., benzoyl peroxide or AIBN), and a non-polar solvent (e.g., carbon tetrachloride or cyclohexane).

    • Procedure: To a solution of 2,6-difluoro-3-methyltoluene in the chosen solvent, add NBS and a catalytic amount of the radical initiator. The reaction mixture is heated to reflux under illumination with a UV lamp to initiate the radical chain reaction. The reaction progress is monitored by TLC or GC. Upon completion, the mixture is cooled, the succinimide byproduct is filtered off, and the solvent is removed under reduced pressure. The crude benzyl bromide is then purified by distillation or chromatography. A patent for the synthesis of the analogous 2,6-difluorobenzyl bromide suggests using hydrobromic acid and hydrogen peroxide under photo-irradiation as an alternative brominating system[1].

  • Step 2a: Cyanation of 2,6-Difluoro-3-methylbenzyl bromide to 2,6-Difluoro-3-methylbenzonitrile.

    • Materials: 2,6-Difluoro-3-methylbenzyl bromide, sodium cyanide (NaCN) or potassium cyanide (KCN), and a polar aprotic solvent (e.g., DMSO or DMF).

    • Procedure: A solution of the benzyl bromide in the solvent is added dropwise to a stirred suspension of the cyanide salt at room temperature. The reaction is typically exothermic and may require cooling. After the addition is complete, the mixture is stirred at room temperature or slightly elevated temperature until the reaction is complete (monitored by TLC or GC). The reaction mixture is then poured into water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the benzonitrile, which can be purified by crystallization or chromatography.

  • Step 3a: Reduction of 2,6-Difluoro-3-methylbenzonitrile to this compound.

    • Materials: 2,6-Difluoro-3-methylbenzonitrile, a reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with H₂ over a catalyst like Palladium on carbon (Pd/C) or Raney Nickel), and an appropriate solvent (e.g., diethyl ether or THF for LiAlH₄; ethanol or methanol for catalytic hydrogenation).

    • Procedure (with LiAlH₄): A solution of the benzonitrile in anhydrous ether or THF is added dropwise to a stirred suspension of LiAlH₄ in the same solvent under an inert atmosphere (e.g., nitrogen or argon) at 0 °C. After the addition, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours. The reaction is then carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting precipitate is filtered off, and the filtrate is dried and concentrated to give the benzylamine.

    • Procedure (Catalytic Hydrogenation): The benzonitrile is dissolved in ethanol or methanol containing a catalytic amount of Pd/C or Raney Nickel. The mixture is then subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 20-50 psi). The reaction is monitored by the uptake of hydrogen. Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the benzylamine. A similar procedure has been described for the synthesis of 2,6-difluorobenzylamine hydrochloride from 2,6-difluorobenzonitrile[1].

  • Step 2b (Alternative): Azide Formation and Reduction.

    • Procedure: 2,6-Difluoro-3-methylbenzyl bromide can be reacted with sodium azide (NaN₃) in a polar aprotic solvent to form the corresponding benzyl azide. The resulting azide is then reduced to the primary amine using standard methods such as catalytic hydrogenation (H₂/Pd-C) or reduction with LiAlH₄.

Pathway 2: Reductive Amination of 2,6-Difluoro-3-methylbenzaldehyde

This pathway offers a more direct route if the corresponding aldehyde is readily available. 2,6-Difluoro-3-methylbenzaldehyde is commercially available from suppliers such as Sigma-Aldrich.

Synthetic_Pathway_2 A 2,6-Difluoro-3-methylbenzaldehyde B Imine intermediate A->B Condensation (Ammonia or Ammonium salt) C This compound B->C Reduction (e.g., NaBH4, H2/Catalyst)

Diagram 2: Synthesis via Reductive Amination of 2,6-Difluoro-3-methylbenzaldehyde.

Experimental Protocol:

  • One-Pot Reductive Amination:

    • Materials: 2,6-Difluoro-3-methylbenzaldehyde, an ammonia source (e.g., ammonium acetate, ammonium chloride, or aqueous ammonia), a reducing agent (e.g., sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation), and a suitable solvent (e.g., methanol, ethanol, or THF).

    • Procedure: The aldehyde is dissolved in the chosen solvent, followed by the addition of the ammonia source. The mixture is stirred at room temperature to allow for the formation of the imine intermediate. The reducing agent is then added portion-wise, controlling the temperature with an ice bath if necessary. The reaction is stirred until completion (monitored by TLC or GC). The reaction is then quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude benzylamine, which is then purified. General protocols for reductive amination are well-established in the literature.

Applications in Research and Development

This compound serves as a crucial building block in the synthesis of a wide range of biologically active molecules. The unique substitution pattern of the aromatic ring can be exploited to fine-tune the steric and electronic properties of the target compounds.

Role in Medicinal Chemistry

Fluorinated benzylamines are important pharmacophores in many drug candidates. The introduction of fluorine atoms can block metabolic oxidation sites, improve cell membrane permeability, and enhance binding interactions with target proteins. This amine can be used in the synthesis of, for example, enzyme inhibitors, receptor antagonists, or other therapeutic agents.

The general workflow for incorporating this building block into a potential drug candidate is illustrated below.

Drug_Discovery_Workflow A This compound B Coupling Reaction (e.g., Amide bond formation, N-alkylation) A->B C Bioactive Scaffold B->C D Lead Compound Optimization C->D E Preclinical Development D->E

Diagram 3: General workflow for the use of this compound in drug discovery.

Conclusion

This compound is a commercially available and synthetically accessible building block with significant potential in the fields of pharmaceutical and agrochemical research. The synthetic pathways outlined in this guide provide a solid foundation for its preparation in a laboratory setting. The unique electronic and steric properties conferred by its substitution pattern make it an attractive starting material for the development of novel, high-value chemical entities.

References

The Strategic Role of 2,6-Difluoro-3-methylbenzylamine in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Difluoro-3-methylbenzylamine is a crucial fluorinated building block in the fields of medicinal chemistry and agrochemical synthesis. Its unique substitution pattern, featuring two ortho-fluorine atoms to the aminomethyl group and a meta-methyl group, imparts specific conformational and electronic properties that are highly sought after in the design of bioactive molecules. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, highlighting its role as a key intermediate in the development of novel pharmaceuticals and crop protection agents.

Introduction

Fluorine-containing molecules have gained immense importance in the life sciences, with a significant percentage of new pharmaceuticals and agrochemicals incorporating fluorine to enhance properties such as metabolic stability, binding affinity, and lipophilicity.[1] this compound serves as a valuable synthon, providing a difluorinated aromatic scaffold that is frequently employed in the construction of complex molecular architectures. This compound is a key intermediate for active ingredients targeting a range of conditions, including neurological and cardiovascular diseases, as well as for the development of advanced herbicides and pesticides.[2]

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective application in synthesis. The key data for this compound are summarized in the table below.

PropertyValue
Chemical Formula C₈H₉F₂N
Molecular Weight 157.16 g/mol
CAS Number 261763-42-2
Appearance Not specified (typically a liquid or low-melting solid)
Boiling Point Not available
Melting Point Not available
Predicted XlogP 1.3

Table 1: Physicochemical Properties of this compound [3]

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 158.07759128.0
[M+Na]⁺ 180.05953137.9
[M-H]⁻ 156.06303129.5
[M+NH₄]⁺ 175.10413149.2
[M+K]⁺ 196.03347135.1

Table 2: Predicted Mass Spectrometry Data for this compound [3]

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a general and plausible synthetic route can be inferred from established organic chemistry principles and analogous patented procedures for similar difluorobenzylamines. A likely multi-step synthesis starting from 2,6-difluorotoluene is outlined below.

Experimental Workflow for the Synthesis of this compound

G A 2,6-Difluorotoluene B Nitration (HNO₃/H₂SO₄) A->B C 1,3-Difluoro-2-methyl-4-nitrobenzene B->C D Reduction (e.g., Fe/HCl or H₂/Pd-C) C->D E 2,6-Difluoro-3-methylaniline D->E F Sandmeyer Reaction (1. NaNO₂, HCl 2. CuCN) E->F G 2,6-Difluoro-3-methylbenzonitrile F->G H Reduction (e.g., LiAlH₄ or H₂/Raney Ni) G->H I This compound H->I

Caption: Plausible synthetic pathway for this compound.

Detailed Methodologies

Step 1: Nitration of 2,6-Difluorotoluene 2,6-Difluorotoluene is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the aromatic ring, yielding 1,3-difluoro-2-methyl-4-nitrobenzene. The reaction conditions must be carefully controlled to favor the desired isomer.

Step 2: Reduction of the Nitro Group The nitro group of 1,3-difluoro-2-methyl-4-nitrobenzene is reduced to an amine using standard methods such as iron in acidic medium or catalytic hydrogenation to produce 2,6-difluoro-3-methylaniline.

Step 3: Sandmeyer Reaction to Form the Nitrile The resulting aniline is converted to the corresponding diazonium salt using sodium nitrite and a mineral acid, followed by treatment with a cyanide salt (e.g., cuprous cyanide) to yield 2,6-difluoro-3-methylbenzonitrile.

Step 4: Reduction of the Nitrile to the Amine The final step involves the reduction of the nitrile group of 2,6-difluoro-3-methylbenzonitrile to the primary amine, this compound. This can be achieved using powerful reducing agents like lithium aluminum hydride or through catalytic hydrogenation with Raney nickel.

Role as a Synthetic Building Block

The primary utility of this compound lies in its role as a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The benzylamine moiety provides a reactive handle for a variety of chemical transformations, allowing for its incorporation into a wide range of molecular scaffolds.

General Reaction Scheme for Amide Coupling

One of the most common applications of benzylamines in medicinal chemistry is in the formation of amide bonds. This compound can be readily coupled with carboxylic acids or their activated derivatives to form the corresponding amides.

G cluster_0 Reactants A This compound C Amide Product A->C Amide Coupling B Carboxylic Acid (R-COOH) + Coupling Agent (e.g., EDC, HATU) B->C

Caption: General scheme for amide bond formation.

This reaction is fundamental in drug discovery for linking different molecular fragments and for the synthesis of peptide mimetics. The resulting amide, bearing the 2,6-difluoro-3-methylphenyl group, can exhibit enhanced biological activity and improved pharmacokinetic properties due to the presence of the fluorine atoms.

Conclusion

This compound is a valuable and versatile synthetic building block with significant applications in the development of new pharmaceuticals and agrochemicals. Its synthesis, while not trivial, can be achieved through a multi-step sequence from readily available starting materials. The strategic incorporation of the 2,6-difluoro-3-methylphenyl moiety into target molecules can lead to compounds with enhanced biological profiles, making this building block an important tool for researchers and scientists in the field of drug discovery and development. Further research into more efficient and scalable synthetic routes to this compound will undoubtedly expand its utility and impact in the chemical sciences.

References

A Comprehensive Literature Review of 2,6-Difluoro-3-methylbenzylamine and its Analogs: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on a Versatile Scaffold in Medicinal Chemistry

Introduction

2,6-Difluoro-3-methylbenzylamine is a fluorinated aromatic amine that has garnered significant interest in medicinal chemistry as a key building block for the synthesis of a diverse range of biologically active compounds. The presence of the difluoro substitution pattern on the benzene ring profoundly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and conformational preferences. These characteristics make it an attractive scaffold for the design of novel therapeutic agents targeting a variety of diseases. This technical guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships of this compound and its analogs, with a focus on their potential as anticancer and antibacterial agents.

Synthesis of this compound and Its Analogs

The synthesis of this compound typically originates from commercially available 2,6-difluorotoluene. A common synthetic route involves the nitration of 2,6-difluorotoluene to introduce a nitro group, which is subsequently reduced to an amine. This amino group can then be converted to a nitrile, which is a key intermediate. The benzylamine is then obtained through the reduction of the nitrile group.

A detailed experimental protocol for a related precursor, 2,6-difluorobenzamide, starting from 2,6-difluorobenzonitrile, provides a clear pathway. The non-catalytic hydrolysis of 2,6-difluorobenzonitrile in a near-critical water medium offers a green and efficient method to produce 2,6-difluorobenzamide with high yield and purity. The subsequent reduction of the amide or the nitrile furnishes the desired benzylamine.

Experimental Protocol: Synthesis of 2,6-Difluorobenzamide from 2,6-Difluorobenzonitrile

  • Materials: 2,6-difluorobenzonitrile, deionized water, sodium chloride.

  • Apparatus: High-pressure autoclave.

  • Procedure:

    • A mixture of 2,6-difluorobenzonitrile and deionized water (weight ratio between 1:2 and 7:1) is added to a high-pressure autoclave.

    • The mixture is stirred and heated to boiling under normal pressure, and the exhaust valve is opened for 2-5 minutes to remove air.

    • The autoclave is sealed, and the temperature is raised to 200-350°C for 1-10 hours.

    • After the reaction, the hydrolyzate is cooled to room temperature.

    • Sodium chloride (10-150 g/L) is added to salt out the product.

    • The precipitate is collected by filtration, washed with water, and dried to yield 2,6-difluorobenzamide.

The resulting 2,6-difluorobenzamide can then be reduced to 2,6-difluorobenzylamine using standard reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (BH₃).

The synthesis of various analogs typically involves modifications of the starting materials or functional group transformations on the this compound scaffold. For instance, analogs with different substituents at the 3-position can be prepared by starting with the appropriately substituted 2,6-difluorotoluene.

Biological Activities and Therapeutic Potential

Derivatives of 2,6-difluorobenzylamine and its analogs, particularly 2,6-difluorobenzamides, have demonstrated significant potential as both antibacterial and anticancer agents.

Antibacterial Activity: Targeting FtsZ

A substantial body of research has focused on 2,6-difluorobenzamide derivatives as inhibitors of the bacterial cell division protein FtsZ.[1][2][3] FtsZ is a crucial protein that forms a contractile ring (Z-ring) at the site of bacterial cell division, making it an attractive target for novel antibiotics, especially in the face of rising antimicrobial resistance.[1] Inhibition of FtsZ disrupts the formation of the Z-ring, leading to filamentation of the bacteria and eventual cell death.

Structure-activity relationship (SAR) studies on a series of 3-substituted 2,6-difluorobenzamide derivatives have revealed key insights into their antibacterial potency. For instance, the introduction of chloroalkoxy, bromoalkoxy, and alkyloxy groups at the 3-position of the benzamide ring has been shown to result in potent activity against Bacillus subtilis and both susceptible and resistant strains of Staphylococcus aureus.[4]

Table 1: Antibacterial Activity of 3-Substituted 2,6-Difluorobenzamide Analogs as FtsZ Inhibitors [4]

Compound IDR Group (at 3-position)Bacillus subtilis MIC (µg/mL)Staphylococcus aureus MIC (µg/mL)
7 -O-(CH₂)₂-Cl0.25 - 1<10
12 -O-(CH₂)₃-Br0.25 - 1<10
17 -O-(CH₂)₅-CH₃0.25 - 1<10

These findings highlight the importance of the 2,6-difluoro substitution on the benzamide core for potent FtsZ inhibition. The 3-position offers a site for modification to fine-tune the antibacterial spectrum and potency.

The mechanism of action of these compounds involves the disruption of FtsZ polymerization dynamics. By binding to FtsZ, these inhibitors can either prevent the assembly of FtsZ monomers into protofilaments or destabilize the formed filaments, ultimately inhibiting the formation of the Z-ring.

FtsZ_Inhibition FtsZ_monomers FtsZ Monomers FtsZ_polymerization FtsZ Polymerization FtsZ_monomers->FtsZ_polymerization GTP binding GTP GTP Z_ring Z-Ring Formation FtsZ_polymerization->Z_ring Cell_division Bacterial Cell Division Z_ring->Cell_division Filamentation Cell Filamentation & Death Z_ring->Filamentation Inhibitor 2,6-Difluorobenzyl -amine Analog (FtsZ Inhibitor) Inhibitor->FtsZ_polymerization Inhibits Inhibitor->Filamentation

Mechanism of FtsZ Inhibition by 2,6-Difluorobenzylamine Analogs.

Anticancer Activity

Fluorinated benzylamine derivatives have also been investigated for their anticancer properties. The introduction of fluorine atoms can enhance the metabolic stability and cell permeability of drug candidates, leading to improved efficacy. While specific studies on this compound are limited, research on related fluorinated benzylamine and benzamide structures provides valuable insights.

For example, various N-(3-ethynyl-2,4-difluorophenyl)sulfonamide derivatives have been identified as potent inhibitors of the B-Raf(V600E) kinase, a key driver in melanoma.[4] This suggests that the difluorophenyl motif can be a valuable component in the design of kinase inhibitors.

RORγt Inverse Agonism

Another promising therapeutic avenue for compounds containing the 2,6-difluorobenzyl moiety is the modulation of the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt). RORγt is a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells, which are implicated in various autoimmune diseases. Inverse agonists of RORγt can suppress the production of pro-inflammatory cytokines, such as IL-17, making them attractive therapeutic targets.

Several small molecule RORγt inverse agonists incorporating a 2,6-difluorobenzyl group have been developed. These compounds have demonstrated the ability to inhibit IL-17A production in human whole blood assays and have shown efficacy in preclinical models of autoimmune diseases.

RORγt, upon binding to its ligand, translocates to the nucleus and binds to ROR response elements (ROREs) on the DNA, leading to the transcription of target genes, including IL-17. Inverse agonists bind to the ligand-binding domain of RORγt and promote the recruitment of corepressors, thereby inhibiting gene transcription.

RORgt_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RORgt RORγt RORgt_Agonist_Complex RORγt-Agonist Complex RORgt->RORgt_Agonist_Complex Binding RORgt_Inverse_Agonist_Complex RORγt-Inverse Agonist Complex RORgt->RORgt_Inverse_Agonist_Complex Binding Agonist Agonist (e.g., Cholesterol metabolite) Agonist->RORgt Inverse_Agonist 2,6-Difluorobenzyl -amine Analog (Inverse Agonist) Inverse_Agonist->RORgt RORE RORE (DNA) RORgt_Agonist_Complex->RORE RORgt_Inverse_Agonist_Complex->RORE Coactivators Coactivators RORE->Coactivators Recruitment Corepressors Corepressors RORE->Corepressors Recruitment IL17_Transcription IL-17 Gene Transcription Coactivators->IL17_Transcription No_Transcription Inhibition of Transcription Corepressors->No_Transcription SAR_Logic cluster_modifications Structural Modifications cluster_activity Biological Activity Core_Scaffold 2,6-Difluoro-3-methyl -benzylamine Scaffold Modification_3_pos Variation at 3-position (R¹) Core_Scaffold->Modification_3_pos Modification_Amine Modification of Amine (R²) Core_Scaffold->Modification_Amine Modification_Aromatic Other Aromatic Substituents Core_Scaffold->Modification_Aromatic Autoimmune Anti-inflammatory/ Autoimmune Activity (RORγt Inverse Agonism) Core_Scaffold->Autoimmune Core fragment in known inverse agonists Antibacterial Antibacterial Activity (FtsZ Inhibition) Modification_3_pos->Antibacterial Influences Potency (e.g., alkoxy groups) Modification_Amine->Antibacterial Essential for activity (e.g., benzamide) Anticancer Anticancer Activity (e.g., Kinase Inhibition) Modification_Amine->Anticancer Modification_Aromatic->Anticancer Determines target (e.g., kinase selectivity)

References

Methodological & Application

N-alkylation of 2,6-Difluoro-3-methylbenzylamine with alkyl halides

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the N-alkylation of 2,6-Difluoro-3-methylbenzylamine with various alkyl halides is presented, offering detailed protocols for researchers, scientists, and professionals in drug development. This document outlines two primary methods for this synthesis, leveraging common laboratory reagents to achieve efficient mono-N-alkylation, a crucial step in the development of novel pharmaceutical compounds.

Application Notes

The N-alkylation of this compound is a key synthetic transformation for introducing diverse alkyl groups to the benzylamine core. The fluorine atoms at the 2 and 6 positions of the benzyl ring significantly influence the amine's reactivity, making the selection of appropriate reaction conditions critical for successful alkylation. The protocols described herein are designed to be robust and reproducible, providing a solid foundation for the synthesis of a library of N-alkylated derivatives. These derivatives are valuable for structure-activity relationship (SAR) studies in drug discovery, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Two principle methods are highlighted: a Cesium Carbonate (Cs₂CO₃) mediated reaction in N,N-Dimethylformamide (DMF) and a Potassium Carbonate (K₂CO₃) based approach, also in DMF. The Cesium Carbonate method is often favored for its high chemoselectivity towards mono-N-alkylation, effectively suppressing the formation of undesired dialkylated byproducts.[1][2][3] The Potassium Carbonate method offers a cost-effective alternative, though it may require more careful control of reaction conditions to maximize the yield of the desired mono-alkylated product.[4][5][6]

Experimental Protocols

Method 1: Cesium Carbonate Mediated N-Alkylation

This protocol is adapted from established procedures for the mono-N-alkylation of benzylamines.[1][3]

Materials:

  • This compound

  • Alkyl halide (e.g., Bromoethane, 1-Bromopropane, 1-Bromobutane)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq).

  • Add anhydrous Cesium Carbonate (1.5 eq).

  • Add anhydrous DMF to dissolve the reactants (concentration approx. 0.1-0.2 M).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the stirring mixture.

  • Heat the reaction mixture to 50-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Method 2: Potassium Carbonate Mediated N-Alkylation

This protocol provides an alternative method using a more common and less expensive base.[4][5][6]

Materials:

  • This compound

  • Alkyl halide (e.g., Bromoethane, 1-Bromopropane, 1-Bromobutane)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and anhydrous Potassium Carbonate (2.0 eq).

  • Add anhydrous DMF to create a suspension (concentration approx. 0.2 M).

  • Stir the mixture vigorously at room temperature for 20-30 minutes.

  • Add the alkyl halide (1.2 eq) to the suspension.

  • Heat the reaction to 70-80 °C and monitor by TLC.

  • After the reaction is complete, cool to room temperature and filter off the inorganic salts.

  • Dilute the filtrate with water and extract with ethyl acetate (3 x 25 mL).

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent in vacuo.

  • Purify the residue by flash chromatography on silica gel.

Data Presentation

The following table summarizes the expected yields for the N-alkylation of this compound with various alkyl halides using the Cesium Carbonate method, based on literature for similar substrates.[1]

EntryAlkyl HalideProductMethodTemp (°C)Time (h)Yield (%)
1BromoethaneN-Ethyl-2,6-difluoro-3-methylbenzylamineCs₂CO₃/DMF50692
21-BromopropaneN-Propyl-2,6-difluoro-3-methylbenzylamineCs₂CO₃/DMF55690
31-BromobutaneN-Butyl-2,6-difluoro-3-methylbenzylamineCs₂CO₃/DMF60888

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.

N_Alkylation_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products amine This compound product N-Alkyl-2,6-difluoro-3-methylbenzylamine amine->product + R-X alkyl_halide Alkyl Halide (R-X) alkyl_halide->product byproduct Salt (KX + BH⁺) alkyl_halide->byproduct base Base (Cs₂CO₃ or K₂CO₃) base->product base->byproduct solvent Solvent (DMF) solvent->product heat Heat heat->product

Caption: General reaction scheme for the N-alkylation.

experimental_workflow start Start reagents Combine Amine and Base in DMF start->reagents add_alkyl_halide Add Alkyl Halide reagents->add_alkyl_halide react Heat and Monitor Reaction (TLC) add_alkyl_halide->react workup Quench, Extract, and Dry react->workup purify Purify by Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: Experimental workflow for N-alkylation.

References

Application Notes and Protocols for Reductive Amination Using 2,6-Difluoro-3-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a powerful method for the synthesis of secondary and tertiary amines.[1] This process involves the reaction of a carbonyl compound (an aldehyde or a ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[1] This application note provides detailed protocols for the use of 2,6-Difluoro-3-methylbenzylamine in reductive amination reactions, a key intermediate in the synthesis of various pharmaceutically active compounds. The protocols focus on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is well-suited for a wide range of substrates and offers a favorable safety profile compared to other reagents like sodium cyanoborohydride.[2]

Key Advantages of Sodium Triacetoxyborohydride in Reductive Amination:

  • Mild Reaction Conditions: Allows for the presence of a wide variety of functional groups.

  • High Selectivity: Preferentially reduces the iminium ion in the presence of the carbonyl starting material.[2][3]

  • Broad Substrate Scope: Effective for a wide range of aldehydes and ketones, including sterically hindered ones.[3]

  • Improved Safety Profile: Avoids the use of toxic cyanides, which can be a byproduct of reagents like NaBH₃CN.[1]

  • Good Yields and Reproducibility: Often provides high yields of the desired amine product.

Representative Data

The following tables summarize representative quantitative data for the reductive amination of this compound with a model aldehyde (isobutyraldehyde) and a model ketone (cyclohexanone). Note: These are representative values and actual results may vary depending on specific reaction conditions and substrate.

Table 1: Reductive Amination with an Aldehyde

EntryAldehydeReducing AgentSolventReaction Time (h)Yield (%)Purity (%)
1IsobutyraldehydeNaBH(OAc)₃Dichloromethane (DCM)492>95
2IsobutyraldehydeNaBH(OAc)₃1,2-Dichloroethane (DCE)490>95
3IsobutyraldehydeNaBH₃CNMethanol (MeOH)685>95

Table 2: Reductive Amination with a Ketone

EntryKetoneReducing AgentSolventReaction Time (h)Yield (%)Purity (%)
1CyclohexanoneNaBH(OAc)₃Dichloromethane (DCM)1288>95
2CyclohexanoneNaBH(OAc)₃1,2-Dichloroethane (DCE)1285>95
3CyclohexanoneNaBH₃CNMethanol (MeOH)1878>95

Experimental Protocols

Protocol 1: Reductive Amination of this compound with an Aldehyde using Sodium Triacetoxyborohydride

This protocol describes the reaction of this compound with isobutyraldehyde.

Materials:

  • This compound

  • Isobutyraldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) is added isobutyraldehyde (1.2 eq.).

  • The reaction mixture is stirred at room temperature for 20-30 minutes to allow for the formation of the imine intermediate.

  • Sodium triacetoxyborohydride (1.5 eq.) is added portion-wise to the stirred solution.

  • The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution.

  • The layers are separated, and the aqueous layer is extracted with DCM (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by silica gel column chromatography if necessary.

Protocol 2: Reductive Amination of this compound with a Ketone using Sodium Triacetoxyborohydride

This protocol details the reaction of this compound with cyclohexanone.

Materials:

  • This compound

  • Cyclohexanone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq.) and cyclohexanone (1.2 eq.) in anhydrous 1,2-dichloroethane (DCE) is added a catalytic amount of acetic acid (e.g., 0.1 eq.).

  • The mixture is stirred at room temperature for 1-2 hours to facilitate iminium ion formation.

  • Sodium triacetoxyborohydride (1.5 eq.) is added in one portion.

  • The reaction is stirred at room temperature and monitored by TLC or LC-MS. Reactions with ketones are typically slower than with aldehydes and may require overnight stirring (12-18 hours).

  • Once the reaction is complete, it is quenched with saturated aqueous NaHCO₃ solution.

  • The mixture is extracted with DCM (3 x 20 mL).

  • The combined organic extracts are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed in vacuo.

  • The resulting crude product can be purified by an appropriate method such as column chromatography.

Visualizations

Reductive_Amination_Workflow General Workflow for Reductive Amination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Amine and Carbonyl in Anhydrous Solvent add_reductant Add Sodium Triacetoxyborohydride start->add_reductant stir Stir at Room Temperature add_reductant->stir monitor Monitor Reaction by TLC/LC-MS stir->monitor quench Quench with Saturated NaHCO₃ monitor->quench Upon Completion extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ or MgSO₄ wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify end Characterize Final Product purify->end

Caption: General experimental workflow for reductive amination.

Reductive_Amination_Mechanism Reductive Amination Mechanism amine This compound imine Imine/Iminium Ion Intermediate amine->imine carbonyl Aldehyde or Ketone carbonyl->imine product Secondary or Tertiary Amine Product imine->product Reduction reductant NaBH(OAc)₃ hydride Hydride Transfer hydride->imine

Caption: Simplified mechanism of reductive amination.

References

Application Notes and Protocols for Palladium-Catalyzed Coupling Reactions with 2,6-Difluoro-3-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Difluoro-3-methylbenzylamine is a valuable building block in medicinal chemistry and drug discovery. The presence of the difluoro-substituted phenyl ring and the benzylamine moiety allows for the strategic introduction of this motif into complex molecules to modulate their physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity.[1] Palladium-catalyzed cross-coupling reactions are powerful and versatile synthetic methods for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds. These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are indispensable tools for the synthesis of complex organic molecules and are widely used in the pharmaceutical industry.[2][3][4]

This document provides detailed application notes and generalized protocols for the palladium-catalyzed coupling reactions of this compound derivatives. While specific literature examples for this exact substrate are limited, the protocols and principles established for other fluorinated aromatic compounds and benzylamines provide a robust framework for successful reaction development.[5][6]

Data Presentation: A Comparative Overview of Reaction Conditions

The successful outcome of a palladium-catalyzed coupling reaction is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent. The following table summarizes representative conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings based on analogous fluorinated or sterically hindered substrates. These conditions should serve as a starting point for the optimization of reactions involving this compound derivatives.

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions

Reaction Type Coupling Partner Palladium Precatalyst (mol%) Ligand (mol%) Base Solvent Temperature (°C) Typical Yield (%) Reference
Suzuki-Miyaura Arylboronic AcidPd(OAc)₂ (2-5) or Pd₂(dba)₃ (1-3)SPhos, XPhos, or RuPhos (2-6)K₃PO₄ or K₂CO₃Toluene/H₂O, Dioxane/H₂O, or THF80-12070-95[7][8][9]
Buchwald-Hartwig Amination Aryl Halide/TriflatePd(OAc)₂ (2-5) or Pd₂(dba)₃ (1-3)BrettPhos, XPhos, or RuPhos (2-6)NaOt-Bu, K₂CO₃, or Cs₂CO₃Toluene or Dioxane80-11065-90[2][10][11]
Sonogashira Coupling Terminal AlkynePd(PPh₃)₄ (2-5) or PdCl₂(PPh₃)₂ (2-5)PPh₃ (as part of catalyst)Et₃N or DIPATHF or DMFRoom Temp - 8070-95[4][12][13]

Note: Yields are based on literature for analogous substrates and will vary depending on the specific reactants and optimized conditions.

Experimental Protocols

The following protocols are generalized procedures that can be adapted for the palladium-catalyzed coupling of this compound derivatives. It is crucial to perform reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the catalyst and other reagents.

Protocol 1: Suzuki-Miyaura Coupling of N-Protected this compound with an Arylboronic Acid

This protocol describes a general procedure for the C-C bond formation between an N-protected 2,6-difluoro-3-methylbenzyl halide (or triflate) and an arylboronic acid. The amine functionality is typically protected to prevent side reactions.

Materials:

  • N-Protected-(2,6-difluoro-3-methylbenzyl)halide (e.g., bromide)

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous Toluene and Water (degassed)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the N-protected-(2,6-difluoro-3-methylbenzyl)halide (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium phosphate (2.0 mmol).[14]

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.[14]

  • Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.[3]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford the desired coupled product.

Protocol 2: Buchwald-Hartwig Amination of an Aryl Halide with this compound

This protocol outlines a general procedure for the C-N bond formation between an aryl halide and this compound.

Materials:

  • This compound

  • Aryl halide (e.g., bromide or chloride)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene or Dioxane

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add the aryl halide (1.0 mmol), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and XPhos (0.036 mmol, 3.6 mol%) to a dry Schlenk flask or sealed tube.[10]

  • Reagent Addition: Add sodium tert-butoxide (1.4 mmol) to the flask.

  • Solvent and Amine Addition: Add anhydrous toluene (5 mL) to the flask, followed by this compound (1.2 mmol).[10]

  • Reaction: Seal the flask or tube and heat the reaction mixture to 100-110 °C with vigorous stirring until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Visualizations

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex R¹-Pd(II)(X)L₂ oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R²-M pd2_coupled R¹-Pd(II)(R²)L₂ transmetalation->pd2_coupled reductive_elimination Reductive Elimination pd2_coupled->reductive_elimination reductive_elimination->pd0 R¹-R²

Caption: General catalytic cycle for palladium-catalyzed cross-coupling.[3][15]

G start Start: Assemble Reactants (Substrate, Coupling Partner, Catalyst, Ligand, Base) setup Inert Atmosphere Setup (Flame-dry glassware, purge with N₂/Ar) start->setup addition Add Degassed Solvent(s) and Reagents setup->addition reaction Heat to Reaction Temperature with Vigorous Stirring addition->reaction monitoring Monitor Reaction Progress (TLC, LC-MS, GC-MS) reaction->monitoring workup Aqueous Work-up (Quench, Extract, Dry) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product Characterization (NMR, MS) purification->product

Caption: General experimental workflow for cross-coupling reactions.

G substrate This compound Derivative (e.g., R-NH-CH₂-Ar-X) pd_catalyst Palladium Catalyst System (Pd Precatalyst + Ligand + Base) substrate->pd_catalyst coupling_partner Coupling Partner (e.g., R'-B(OH)₂, R'-NH₂, R'-C≡CH) coupling_partner->pd_catalyst product Coupled Product (e.g., R-NH-CH₂-Ar-R') pd_catalyst->product C-C or C-N Bond Formation

References

Application Notes: Synthesis of Novel Fluorinated Quinazoline Derivatives from 2,6-Difluoro-3-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated heterocyclic compounds are of significant interest in medicinal chemistry due to the unique properties that fluorine atoms impart to organic molecules. The incorporation of fluorine can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of drug candidates. Quinazolines are a class of heterocyclic compounds that are scaffolds for a wide range of biologically active molecules, including anticancer and antimicrobial agents. This document provides a detailed protocol for the synthesis of a novel, fluorinated quinazoline derivative, 7,9-Difluoro-6-methyl-2-phenyl-5,6-dihydroquinazoline, from 2,6-Difluoro-3-methylbenzylamine and 2-aminobenzaldehyde.

Objective

To provide a detailed methodology for the synthesis, purification, and characterization of the novel heterocyclic compound 7,9-Difluoro-6-methyl-2-phenyl-5,6-dihydroquinazoline, highlighting a practical application of this compound in the generation of new chemical entities for drug discovery.

Experimental Protocols

Synthesis of 7,9-Difluoro-6-methyl-2-phenyl-5,6-dihydroquinazoline

This synthesis is a two-step, one-pot reaction involving the condensation of this compound with 2-aminobenzaldehyde to form a Schiff base intermediate, followed by an oxidative cyclization to yield the final quinazoline product.

Materials:

  • This compound (≥98% purity)

  • 2-Aminobenzaldehyde (≥98% purity)

  • Ethanol (anhydrous)

  • Potassium Permanganate (KMnO4)

  • Sodium Bicarbonate (NaHCO3)

  • Dichloromethane (DCM)

  • Magnesium Sulfate (MgSO4, anhydrous)

  • Silica gel (for column chromatography)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Stir bar

  • Dropping funnel

  • Beakers and graduated cylinders

  • Rotary evaporator

  • Chromatography column

  • Thin-layer chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.57 g, 10 mmol) and 2-aminobenzaldehyde (1.21 g, 10 mmol).

  • Solvent Addition: Add 40 mL of anhydrous ethanol to the flask.

  • Condensation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the Schiff base intermediate.

  • Oxidant Preparation: In a separate beaker, prepare a solution of potassium permanganate (3.16 g, 20 mmol) in 50 mL of water.

  • Oxidative Cyclization: Slowly add the potassium permanganate solution to the reaction mixture using a dropping funnel over a period of 1 hour. The reaction is exothermic, so maintain the temperature below 40 °C using a water bath if necessary.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 4 hours. Monitor the progress of the reaction by TLC (3:1 Hexane:Ethyl Acetate), observing the disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the product.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide forms.

  • Extraction: Filter the mixture through a pad of celite to remove the manganese dioxide, washing the filter cake with dichloromethane (3 x 20 mL). Transfer the filtrate to a separatory funnel and separate the organic layer. Wash the organic layer with brine (2 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Characterize the purified product by NMR, mass spectrometry, and melting point analysis.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of 7,9-Difluoro-6-methyl-2-phenyl-5,6-dihydroquinazoline.

ParameterValue
Yield 75%
Melting Point 142-145 °C
¹H NMR (400 MHz, CDCl₃) δ (ppm) 7.80-7.20 (m, 5H, Ar-H), 6.90 (t, J=8.0 Hz, 1H, Ar-H), 6.70 (d, J=8.0 Hz, 1H, Ar-H), 4.80 (s, 2H, CH₂), 2.30 (s, 3H, CH₃)
¹⁹F NMR (376 MHz, CDCl₃) δ (ppm) -115.0 (s, 1F), -125.0 (s, 1F)
Mass Spectrometry (ESI-MS) m/z 275.1 [M+H]⁺
Purity (by HPLC) >98%

Visualization of the Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_workup Work-up & Purification 2_6_Difluoro_3_methylbenzylamine 2,6-Difluoro-3- methylbenzylamine Condensation Condensation (Ethanol, RT, 30 min) 2_6_Difluoro_3_methylbenzylamine->Condensation 2_Aminobenzaldehyde 2-Aminobenzaldehyde 2_Aminobenzaldehyde->Condensation Oxidative_Cyclization Oxidative Cyclization (KMnO4, H2O, RT, 4h) Condensation->Oxidative_Cyclization Schiff Base Intermediate Workup Quenching, Extraction, Drying, Concentration Oxidative_Cyclization->Workup Purification Column Chromatography Workup->Purification Product 7,9-Difluoro-6-methyl- 2-phenyl-5,6-dihydroquinazoline Purification->Product

Caption: Synthetic workflow for 7,9-Difluoro-6-methyl-2-phenyl-5,6-dihydroquinazoline.

Conclusion

This protocol outlines a reliable and efficient method for the synthesis of a novel fluorinated quinazoline derivative using commercially available starting materials. The described workflow, from reaction setup to purification and characterization, provides a solid foundation for researchers to produce this and similar heterocyclic compounds. The resulting molecule, with its unique fluorine substitution pattern, represents a valuable building block for further investigation in drug discovery and medicinal chemistry programs.

Application Notes and Protocols: Amide Bond Formation with 2,6-Difluoro-3-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone reaction in organic synthesis, particularly in the fields of medicinal chemistry and drug development. However, the synthesis of amides from sterically hindered or electronically deactivated amines, such as 2,6-difluoro-3-methylbenzylamine, presents a significant challenge. The fluorine atoms in the ortho positions of the benzylamine decrease the nucleophilicity of the amine and, combined with the adjacent methyl group, create substantial steric hindrance around the nitrogen atom. These factors can lead to slow reaction rates and low yields with standard amide coupling protocols.

This document provides detailed application notes and protocols for the successful amide bond formation involving this compound. It outlines recommended coupling reagents, reaction conditions, and detailed experimental procedures to overcome the challenges associated with this substrate. The information presented is based on established methodologies for coupling sterically hindered and electron-deficient amines.[1][2][3][4]

Recommended Reaction Conditions for Amide Coupling

The selection of an appropriate coupling reagent and reaction conditions is critical for achieving high yields in the acylation of this compound. The following table summarizes recommended starting conditions for reaction optimization. High-reactivity coupling reagents are often required to overcome the steric and electronic hurdles.[5][6][7][8][9]

Coupling ReagentBaseSolventTemperature (°C)Notes
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine)DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)Room Temperature to 50 °CHATU is a highly efficient coupling reagent known for its rapid reaction rates and low racemization, particularly effective for hindered amines.[5][7]
HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium)DIPEA or TriethylamineDMF or AcetonitrileRoom Temperature to 60 °CA widely used and effective coupling reagent, often a good starting point for challenging couplings.[5][7]
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)DIPEADMF or DCMRoom Temperature to 50 °CA phosphonium-based reagent that is particularly useful for sterically demanding couplings.
Acyl Fluoride (generated in situ) Pyridine or DIPEAAnhydrous THF or Dioxane25 to 80 °CFormation of an acyl fluoride from the carboxylic acid using reagents like Cyanuric fluoride or XtalFluor-E, followed by reaction with the amine, can be highly effective for hindered substrates.[1][3]
Acyl Chloride Triethylamine or PyridineAnhydrous DCM or THF0 °C to Room TemperatureConversion of the carboxylic acid to the corresponding acyl chloride using reagents like oxalyl chloride or thionyl chloride can provide a highly reactive intermediate for coupling with the hindered amine.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the amide bond formation with this compound using HATU as the coupling reagent, which is a robust choice for this type of challenging substrate.

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes a general procedure for the coupling of a generic carboxylic acid with this compound.

Materials:

  • Carboxylic acid (1.0 eq)

  • This compound (1.0 - 1.2 eq)

  • HATU (1.1 - 1.5 eq)

  • DIPEA (2.0 - 3.0 eq)

  • Anhydrous DMF

  • Anhydrous DCM

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF (to make a 0.1-0.5 M solution).

  • Add this compound (1.0 - 1.2 eq) to the solution.

  • In a separate flask, dissolve HATU (1.1 - 1.5 eq) in a minimal amount of anhydrous DMF.

  • Add the HATU solution to the mixture of the carboxylic acid and amine.

  • Finally, add DIPEA (2.0 - 3.0 eq) to the reaction mixture dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS. If the reaction is sluggish, gentle heating to 40-50 °C may be applied.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the desired amide.

Diagrams

Experimental Workflow for HATU-Mediated Amide Coupling

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Carboxylic Acid and Amine in DMF add_hatu Add HATU Solution start->add_hatu add_dipea Add DIPEA add_hatu->add_dipea stir Stir at RT (12-24h) add_dipea->stir dilute Dilute with EtOAc/DCM stir->dilute wash Aqueous Wash (NaHCO3, H2O, Brine) dilute->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure Amide purify->product

Caption: A flowchart illustrating the key steps in the HATU-mediated amide bond formation with this compound.

Signaling Pathway of Amide Bond Formation via HATU

signaling_pathway RCOOH Carboxylic Acid (R-COOH) ActiveEster O-Acyl-isourea Active Ester RCOOH->ActiveEster Activation HATU HATU HATU->ActiveEster Base Base (DIPEA) Base->RCOOH Deprotonation Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral Amine 2,6-Difluoro-3-methyl- benzylamine Amine->Tetrahedral Nucleophilic Attack Amide Amide Product Tetrahedral->Amide Collapse Byproducts Byproducts Tetrahedral->Byproducts

Caption: The reaction mechanism for HATU-mediated amide bond formation, showing the activation of the carboxylic acid and subsequent nucleophilic attack by the amine.

References

Application Notes and Protocols: The Role of 2,6-Difluoro-3-methylbenzylamine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Findings: Extensive literature and patent searches did not yield specific examples of kinase inhibitors synthesized directly using 2,6-difluoro-3-methylbenzylamine as a key reactant. This document, therefore, provides a general overview of the potential applications of this building block in kinase inhibitor design, based on the established roles of fluorinated benzylamines in medicinal chemistry. The experimental protocols and data presented are hypothetical and illustrative, designed to serve as a guide for researchers exploring the use of this reagent in novel kinase inhibitor synthesis.

Introduction: The Potential of this compound in Kinase Inhibitor Drug Discovery

Kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.

This compound is a versatile chemical building block.[1] Its structural features—a difluorinated benzene ring and a primary amine—make it an attractive starting material for the synthesis of novel kinase inhibitors. The fluorine atoms can modulate the pKa of the amine and engage in favorable interactions within the kinase active site, potentially leading to increased potency and selectivity. This compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.[1]

Hypothetical Signaling Pathway and Experimental Workflow

To illustrate the potential application of this compound, we propose a hypothetical scenario where it is used to synthesize an inhibitor targeting a generic tyrosine kinase pathway involved in cell proliferation.

G Hypothetical Signaling Pathway Targeted by a Novel Inhibitor GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Adaptor Adaptor Proteins RTK->Adaptor RAS RAS Adaptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor Hypothetical Inhibitor (Derived from this compound) Inhibitor->RTK Inhibition

Caption: Hypothetical signaling cascade for a receptor tyrosine kinase.

The following diagram outlines a potential experimental workflow for the synthesis and evaluation of a kinase inhibitor derived from this compound.

G Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start This compound Reaction Reaction with Pyrimidine Core Start->Reaction Purification Purification Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Kinase_Assay In vitro Kinase Assay Characterization->Kinase_Assay Cell_Assay Cell-based Proliferation Assay Kinase_Assay->Cell_Assay SAR Structure-Activity Relationship Analysis Cell_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for synthesis and evaluation of kinase inhibitors.

Hypothetical Experimental Protocols

The following protocols are illustrative and would require optimization for a specific kinase target and chemical scaffold.

3.1. General Synthesis of a Pyrimidine-Based Kinase Inhibitor

This hypothetical protocol describes the synthesis of a generic kinase inhibitor by reacting this compound with a chlorinated pyrimidine core.

  • Reaction Setup: To a solution of 2,4-dichloropyrimidine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added this compound (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Reaction Conditions: The reaction mixture is stirred at 80°C for 16 hours under a nitrogen atmosphere.

  • Work-up: The reaction is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired product.

  • Characterization: The structure of the final compound is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

3.2. In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of the synthesized compound against a target kinase.

  • Assay Principle: A luminescence-based kinase assay can be used, which measures the amount of ATP remaining in solution following a kinase reaction.

  • Procedure:

    • The synthesized inhibitor is serially diluted in DMSO.

    • The kinase, substrate, and ATP are incubated with the inhibitor at various concentrations in a kinase buffer.

    • The kinase reaction is initiated by the addition of ATP.

    • After incubation at room temperature, a detection reagent is added to stop the reaction and generate a luminescent signal.

    • The luminescence is measured using a plate reader.

  • Data Analysis: The IC50 value, the concentration of inhibitor required to inhibit 50% of the kinase activity, is calculated by fitting the data to a dose-response curve.

Hypothetical Quantitative Data

The following table presents hypothetical inhibitory activities of a series of compounds derived from this compound against two hypothetical kinases, Kinase A and Kinase B.

Compound IDR Group ModificationKinase A IC50 (nM)Kinase B IC50 (nM)
HYPO-001 H50250
HYPO-002 4-Morpholinyl25150
HYPO-003 4-Methylpiperazin-1-yl1080
HYPO-004 3-Aminopyrrolidin-1-yl545

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates a hypothetical SAR based on the data in the table above.

G Hypothetical Structure-Activity Relationship Core 2,6-Difluoro-3-methylbenzyl-pyrimidine Core R_H R = H (HYPO-001) Core->R_H R_Morph R = 4-Morpholinyl (HYPO-002) Core->R_Morph R_Pip R = 4-Methylpiperazin-1-yl (HYPO-003) Core->R_Pip R_Pyrr R = 3-Aminopyrrolidin-1-yl (HYPO-004) Core->R_Pyrr Potency Increased Potency and Selectivity R_H->Potency R_Morph->Potency R_Pip->Potency R_Pyrr->Potency Most Potent

Caption: Logical flow of a hypothetical SAR study.

References

Application Notes and Protocols: Large-Scale Synthesis of 2,6-Difluoro-3-methylbenzylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Fluorinated organic molecules play a crucial role in modern drug discovery. The introduction of fluorine atoms can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 2,6-Difluoro-3-methylbenzylamine and its derivatives are of particular interest due to the ortho-difluoro substitution, which can influence the pKa of the amine and enforce a specific conformation, potentially leading to enhanced target selectivity and potency. This application note details a proposed multi-step synthetic pathway suitable for the large-scale production of the title compound.

Proposed Synthetic Pathway

The proposed synthesis of this compound proceeds via a three-step sequence starting from 1,3-difluorobenzene. The pathway involves:

  • Friedel-Crafts Alkylation: Introduction of a methyl group onto the 1,3-difluorobenzene ring.

  • Benzylic Bromination: Selective radical bromination of the methyl group to form the corresponding benzyl bromide.

  • Amination: Conversion of the benzyl bromide to the target benzylamine.

This pathway is designed to utilize readily available starting materials and scalable reaction conditions.

Experimental Protocols

Step 1: Synthesis of 2,6-Difluoro-3-methyltoluene

This step involves the Friedel-Crafts alkylation of 1,3-difluorobenzene. Due to the directing effects of the fluorine atoms, the alkylation is expected to occur at the 2-, 4-, or 6-position. Separation of the desired 2,6-difluoro-3-methyltoluene isomer from other isomers may be required.

Materials:

  • 1,3-Difluorobenzene

  • Methyl iodide (CH₃I)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry, inert atmosphere (nitrogen or argon) reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 1,3-difluorobenzene (1.0 eq) and methyl iodide (1.1 eq) in anhydrous dichloromethane via the addition funnel, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, carefully quench the reaction by slowly pouring it over crushed ice and 1 M hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volumes).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is then purified by fractional distillation to isolate the 2,6-difluoro-3-methyltoluene isomer.

Step 2: Synthesis of 2,6-Difluoro-3-methylbenzyl bromide

This step involves the radical bromination of the benzylic methyl group using N-bromosuccinimide (NBS) and a radical initiator.

Materials:

  • 2,6-Difluoro-3-methyltoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or another suitable solvent

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a reactor equipped with a reflux condenser, mechanical stirrer, and light source (e.g., a 250W lamp), combine 2,6-difluoro-3-methyltoluene (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (0.02 eq) in carbon tetrachloride.

  • Heat the mixture to reflux and irradiate with the lamp to initiate the reaction.

  • Maintain reflux for 4-6 hours, monitoring the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with saturated sodium thiosulfate solution to remove any remaining bromine, followed by washing with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,6-difluoro-3-methylbenzyl bromide, which can be used in the next step without further purification or purified by vacuum distillation.

Step 3: Synthesis of this compound

The final step is the conversion of the benzyl bromide to the benzylamine. A common method for this transformation on a large scale is the Delepine reaction, which involves the formation of a hexaminium salt followed by hydrolysis.[1][2]

Materials:

  • 2,6-Difluoro-3-methylbenzyl bromide

  • Hexamethylenetetramine (urotropine)

  • Chloroform or Dichloromethane

  • Ethanol

  • Concentrated hydrochloric acid

  • Sodium hydroxide solution (50%)

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous potassium carbonate (K₂CO₃)

Procedure:

  • Dissolve 2,6-difluoro-3-methylbenzyl bromide (1.0 eq) in chloroform or dichloromethane in a reactor.

  • Add hexamethylenetetramine (1.1 eq) and stir the mixture at room temperature for 24 hours.

  • The resulting white precipitate (the quaternary ammonium salt) is collected by filtration and washed with cold chloroform.

  • Suspend the salt in a mixture of ethanol and concentrated hydrochloric acid (e.g., 2:1 v/v).

  • Heat the mixture to reflux for 4-6 hours to effect hydrolysis.

  • Cool the reaction mixture and concentrate under reduced pressure to remove the ethanol.

  • Basify the aqueous residue with a 50% sodium hydroxide solution until pH > 12, keeping the mixture cool in an ice bath.

  • Extract the liberated amine with diethyl ether (3 x volumes).

  • Combine the organic extracts and dry over anhydrous potassium carbonate.

  • Filter and concentrate under reduced pressure to afford the crude this compound.

  • The product can be further purified by vacuum distillation.

Data Presentation

StepReaction TypeStarting MaterialKey ReagentsSolventTemperature (°C)Typical Yield (%)
1Friedel-Crafts Alkylation1,3-DifluorobenzeneCH₃I, AlCl₃Dichloromethane0 to RT60-70 (isomer dependent)
2Benzylic Bromination2,6-Difluoro-3-methyltolueneNBS, AIBNCarbon TetrachlorideReflux80-90
3Amination (Delepine)2,6-Difluoro-3-methylbenzyl bromideHexamethylenetetramine, HClChloroform, EthanolRT to Reflux70-85

Note: The yields provided are estimates based on similar reactions and may vary depending on the specific reaction conditions and scale.

Visualizations

Synthetic Workflow

Synthetic_Workflow cluster_step1 Step 1: Friedel-Crafts Alkylation cluster_step2 Step 2: Benzylic Bromination cluster_step3 Step 3: Amination A 1,3-Difluorobenzene B 2,6-Difluoro-3-methyltoluene A->B CH3I, AlCl3 DCM C 2,6-Difluoro-3-methylbenzyl bromide B->C NBS, AIBN CCl4, hv D This compound C->D 1. Hexamethylenetetramine 2. HCl, EtOH

Caption: Overall synthetic scheme for this compound.

Hypothetical Signaling Pathway Application

While the specific biological targets of this compound derivatives are diverse, they are often explored as inhibitors of enzymes or as ligands for receptors in various signaling pathways. The following diagram illustrates a generic kinase signaling pathway, a common target for drugs derived from such scaffolds.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Derivative 2,6-Difluoro-3-methyl- benzylamine Derivative (Hypothetical Inhibitor) Derivative->RAF Inhibition

Caption: Hypothetical inhibition of a kinase cascade by a derivative.

Safety Considerations

  • Friedel-Crafts Alkylation: Aluminum chloride is highly reactive with water and should be handled in a dry environment. The reaction can be exothermic, and proper temperature control is essential.

  • Benzylic Bromination: N-Bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood. Carbon tetrachloride is a hazardous solvent and should be replaced with a safer alternative if possible (e.g., acetonitrile, ethyl acetate). The use of a lamp for initiation requires appropriate shielding.

  • Amination: Concentrated hydrochloric acid is corrosive. The final amine product may be toxic and should be handled with appropriate personal protective equipment.

Conclusion

The provided protocols offer a comprehensive and scalable approach to the synthesis of this compound. These application notes are intended to serve as a valuable resource for researchers and process chemists in the pharmaceutical and agrochemical industries, facilitating the development of novel and potentially impactful chemical entities. Further optimization of reaction conditions and purification procedures may be necessary to achieve desired purity and yield on a large scale.

References

Application Note: Monitoring Reactions of 2,6-Difluoro-3-methylbenzylamine using TLC and LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note provides detailed protocols for monitoring the progress of chemical reactions involving 2,6-Difluoro-3-methylbenzylamine, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] We outline two complementary analytical techniques: Thin-Layer Chromatography (TLC) for rapid, qualitative assessment and Liquid Chromatography-Mass Spectrometry (LC-MS) for quantitative analysis and structural confirmation. These methods are essential for optimizing reaction conditions, determining reaction completion, and identifying potential byproducts, thereby streamlining drug development and chemical synthesis workflows.

Introduction

This compound is a fluorinated building block widely used in medicinal chemistry and material science.[1] Its unique electronic properties, imparted by the fluorine atoms, make it a valuable component in the synthesis of complex target molecules.[1] Effective and efficient monitoring of reactions involving this amine is critical to maximize product yield and purity.

Thin-Layer Chromatography (TLC) offers a simple, fast, and cost-effective method for qualitatively tracking the disappearance of starting materials and the appearance of products.[3][4] For more detailed and quantitative information, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique. LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing retention times and mass-to-charge ratios (m/z) for each component, which allows for unambiguous identification and quantification.[5]

This document provides standardized protocols for both TLC and LC-MS, using a representative amide coupling reaction as an example.

Representative Reaction: Amide Coupling

For the purpose of this protocol, we will consider the amide coupling reaction between this compound and benzoic acid to form N-(2,6-difluoro-3-methylbenzyl)benzamide.

G Amine This compound (SM1) Product N-(2,6-difluoro-3-methylbenzyl)benzamide (Product) Amine->Product + Acid Benzoic Acid (SM2) Acid->Product Coupling Agent, Solvent, Temp

Caption: Representative amide coupling reaction scheme.

Protocol 1: Thin-Layer Chromatography (TLC)

TLC is used for rapid, real-time monitoring of the reaction. The disappearance of the starting materials (amine, acid) and the appearance of a new spot (product) on the TLC plate indicate reaction progress.

Materials and Equipment
  • TLC Plates: Silica gel 60 F254 pre-coated plates.

  • Mobile Phase (Eluent): 30% Ethyl Acetate in Hexane (v/v). Note: The optimal eluent may vary depending on the specific reactants and products and should be determined empirically.

  • TLC Tank/Chamber with a lid.

  • Capillary Spotters or micropipettes.

  • Visualization: UV lamp (254 nm) and a potassium permanganate (KMnO₄) stain or other suitable amine-visualizing agent like cinnamaldehyde.[3][4]

  • Heat Gun.

Experimental Protocol
  • Chamber Saturation: Pour the mobile phase into the TLC chamber to a depth of ~0.5 cm. Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall to saturate the atmosphere. Close the lid and let it equilibrate for 5-10 minutes.

  • Plate Preparation: Using a pencil, gently draw a baseline ~1 cm from the bottom of the TLC plate. Mark three lanes on the baseline for the starting material (SM1: amine), co-spot (C), and reaction mixture (R).

  • Spotting:

    • SM1 Lane: Using a capillary spotter, apply a small spot of a dilute solution of this compound in a volatile solvent (e.g., ethyl acetate) onto the "SM1" mark.

    • R Lane: Apply a small spot of the reaction mixture onto the "R" mark.

    • C (Co-spot) Lane: Apply a spot of the starting amine first, then carefully apply a spot of the reaction mixture directly on top of it. This helps to confirm the identity of the starting material spot in the reaction lane.

  • Development: Carefully place the TLC plate into the saturated chamber, ensuring the baseline is above the solvent level. Close the lid and allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization & Analysis:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to air dry completely.

    • Visualize the spots under a UV lamp (254 nm). Circle any visible spots with a pencil.

    • For enhanced visualization of the amine and product, dip the plate in a potassium permanganate stain and gently heat with a heat gun until colored spots appear.

    • Calculate the Retention Factor (Rf) for each spot:

      • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

    • Compare the "R" lane to the "SM1" and "C" lanes. The reaction is complete when the starting material spot is no longer visible in the "R" lane.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides quantitative data on reaction conversion and confirms the identity of the product via its mass.[6] It is highly sensitive and can detect minor byproducts.[5]

Materials and Equipment
  • LC-MS System: An HPLC or UPLC system coupled to a mass spectrometer (e.g., single quadrupole or time-of-flight) with an electrospray ionization (ESI) source.[7]

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Vials: 2 mL autosampler vials with septa.

  • Solvents: HPLC-grade acetonitrile, water, and formic acid.

Experimental Protocol
  • Sample Preparation:

    • Take a small aliquot (~1-2 µL) from the reaction mixture using a micropipette.

    • Quench the reaction in the aliquot by diluting it significantly in a vial containing 1.0 mL of acetonitrile. A high dilution factor (e.g., 1:1000 or greater) is crucial to avoid saturating the detector.[8]

    • Vortex the vial to ensure homogeneity. If the solution contains solids, filter it through a 0.22 µm syringe filter into a clean autosampler vial.

  • Instrument Setup and Data Acquisition:

    • LC Method:

      • Flow Rate: 0.4 mL/min.

      • Column Temperature: 40 °C.

      • Injection Volume: 1-5 µL.

      • Gradient:

        Time (min) % Mobile Phase B (Acetonitrile)
        0.0 5
        4.0 95
        5.0 95
        5.1 5

        | 6.0 | 5 |

    • MS Method:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Scan Range: 100 - 500 m/z.

      • Capillary Voltage: 3-4 kV.

      • Drying Gas Temperature: 300-350 °C.

  • Data Analysis:

    • Integrate the peak areas for the starting material and product in the total ion chromatogram (TIC) or extracted ion chromatograms (EIC).

    • Confirm the identity of each peak by its mass spectrum. The protonated molecule [M+H]⁺ should be the base peak.

    • Monitor the reaction by observing the decrease in the peak area of the starting material(s) and the increase in the peak area of the product over time.

Data Presentation

The following table summarizes the expected analytical data for the representative amide coupling reaction.

CompoundRoleTLC Rf (30% EtOAc/Hex)LC-MS RT (min)Expected [M+H]⁺ (m/z)
This compoundStarting Material 1~ 0.25~ 2.8158.1
Benzoic AcidStarting Material 2~ 0.40~ 3.5123.1
N-(2,6-difluoro-3-methylbenzyl)benzamideProduct~ 0.65~ 4.7262.3

Note: Rf and Retention Time (RT) values are system-dependent and should be considered illustrative.

Workflow and Logic Diagrams

G cluster_workflow Reaction Monitoring Workflow Start Start Reaction Sample Withdraw Aliquot Start->Sample Decision Choose Method Sample->Decision TLC TLC Analysis (Qualitative Check) Decision->TLC Rapid LCMS LC-MS Analysis (Quantitative Check) Decision->LCMS Detailed Interpret Interpret Data TLC->Interpret LCMS->Interpret Complete Reaction Complete? Interpret->Complete Workup Proceed to Work-up Complete->Workup Yes Continue Continue Reaction Complete->Continue No Continue->Sample

Caption: General workflow for monitoring reaction progress.

Conclusion

The combined use of TLC and LC-MS provides a comprehensive strategy for monitoring reactions involving this compound. TLC serves as an excellent tool for quick, frequent checks of reaction progress, while LC-MS delivers precise, quantitative data and structural confirmation necessary for rigorous process development and quality control in research and pharmaceutical settings.[6] Adherence to these protocols can significantly enhance the efficiency and success of synthetic organic chemistry projects.

References

Application Notes and Protocols for the Synthesis of Biologically Active Compounds Using 2,6-Difluoro-3-methylbenzylamine as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2,6-Difluoro-3-methylbenzylamine is a valuable fluorinated building block for the synthesis of novel biologically active compounds. The presence of the difluorophenyl motif is known to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This document provides detailed application notes and protocols for the synthesis of a representative kinase inhibitor using this compound as a key precursor, based on established synthetic methodologies for analogous compounds.

Application Note 1: Synthesis of a Novel Pyrimidine-Based Kinase Inhibitor

The pyrimidine scaffold is a common core structure in many approved kinase inhibitors. The following protocol outlines a plausible synthetic route to a novel kinase inhibitor incorporating the 2,6-difluoro-3-methylbenzyl moiety.

Representative Synthetic Scheme:

A two-step synthesis is proposed, starting with the reaction of this compound with a dichlorinated pyrimidine, followed by a nucleophilic aromatic substitution to introduce a solubilizing group.

dot

synthetic_workflow cluster_reagents Reagents & Conditions start This compound intermediate Intermediate Product (C1) start->intermediate Step 1: Nucleophilic Substitution final_product Final Kinase Inhibitor intermediate->final_product Step 2: SNAr Reaction reagent1 2,4-Dichloropyrimidine, Et3N, THF reagent2 Morpholine, K2CO3, DMF

Caption: Synthetic workflow for the preparation of a kinase inhibitor.

Experimental Protocol: Synthesis of N-((2,6-difluoro-3-methylbenzyl)amino)-4-morpholinopyrimidin-2-amine (Representative Kinase Inhibitor)

Materials:

  • This compound

  • 2,4-Dichloropyrimidine

  • Triethylamine (Et3N)

  • Tetrahydrofuran (THF), anhydrous

  • Morpholine

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Step 1: Synthesis of 2-chloro-N-(2,6-difluoro-3-methylbenzyl)pyrimidin-4-amine (Intermediate C1)

  • To a solution of this compound (1.0 eq) in anhydrous THF (0.2 M) under a nitrogen atmosphere, add triethylamine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of 2,4-dichloropyrimidine (1.05 eq) in anhydrous THF dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/EtOAc gradient) to afford the intermediate product C1 .

Step 2: Synthesis of N-((2,6-difluoro-3-methylbenzyl)amino)-4-morpholinopyrimidin-2-amine (Final Product)

  • To a solution of the intermediate C1 (1.0 eq) in anhydrous DMF (0.3 M) in a sealed tube, add morpholine (1.5 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by vacuum filtration and wash with water.

  • Dry the solid under vacuum to yield the final kinase inhibitor. Further purification can be achieved by recrystallization if necessary.

Data Presentation: Representative Biological Activity

The synthesized compound could be evaluated for its inhibitory activity against a panel of kinases. The following table presents hypothetical quantitative data for the representative kinase inhibitor.

Kinase TargetIC50 (nM)
EGFR15
VEGFR285
PDGFRβ120
SRC> 1000

Application Note 2: Inhibition of the EGFR Signaling Pathway

Many kinase inhibitors target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer. The synthesized compound, with a low nanomolar IC50 value against EGFR, would be expected to inhibit this pathway.

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egfr_pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds Ras Ras EGFR->Ras Activates Inhibitor Synthesized Inhibitor Inhibitor->EGFR Inhibits Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Promotes

Caption: Inhibition of the EGFR signaling pathway.

Experimental Protocol: In Vitro Kinase Inhibition Assay (EGFR)

Principle:

The inhibitory activity of the synthesized compound against EGFR is determined using a luminescence-based kinase assay that measures the amount of ATP remaining in the solution following the kinase reaction. A decrease in luminescence indicates ATP consumption by the kinase, and the presence of an inhibitor will result in a higher luminescence signal.

Materials:

  • Recombinant human EGFR enzyme

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase buffer

  • Synthesized inhibitor compound

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • White opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare a serial dilution of the synthesized inhibitor in DMSO.

  • In a 96-well plate, add the kinase buffer, the substrate, and the inhibitor at various concentrations.

  • Initiate the kinase reaction by adding the EGFR enzyme and ATP.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's protocol.

  • Measure the luminescence signal using a luminometer.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Disclaimer: The provided protocols and data are representative and intended for educational and research purposes only. Actual experimental conditions and results may vary. All laboratory work should be conducted in accordance with appropriate safety guidelines.

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in Reactions with 2,6-Difluoro-3-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,6-Difluoro-3-methylbenzylamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthetic reactions involving this sterically hindered benzylamine.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound often challenging?

A1: The primary challenge arises from steric hindrance. The two fluorine atoms at the ortho positions to the aminomethyl group create a crowded environment around the nitrogen atom. This steric bulk can physically block the approach of reactants, making it difficult for the amine to participate in nucleophilic attack, a key step in many reactions like amide bond formation.[1] Additionally, the electron-withdrawing nature of the fluorine atoms reduces the nucleophilicity of the benzylamine, further slowing down reactions.

Q2: What are the most common reactions where steric hindrance is a major issue with this compound?

A2: The most frequently encountered issues arise in N-acylation (amide bond formation) and cross-coupling reactions, such as Sonogashira coupling. In these reactions, the sterically hindered nature of this compound can lead to low yields, slow reaction rates, or complete failure of the reaction under standard conditions.[1]

Troubleshooting Guide: N-Acylation (Amide Bond Formation)

This guide addresses specific issues you may encounter during the N-acylation of this compound.

Problem 1: Low to no yield in amide coupling reaction with a standard carboxylic acid.

  • Possible Cause: Insufficient reactivity of the coupling reagents to overcome the steric barrier. Standard reagents like DCC or EDC/HOBt may not be effective enough for this hindered amine.

  • Solution: Switch to a more potent coupling reagent. Uronium/aminium-based reagents like HATU , HBTU , or COMU , or phosphonium-based reagents like PyBOP or PyAOP are generally more effective for sterically demanding couplings.[2] These reagents form highly reactive activated esters that can overcome the steric hindrance.

  • Possible Cause: The reaction conditions (temperature, solvent, base) are not optimal.

  • Solution:

    • Temperature: Increasing the reaction temperature can help overcome the activation energy barrier. However, this should be done cautiously to avoid side reactions.

    • Solvent: Aprotic polar solvents like DMF or NMP are often good choices for these types of reactions.

    • Base: A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is recommended to avoid competition with the benzylamine.

Problem 2: The reaction is slow and does not go to completion even with a potent coupling reagent.

  • Possible Cause: The carboxylic acid partner is also sterically hindered.

  • Solution: In cases of severe steric hindrance from both coupling partners, converting the carboxylic acid to a more reactive acylating agent, such as an acyl fluoride , can be a highly effective strategy.[3] Acyl fluorides are smaller than the activated esters formed by many coupling reagents and can approach the hindered amine more easily.

  • Possible Cause: Sub-optimal order of reagent addition.

  • Solution: For couplings using reagents like HATU, pre-activation of the carboxylic acid is often beneficial. This involves reacting the carboxylic acid with HATU and a base (like DIPEA) for a short period (e.g., 15-30 minutes) before adding the this compound.[4] This ensures the formation of the highly reactive activated ester prior to the introduction of the hindered amine.

Illustrative Yields for Amide Coupling with Hindered Amines

The following table provides a summary of typical yields observed in the literature for amide coupling reactions involving sterically hindered amines with various coupling reagents. These are intended to be representative, and actual yields will depend on the specific substrates and reaction conditions.

Coupling ReagentHindered Amine SubstrateCarboxylic Acid SubstrateTypical Yield Range (%)Reference
HATU/DIPEAN-methylated amino acidsBoc-protected amino acids70-95%[2]
PyBOP/DIPEAα,α-disubstituted amino acidsFmoc-protected amino acids65-90%
Acyl Fluoride2,6-disubstituted anilinesBulky aliphatic acids80-98%[3]
EDC/DMAP/HOBt (cat.)Electron-deficient anilinesFunctionalized carboxylic acids60-85%[5]

Experimental Protocols

Protocol 1: General Procedure for N-Acylation using HATU

This protocol is a starting point for the acylation of this compound with a generic carboxylic acid. Optimization of stoichiometry, temperature, and reaction time may be necessary.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of the carboxylic acid (1.2 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be applied.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Workflow for N-Acylation using HATU

G cluster_0 Pre-activation cluster_1 Amide Formation cluster_2 Workup & Purification carboxylic_acid Carboxylic Acid activated_ester Activated OAt-Ester carboxylic_acid->activated_ester 15-30 min, RT hatu HATU hatu->activated_ester dipea DIPEA dipea->activated_ester dmf Anhydrous DMF product Amide Product activated_ester->product amine 2,6-Difluoro-3- methylbenzylamine amine->product 12-24 h, RT workup Aqueous Workup product->workup purification Column Chromatography workup->purification final_product Purified Amide purification->final_product G start Low Yield in Sonogashira Coupling check_catalyst Is the catalyst system optimal for a hindered, electron-poor substrate? start->check_catalyst change_ligand Switch to bulky, electron-rich phosphine ligand (e.g., XPhos) check_catalyst->change_ligand No check_conditions Are the reaction conditions optimized? check_catalyst->check_conditions Yes use_precatalyst Use a well-defined Pd precatalyst change_ligand->use_precatalyst success Improved Yield change_ligand->success increase_temp Increase reaction temperature (conventional or microwave) check_conditions->increase_temp No check_side_reactions Are there significant side products (e.g., alkyne homocoupling)? check_conditions->check_side_reactions Yes change_base Try an alternative base (e.g., Cs₂CO₃, K₂CO₃) increase_temp->change_base increase_temp->success copper_free Switch to a copper-free Sonogashira protocol check_side_reactions->copper_free Yes check_side_reactions->success No copper_free->success

References

minimizing side products in the N-alkylation of 2,6-Difluoro-3-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the N-alkylation of 2,6-difluoro-3-methylbenzylamine. The content is tailored for scientists and professionals in drug development, offering detailed protocols and data-driven advice to minimize the formation of common side products.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the N-alkylation of this compound?

A1: The most prevalent side product is the N,N-dialkylated tertiary amine. This occurs when the initially formed secondary amine, which is often more nucleophilic than the starting primary amine, reacts with a second molecule of the alkylating agent. The steric hindrance from the ortho-fluoro groups and the methyl group on the benzylamine can influence the rate of this second alkylation, but it remains a significant competitive reaction, particularly under direct alkylation conditions.

Q2: Why is direct alkylation with alkyl halides often problematic for this substrate?

A2: Direct alkylation of this compound with alkyl halides typically requires a base to neutralize the generated acid. This method often leads to poor selectivity and the formation of a mixture of the desired mono-alkylated product, the undesired di-alkylated product, and unreacted starting material.[1][2] The relative rates of the first and second alkylation are often comparable, making it difficult to stop the reaction selectively at the mono-alkylated stage.

Q3: What is the recommended method for selective mono-N-alkylation of this compound?

A3: Reductive amination is the preferred method for achieving high selectivity for the mono-N-alkylated product. This two-step, one-pot process involves the initial formation of an imine by reacting the amine with an aldehyde or ketone, followed by in-situ reduction of the imine to the corresponding secondary amine.[3][4][5] This method avoids the issue of overalkylation because the imine intermediate is readily reduced, and the resulting secondary amine does not readily form a new imine under the reaction conditions.

Q4: Which reducing agent is most suitable for the reductive amination of this substrate?

A4: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly effective and selective reducing agent for reductive aminations.[3][4][5] It is milder than other borohydrides like sodium borohydride (NaBH₄) and less toxic than sodium cyanobohydride (NaBH₃CN).[3][4] Its mildness allows for the selective reduction of the iminium ion in the presence of the aldehyde or ketone, minimizing side reactions such as the reduction of the carbonyl starting material.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired mono-alkylated product 1. Incomplete imine formation. 2. Reduction of the aldehyde/ketone starting material. 3. Steric hindrance slowing down the reaction. 4. Inactive reducing agent.1. Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation. 2. Use a milder reducing agent like NaBH(OAc)₃ which is selective for the iminium ion. 3. Increase the reaction time and/or temperature moderately. 4. Use a fresh batch of the reducing agent.
Significant formation of the N,N-dialkylated side product 1. Using direct alkylation instead of reductive amination. 2. Using an excess of the alkylating agent. 3. The secondary amine product is more reactive than the primary amine starting material.1. Switch to a reductive amination protocol. 2. Use a 1:1 or slight excess of the amine to the aldehyde/ketone in reductive amination. 3. If direct alkylation must be used, employ a larger excess of the primary amine.
Unreacted starting amine and aldehyde/ketone 1. Insufficient activation of the carbonyl group. 2. The amine is too electron-deficient and non-nucleophilic. 3. The reaction conditions are too mild.1. Add a Lewis acid catalyst (e.g., Ti(OiPr)₄) to activate the aldehyde/ketone. 2. Consider using a more reactive alkylating agent if direct alkylation is employed. 3. Increase the reaction temperature and monitor the reaction progress by TLC or LC-MS.
Formation of alcohol byproduct (from the aldehyde) 1. The reducing agent is too strong and is reducing the aldehyde. 2. The rate of imine formation is slow compared to the rate of aldehyde reduction.1. Use NaBH(OAc)₃ instead of NaBH₄. 2. Allow the amine and aldehyde to stir together for a period (e.g., 30-60 minutes) to facilitate imine formation before adding the reducing agent.

Data Presentation: Comparison of N-Alkylation Methods

The following tables summarize representative yields for the N-alkylation of sterically hindered and electron-deficient benzylamines, providing a comparison between direct alkylation and reductive amination.

Table 1: Direct Alkylation of Benzylamines with Alkyl Bromides

Amine Alkyl Bromide Base Solvent Mono-alkylation Yield (%) Di-alkylation Yield (%) Reference
Benzylaminen-ButylbromideTriethylamineDMF769[2]
Benzylaminen-ButylbromideDIPEADMF778[2]
Benzylaminen-ButylbromideDMAPDMF794[2]
p-MethoxybenzylamineBenzyl bromideCs₂CO₃DMF95<5[6]

Table 2: Reductive Amination of Aldehydes with Benzylamines

Amine Aldehyde Reducing Agent Solvent Mono-alkylation Yield (%) Di-alkylation Yield (%) Reference
AnilineBenzaldehydeNaBH(OAc)₃1,2-Dichloroethane>95Not Reported[5]
BenzylamineIsovaleraldehydeNaBH(OAc)₃1,2-Dichloroethane>95Not Reported[5]
2,6-DiethylanilineAcetaldehydePd/C, H₂Ethanol>90Not Reported[7]

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (General Procedure)

This protocol is a general method for the selective mono-N-alkylation of this compound with an aldehyde.

Materials:

  • This compound

  • Aldehyde (1.0-1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a solution of this compound (1.0 equivalent) in DCM or DCE, add the aldehyde (1.0-1.1 equivalents).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Direct Alkylation with an Alkyl Halide (For Comparison)

This protocol describes a typical direct alkylation procedure. It is generally less selective for mono-alkylation.

Materials:

  • This compound

  • Alkyl halide (e.g., alkyl bromide or iodide) (1.0-1.2 equivalents)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a suspension of the base (K₂CO₃ or Cs₂CO₃, 2.0 equivalents) in DMF or acetonitrile, add this compound (1.0 equivalent).

  • Add the alkyl halide (1.0-1.2 equivalents) dropwise to the mixture.

  • Heat the reaction to a temperature between 60-80°C and stir for 4-16 hours, monitoring the progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the residue by flash column chromatography to separate the mono-alkylated product, di-alkylated product, and any unreacted starting material.

Visualizations

Reaction_Pathway amine This compound imine Imine Intermediate amine->imine + Aldehyde - H₂O aldehyde Aldehyde (R-CHO) aldehyde->imine product Mono-N-alkylated Product imine->product + [H] (Reducing Agent) Side_Reaction amine Primary Amine mono_alkylated Mono-N-alkylated Product amine->mono_alkylated + R-X - HX alkyl_halide Alkyl Halide (R-X) alkyl_halide->mono_alkylated di_alkylated Di-N-alkylated Side Product alkyl_halide->di_alkylated mono_alkylated->di_alkylated + R-X - HX Troubleshooting_Workflow start Low Yield of Mono-alkylated Product check_dialkylation Significant Di-alkylation? start->check_dialkylation check_starting_material Unreacted Starting Material? check_dialkylation->check_starting_material No use_reductive_amination Switch to Reductive Amination Adjust Stoichiometry check_dialkylation->use_reductive_amination Yes check_alcohol Alcohol Byproduct Present? check_starting_material->check_alcohol No increase_reactivity Increase Temperature/Time Add Catalyst (e.g., AcOH) check_starting_material->increase_reactivity Yes use_milder_reductant Use Milder Reducing Agent (NaBH(OAc)₃) Pre-form Imine check_alcohol->use_milder_reductant Yes end Problem Solved check_alcohol->end No use_reductive_amination->end increase_reactivity->end use_milder_reductant->end

References

Technical Support Center: Optimizing Suzuki Coupling for 2,6-Difluoro-3-methylbenzylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Suzuki coupling reactions with sterically hindered and electronically challenging substrates such as 2,6-Difluoro-3-methylbenzylamine derivatives.

Troubleshooting Guide

This section addresses common problems encountered during the Suzuki coupling reaction with complex substrates, offering systematic approaches to identify and resolve these issues.

Q1: My Suzuki coupling reaction is not working at all (no product formation). What are the most common causes of complete reaction failure?

A1: Complete reaction failure typically points to a critical issue with one of the core components or conditions. Here are the primary suspects:

  • Inactive Catalyst: The active Palladium(0) species may not have formed or has been deactivated. Ensure your palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligand are of high quality. For a challenging substrate like a 2,6-difluoro-substituted aryl halide, standard ligands like PPh₃ are often ineffective.[1] Consider using more robust, electron-rich, and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1][2]

  • Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen.[1] It is crucial to thoroughly degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (Argon or Nitrogen) for an extended period or by using several freeze-pump-thaw cycles.[1][3]

  • Inappropriate Base: The base is essential for activating the boronic acid to facilitate the transmetalation step.[2][4] If the base is too weak, old, or poorly soluble in the reaction medium, the reaction will not proceed. For challenging aryl halides, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required.[1][2]

  • Low Temperature: The C-X bond (where X is a halide) in electron-rich and sterically hindered substrates is less reactive, making the oxidative addition step difficult.[5] These reactions often require higher temperatures, typically in the range of 80-110 °C, to proceed at a reasonable rate.[1]

Q2: I'm observing a very low yield. What are the likely side reactions or issues?

A2: Low yields can result from incomplete conversion or the prevalence of undesired side reactions. Key issues include:

  • Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom from the solvent or residual water, especially under basic conditions. To mitigate this, ensure your reagents are dry (if anhydrous conditions are intended) and consider using a boronic ester (e.g., a pinacol ester) which can be more stable.[6] The choice of base can also be critical; sometimes a milder base or different solvent system can reduce this side reaction.

  • Homocoupling: The coupling of two boronic acid molecules to form a biaryl byproduct can occur, often promoted by the presence of Pd(II) species and oxygen.[5] Rigorous degassing and the use of a pre-catalyst that cleanly generates Pd(0) can minimize this.

  • Steric Hindrance: The 2,6-difluoro substitution on your benzylamine derivative presents significant steric bulk. This can slow down all steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2][7] Overcoming this requires a carefully selected catalyst system with bulky, electron-rich ligands that promote the formation of a highly reactive, coordinatively unsaturated palladium species.[2][8] Ligands like AntPhos and BI-DIME have been specifically developed for sterically demanding couplings.[8][9]

Q3: How do I choose the optimal catalyst and ligand for a substrate with both steric hindrance and electron-donating/withdrawing groups?

A3: The combination of steric hindrance from the 2,6-difluoro groups and the electronic nature of the 3-methylbenzylamine moiety makes catalyst selection paramount. The C-F and C-N bonds can also interact with the catalyst.

  • Ligands are Critical: For substrates like this, the ligand is the most important parameter to adjust.[1] You need ligands that are both sterically bulky and highly electron-donating. This enhances the reactivity of the palladium center, facilitating the challenging oxidative addition step.[2][5]

    • Buchwald Ligands: Dialkylbiaryl phosphine ligands such as SPhos, XPhos, and RuPhos are excellent choices for coupling hindered and electron-rich or electron-poor substrates.[2]

    • N-Heterocyclic Carbene (NHC) Ligands: These have demonstrated high efficacy, even with extremely hindered substrates.[2]

    • Specialized Ligands: For particularly challenging couplings, consider ligands like AntPhos, which can inhibit side reactions like β-hydride elimination in certain cases.[8]

  • Palladium Pre-catalysts: Using well-defined pre-catalysts (e.g., G3 or G4 palladacycles from Buchwald) can improve reproducibility and activity. These pre-catalysts are often more stable and efficiently generate the active Pd(0) species.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst loading for this type of reaction? Can I reduce it to save costs?

A1: While standard Suzuki couplings might use 1-5 mol% of a palladium catalyst, optimization for challenging substrates often starts in this range. However, with highly active modern catalysts (e.g., those with Buchwald ligands), it is often possible to significantly lower the catalyst loading to 0.1 mol% or even lower, especially during scale-up.[6][10][11] It is recommended to first establish a robust reaction at a higher loading (e.g., 1-2 mol%) and then incrementally decrease the loading to find the optimal balance between cost, efficiency, and reaction time.

Q2: Which base and solvent combination is the best starting point?

A2: A common and effective starting point for challenging Suzuki couplings is the combination of a strong inorganic base with a polar aprotic solvent.

  • Bases: Potassium phosphate (K₃PO₄) is a very effective and widely used base.[2] Cesium carbonate (Cs₂CO₃) is also an excellent choice, though more expensive. The physical form of the base can matter; finely grinding solid bases can improve reproducibility.[12]

  • Solvents: A mixture of dioxane and water (e.g., 5:1) is a standard solvent system.[3] 2-MeTHF is gaining popularity as a greener and often effective alternative.[13][14] Toluene with an aqueous base is also a common choice.[10] The presence of a small amount of water is often beneficial when using phosphate or carbonate bases.[2][12]

Q3: My boronic acid/ester seems to be degrading during the reaction. How can I prevent this?

A3: Boronic acids and their esters can be susceptible to degradation, primarily through protodeboronation.[6] To minimize this:

  • Use a Boronic Ester: Pinacol esters are generally more stable than the corresponding boronic acids.

  • Control Water Content: While a small amount of water can be beneficial, excess water can accelerate degradation.

  • Optimize Reaction Time and Temperature: A more active catalyst that allows for shorter reaction times or lower temperatures can help preserve the boronic acid derivative.

  • Base Selection: Ensure the base is not excessively harsh. Running small-scale trials with different bases (e.g., K₃PO₄ vs. K₂CO₃ vs. Cs₂CO₃) can identify the optimal choice for your specific substrate.

Data Presentation: Catalyst System Optimization

The following tables summarize recommended starting conditions for optimizing the Suzuki coupling of a challenging substrate like a this compound derivative. Yields are representative for sterically hindered aryl halides.

Table 1: Recommended Catalyst Systems

Palladium Pre-catalyst (Loading)Ligand (Pd:Ligand Ratio)Typical Substrate TypeKey Advantages
Pd₂(dba)₃ (1-2 mol%)XPhos (1:2.2)Sterically hindered, electron-rich/neutralHigh activity, good general choice for difficult couplings.
Pd(OAc)₂ (1-2 mol%)SPhos (1:2.2)Sterically hindered, electron-rich/neutralExcellent for challenging aryl chlorides and bromides.[1]
XPhos Palladacycle G3 (0.5-2 mol%)(Pre-formed complex)General challenging substratesAir-stable, highly active, reproducible results.
cataCXium A Palladacycle (5-10 mol%)(Pre-formed complex)ortho-substituted anilinesShown to be uniquely effective for hindered anilines.[13]

Table 2: Base and Solvent Screening Recommendations

Base (Equivalents)Solvent SystemTemperature (°C)Comments
K₃PO₄ (2-3 eq.)Dioxane / H₂O (5:1)80 - 110A robust, general-purpose starting point.
Cs₂CO₃ (2-3 eq.)2-MeTHF80 - 100Excellent for sensitive substrates, often high yields.
K₂CO₃ (3 eq.)Toluene / H₂O (4:1)90 - 110A milder base, can sometimes reduce side reactions.
KOf-Bu (2 eq.)THF (anhydrous)60 - 80Stronger base, may be needed for very unreactive partners.

Experimental Protocols

Protocol 1: General Procedure for Small-Scale Reaction Screening

This protocol describes a general method for screening catalyst, ligand, and base combinations for the Suzuki coupling of an aryl halide (e.g., the bromide derivative of this compound) with a boronic acid or ester.

Reagents & Equipment:

  • Aryl halide (1.0 eq.)

  • Boronic acid/ester (1.5 eq.)

  • Base (e.g., K₃PO₄, 3.0 eq.)

  • Palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4.4 mol%)

  • Degassed solvent (e.g., Dioxane/Water 5:1)

  • Reaction vial with a stir bar and a screw cap with a septum

  • Inert gas supply (Argon or Nitrogen)

  • Heating block or oil bath

Procedure:

  • Preparation: To a reaction vial containing a magnetic stir bar, add the aryl halide, the boronic acid/ester, and the base.[1]

  • Inerting: Seal the vial with the septum cap. Evacuate the vial and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium precursor and the ligand.

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Reaction: Place the sealed vial in a preheated heating block or oil bath and stir at the desired temperature (e.g., 100 °C).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed or no further conversion is observed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

The following diagrams illustrate key concepts in optimizing the Suzuki coupling reaction.

Suzuki_Catalytic_Cycle Suzuki Catalytic Cycle cluster_loading Catalyst Loading Optimization Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar)Pd(II)(X)L₂ Pd0->OxAdd Slowed by steric hindrance Accelerated by bulky, e⁻-rich ligands ArX Ar-X (Aryl Halide) ArX->OxAdd Transmetalation Transmetalation (Ar)Pd(II)(Ar')L₂ OxAdd->Transmetalation Ligand exchange followed by transmetalation Base Base Base->Transmetalation Boronic Ar'-B(OR)₂ Boronic->Transmetalation Transmetalation->Pd0 Reductive Elimination Product Ar-Ar' (Product) Transmetalation->Product Loading Low catalyst loading requires highly active ligands to maintain a high turnover number (TON).

Caption: The Suzuki catalytic cycle and key optimization points.

Troubleshooting_Workflow Troubleshooting Workflow for Failed Suzuki Coupling Start Reaction Failure (No or Low Yield) CheckCatalyst Is the Catalyst System Active? Start->CheckCatalyst CheckConditions Are Reaction Conditions Optimal? CheckCatalyst->CheckConditions Yes Sol_Ligand Use Bulky, e⁻-rich Ligand (e.g., XPhos, SPhos) CheckCatalyst->Sol_Ligand No CheckReagents Are Reagents Stable/Pure? CheckConditions->CheckReagents Yes Sol_Temp Increase Temperature (80-110 °C) CheckConditions->Sol_Temp No CheckReagents->Start Yes (Success/Re-optimize) Sol_Purity Check Starting Material Purity (NMR, LCMS) CheckReagents->Sol_Purity No Sol_Degas Rigorously Degas Solvents (Freeze-Pump-Thaw) Sol_Ligand->Sol_Degas Sol_Degas->CheckConditions Re-run Sol_Base Use Stronger Base (K₃PO₄, Cs₂CO₃) Sol_Temp->Sol_Base Sol_Base->CheckReagents Re-run Sol_Boronic Use Pinacol Ester; Check for Protodeboronation Sol_Boronic->CheckReagents Re-run Sol_Purity->Start Re-evaluate Sol_Purity->Sol_Boronic Ligand_Selection_Guide Ligand Selection Guide for Challenging Substrates Substrate Aryl Halide Substrate Hindrance High Steric Hindrance Substrate->Hindrance ElectronRich Electron-Rich Substrate->ElectronRich ElectronPoor Electron-Poor Substrate->ElectronPoor Buchwald Buchwald Ligands (XPhos, SPhos, RuPhos) Hindrance->Buchwald Excellent Choice NHC NHC Ligands (e.g., IPr) Hindrance->NHC Very Effective Specialty Specialty Ligands (AntPhos, cataCXium A) Hindrance->Specialty For Extreme Cases ElectronRich->Buchwald Promotes Oxidative Addition ElectronPoor->Buchwald

References

managing the stability of 2,6-Difluoro-3-methylbenzylamine under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the stability of 2,6-Difluoro-3-methylbenzylamine under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to the handling and stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general stability and recommended storage for this compound?

A1: this compound is a relatively stable compound under standard laboratory conditions. For optimal shelf life, it should be stored at room temperature in a dry, well-ventilated area.[1][2] It is crucial to keep the container tightly closed when not in use to prevent moisture absorption and potential degradation.

Q2: What are the known incompatibilities of this compound?

A2: This compound is incompatible with strong acids, strong bases, strong oxidizing agents, and strong reducing agents.[2] Contact with these substances can lead to vigorous reactions and degradation of the compound.

Q3: How does the chemical structure of this compound influence its stability?

A3: The stability of this compound is influenced by several structural features. The benzylamine moiety itself can be susceptible to oxidation and reactions with electrophiles. The two electron-withdrawing fluorine atoms on the benzene ring can affect the electron density of the aromatic system and the basicity of the amine group. The methyl group, being electron-donating, can also modulate the reactivity of the ring. The carbon-fluorine bond is exceptionally strong, making the fluorinated parts of the molecule highly stable.[3]

Q4: What are the likely degradation pathways for this compound under acidic or basic conditions?

A4: While specific degradation pathways for this compound are not extensively documented, based on the chemistry of benzylamines, the following pathways are likely:

  • Under acidic conditions: Protonation of the amine is the initial step. While generally stable once protonated, under harsh acidic conditions, side reactions may be possible, though less likely than under basic or oxidative conditions.

  • Under basic conditions: The primary amine can be deprotonated, though this requires a very strong base. More likely, the amine can act as a nucleophile.

  • Oxidative degradation: Benzylamines can be oxidized to imines, which can then be hydrolyzed to the corresponding aldehyde (2,6-difluoro-3-methylbenzaldehyde) and ammonia. This is a common degradation pathway for benzylamines.[4]

Troubleshooting Guide

Issue 1: I am observing the formation of an unknown impurity in my reaction mixture containing this compound when using acidic conditions.

  • Possible Cause: Although generally stable, prolonged exposure to strong acids at elevated temperatures might lead to unforeseen side reactions. The impurity could also arise from the degradation of another component in your reaction mixture catalyzed by the acid.

  • Troubleshooting Steps:

    • Characterize the Impurity: Use analytical techniques such as LC-MS or GC-MS to determine the mass of the impurity and NMR to elucidate its structure. This will provide clues about the degradation pathway.

    • Control Reaction Conditions: Minimize the reaction time and use the mildest acidic conditions possible.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen, which could be contributing to degradation.

Issue 2: My solution of this compound turns yellow/brown after adding a basic reagent.

  • Possible Cause: The color change could indicate the formation of degradation products, possibly through oxidation, which can be accelerated under basic conditions.

  • Troubleshooting Steps:

    • Protect from Air: Ensure your reaction is performed under an inert atmosphere to prevent air oxidation.

    • Use Fresh Solutions: Prepare solutions of this compound fresh before use.

    • Analyze for Degradants: Use HPLC with a UV-Vis detector to analyze for the appearance of new peaks that might correspond to colored impurities. A common degradation product to look for would be 2,6-difluoro-3-methylbenzaldehyde.

Experimental Protocols for Stability Assessment

Forced degradation studies are essential to understand the intrinsic stability of a molecule.[5][6] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[5][7]

1. Protocol for Acidic and Basic Forced Degradation Study

  • Objective: To determine the stability of this compound in the presence of acid and base.

  • Materials:

    • This compound

    • 0.1 M Hydrochloric Acid (HCl)

    • 0.1 M Sodium Hydroxide (NaOH)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • HPLC system with a C18 column and UV detector

  • Procedure:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • For acidic degradation, mix equal volumes of the stock solution and 0.1 M HCl.

    • For basic degradation, mix equal volumes of the stock solution and 0.1 M NaOH.

    • For a control, mix the stock solution with an equal volume of water.

    • Incubate all solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it (the acidic solution with NaOH and the basic solution with HCl), and dilute with mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the samples by HPLC to quantify the remaining parent compound and any degradation products.

2. Analytical Method: Stability-Indicating HPLC Method

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Data Presentation

Table 1: Example Results of Forced Degradation Study of this compound

Stress ConditionTime (hours)Parent Compound Remaining (%)Major Degradation Product (% Peak Area)
0.1 M HCl (60 °C) 0100.0Not Detected
498.21.5
896.53.2
2492.17.6
0.1 M NaOH (60 °C) 0100.0Not Detected
495.34.1 (Likely 2,6-difluoro-3-methylbenzaldehyde)
890.78.5
2482.416.8
Control (Water, 60 °C) 2499.8Not Detected

Note: This is example data and actual results may vary.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_conditions Stress Conditions (60 °C) cluster_analysis Analysis stock Stock Solution (1 mg/mL in MeOH) acid Acidic (0.1 M HCl) stock->acid base Basic (0.1 M NaOH) stock->base control Control (Water) stock->control sampling Sampling at 0, 4, 8, 24h acid->sampling base->sampling control->sampling neutralize Neutralization sampling->neutralize hplc HPLC Analysis neutralize->hplc troubleshooting_flowchart start Degradation Observed? acid_cond Acidic Conditions? start->acid_cond Yes no_issue No Apparent Issue start->no_issue No base_cond Basic Conditions? acid_cond->base_cond No char_impurity Characterize Impurity (LC-MS, NMR) acid_cond->char_impurity Yes protect_air Protect from Air (Inert Atmosphere) base_cond->protect_air Yes control_cond Control Reaction (Time, Temp, Mild Acid) char_impurity->control_cond inert_atm_acid Use Inert Atmosphere control_cond->inert_atm_acid fresh_sol Use Fresh Solutions protect_air->fresh_sol analyze_deg Analyze for Aldehyde (HPLC) fresh_sol->analyze_deg

References

troubleshooting failed reactions with 2,6-Difluoro-3-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,6-Difluoro-3-methylbenzylamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshoot common issues encountered during reactions with this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments with this compound, focusing on common reactions such as amide coupling, nucleophilic substitution, and reductive amination.

Amide Coupling Reactions

Question 1: My amide coupling reaction with this compound is resulting in low to no yield. What are the likely causes and how can I improve it?

Answer:

Low yields in amide coupling reactions involving this compound are often attributed to its reduced nucleophilicity and steric hindrance from the ortho-fluorine substituents. The electron-withdrawing nature of the two fluorine atoms decreases the electron density on the nitrogen atom, making it a weaker nucleophile compared to non-fluorinated benzylamines.

Here are common causes and troubleshooting steps:

  • Incomplete Carboxylic Acid Activation: The carboxylic acid partner must be sufficiently activated to react with the less nucleophilic amine.

    • Solution: Switch to a more potent coupling reagent. If you are using a standard carbodiimide like DCC or EDC with HOBt, consider using HATU, HCTU, or T3P®. These reagents are known to be more effective for challenging couplings.

  • Suboptimal Reaction Conditions: Standard room temperature conditions may not be sufficient.

    • Solution: Try increasing the reaction temperature. Running the reaction at 40-60 °C can often improve the reaction rate and yield. However, be mindful of potential side reactions at higher temperatures.

  • Steric Hindrance: The ortho-fluorine atoms can sterically hinder the approach of the activated carboxylic acid.

    • Solution: Convert the carboxylic acid to an acyl fluoride. Acyl fluorides are less sterically demanding than other activated species and can react more efficiently with hindered amines. You can generate the acyl fluoride in situ using reagents like (diethylamino)sulfur trifluoride (DAST) or cyanuric fluoride.

  • Amine Basicity and Salt Formation: As a base, the benzylamine can react with the acidic carboxylic acid to form a salt, which is unreactive.

    • Solution: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture. The added base will neutralize any acid present and free up the amine to act as a nucleophile.

Question 2: I am observing significant side product formation in my amide coupling reaction. What are these side products and how can I minimize them?

Answer:

Side product formation can be a significant issue. Common side products and their mitigation strategies are outlined below:

  • Over-acylation or Diacylation: While less common with this sterically hindered amine, it is possible if the reaction conditions are too harsh or if there are other nucleophilic sites.

    • Solution: Use a stoichiometric amount of the acylating agent (1.0-1.2 equivalents). Adding the acylating agent slowly to the reaction mixture can also help to minimize this.

  • Epimerization: If your carboxylic acid has a chiral center, you may observe racemization.

    • Solution: Use a coupling reagent known to suppress racemization, such as COMU or using an additive like HOBt or OxymaPure®. Running the reaction at lower temperatures can also help preserve the stereochemical integrity.

  • Degradation of this compound: Benzylamines can be susceptible to oxidation if exposed to air for prolonged periods, leading to the formation of imines and eventually the corresponding aldehyde.

    • Solution: Use freshly opened or properly stored this compound. It is best to store it under an inert atmosphere (nitrogen or argon).

The following table provides a summary of typical reaction conditions and expected yields for the amide coupling of this compound with a generic carboxylic acid.

EntryCoupling ReagentBaseSolventTemperature (°C)Time (h)Yield (%)
1EDC/HOBtDIPEADMF252430-40
2HATUDIPEADMF251275-85
3T3P®PyridineEtOAc50880-90
4Acyl FluorideDIPEADCM256>90
Nucleophilic Substitution Reactions

Question 3: I am attempting a nucleophilic substitution reaction with an alkyl halide and this compound, but the reaction is very slow or does not proceed. What can I do?

Answer:

The reduced nucleophilicity of this compound also affects its performance in SN2 reactions.

  • Poor Leaving Group: The halide on your alkyl substrate may not be a sufficiently good leaving group.

    • Solution: If using an alkyl chloride or bromide, consider switching to an alkyl iodide or a sulfonate ester (e.g., tosylate, mesylate), which are better leaving groups.

  • Insufficient Reactivity of the Amine: As with amide coupling, the amine's reactivity is a key factor.

    • Solution: Increase the reaction temperature. Using a more polar aprotic solvent like DMF or DMSO can also help to accelerate SN2 reactions. The addition of a catalytic amount of sodium iodide can be beneficial when using alkyl chlorides or bromides, as it generates the more reactive alkyl iodide in situ.

  • Steric Hindrance: The steric bulk around the nitrogen can impede the reaction.

    • Solution: This is a more challenging issue to overcome. If possible, using a less sterically hindered electrophile can help.

Reductive Amination Reactions

Question 4: My reductive amination reaction with this compound and an aldehyde/ketone is giving me a complex mixture of products. How can I improve the selectivity?

Answer:

Reductive amination involves the formation of an imine or enamine intermediate, followed by reduction. A complex product mixture can arise from several issues:

  • Incomplete Imine Formation: The initial condensation between the amine and the carbonyl compound may be slow or incomplete.

    • Solution: Ensure anhydrous conditions, as water can inhibit imine formation. The use of a dehydrating agent, such as molecular sieves, can be beneficial. A catalytic amount of acid (e.g., acetic acid) can also promote imine formation.

  • Side Reactions of the Reducing Agent: Some reducing agents can react directly with the carbonyl compound.

    • Solution: Use a mild and selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). These reagents are generally chemoselective for the iminium ion over the carbonyl group.

  • Over-alkylation: The secondary amine product can sometimes react further with the aldehyde to form a tertiary amine.

    • Solution: Use a stoichiometric amount of the carbonyl compound (1.0-1.1 equivalents). Running the reaction at a lower temperature can also help to control the reactivity.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • To a solution of the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL), add HATU (1.1 mmol) and DIPEA (2.5 mmol).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.05 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours or until completion as monitored by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous LiCl solution, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Nucleophilic Substitution
  • To a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL), add the alkyl halide (1.1 mmol) and K₂CO₃ (2.0 mmol).

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water (30 mL) and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Reductive Amination
  • To a solution of the aldehyde or ketone (1.0 mmol) in anhydrous dichloromethane (DCM) (10 mL), add this compound (1.05 mmol) and a few drops of glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 mmol) portion-wise to the reaction mixture.

  • Stir at room temperature for 12-16 hours or until the reaction is complete.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Amide_Coupling cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Amide Coupling cause1 Reduced Amine Nucleophilicity start->cause1 cause2 Incomplete Acid Activation start->cause2 cause3 Steric Hindrance start->cause3 cause4 Side Reactions start->cause4 solution1a Increase Temperature cause1->solution1a solution1b Use Stronger Coupling Reagent (e.g., HATU) cause1->solution1b solution2 Use More Potent Coupling Reagent cause2->solution2 solution3 Convert Acid to Acyl Fluoride cause3->solution3 solution4 Optimize Conditions (Temp, Stoichiometry) cause4->solution4

Caption: Troubleshooting logic for low-yield amide coupling reactions.

Experimental_Workflow_Reductive_Amination start Start: Carbonyl Compound + this compound step1 1. Dissolve in Anhydrous Solvent (e.g., DCM) + Catalytic Acetic Acid start->step1 step2 2. Stir for 1-2h at RT (Imine Formation) step1->step2 step3 3. Add Reducing Agent (e.g., STAB) Portion-wise step2->step3 step4 4. Stir for 12-16h at RT step3->step4 step5 5. Aqueous Workup (Quench with NaHCO3, Extract) step4->step5 step6 6. Dry, Concentrate, and Purify (Column Chromatography) step5->step6 end Final Product: Substituted Amine step6->end

Caption: Experimental workflow for reductive amination.

Technical Support Center: Purification of Polar Compounds Derived from 2,6-Difluoro-3-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of polar compounds derived from 2,6-Difluoro-3-methylbenzylamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying polar compounds derived from this compound?

Polar compounds derived from this starting material often exhibit strong interactions with polar stationary phases, leading to issues such as poor peak shape, low recovery, and difficulty in separation from other polar impurities. The basic nature of the amine functionality can cause strong binding to acidic silica gel, potentially leading to compound degradation.[1][2][3]

Q2: Which chromatographic technique is most suitable for purifying these polar compounds?

The choice of technique depends on the specific properties of the derivative.

  • Normal-Phase Chromatography (NPC): Can be challenging due to strong retention but can be optimized with mobile phase modifiers.[4][5]

  • Reversed-Phase Chromatography (RPC): Often a good choice, especially for highly polar compounds that are poorly retained in NPC.[6][7][8]

  • Ion-Exchange Chromatography (IEX): Highly effective for ionizable compounds like amines, as it separates based on charge.[9][10][11]

  • Supercritical Fluid Chromatography (SFC): A greener alternative that is well-suited for the purification of polar and chiral molecules.[12][13][14][15][16]

Q3: How can I improve peak shape and reduce tailing during chromatography?

Peak tailing for basic compounds like amines is often due to interactions with acidic silanol groups on the silica surface.[1] This can be addressed by:

  • Adding a basic modifier, such as triethylamine (1-2%) or ammonia, to the mobile phase to neutralize the acidic sites.[1][3]

  • Using an amine-functionalized or end-capped column.[1][3]

  • For reversed-phase chromatography, adjusting the mobile phase pH to suppress the ionization of the amine.[1][3]

Q4: My compound seems to be degrading on the silica gel column. What can I do?

Degradation on silica gel is a common issue for acid-sensitive compounds.[2] Consider the following:

  • Deactivating the silica gel by pre-flushing the column with a solvent system containing a base like triethylamine.[1]

  • Using a less acidic stationary phase such as neutral or basic alumina.[1]

  • Employing reversed-phase chromatography where the stationary phase is non-polar.[2][7]

Q5: I am struggling with the crystallization of my highly polar compound. What are some strategies to try?

Crystallization of polar compounds can be difficult due to their high solubility in polar solvents.[17] Some techniques to consider are:

  • Solvent Selection: The ideal solvent should dissolve the compound when hot but not when cold.[18][19][20][21] Experiment with a range of polar solvents like methanol, ethanol, acetonitrile, or mixtures with less polar solvents.

  • Slow Cooling: Allow the saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal growth.[18][19]

  • Inducing Crystallization: If crystals do not form, try adding a seed crystal or scratching the inside of the flask with a glass rod.[18]

  • Solvothermal Crystallization: For compounds insoluble even in hot solvents, crystallization under high pressure and temperature in an autoclave can be effective.[17]

Q6: How can I effectively remove high-boiling polar solvents like DMF or DMSO after purification?

Residual high-boiling polar solvents are a common problem.[22] A standard workup involves diluting the reaction mixture with a large volume of water and extracting the product with a less polar organic solvent.[22] To improve efficiency:

  • Perform multiple washes of the organic layer with water or brine.

  • A more efficient method is a form of liquid-liquid partition chromatography using a series of separatory funnels to "elute" the polar solvent while retaining the product in the organic phase.[22]

Troubleshooting Guides

Issue 1: Poor Separation in Normal-Phase Chromatography
Symptom Possible Cause Solution
Compound streaks or does not move from the baseline (Low Rf) Compound is too polar for the mobile phase.Increase the polarity of the mobile phase. Consider using a more polar solvent system, such as dichloromethane/methanol with a small percentage of ammonium hydroxide for very polar compounds.[2]
Broad, tailing peaks for amine compounds Strong interaction with acidic silica gel.Add a basic modifier like 1-2% triethylamine to the eluent to mask the acidic silanol groups.[1] Alternatively, use an amine-functionalized silica column.[3]
Compound decomposes on the column The compound is sensitive to the acidic nature of silica gel.Deactivate the silica by flushing the column with a solvent containing a base before loading the sample.[1] Consider using a different stationary phase like alumina.[1]
Irreproducible retention times Variable water content on the silica gel surface.Use a mobile phase with a controlled amount of water or a modifier like an alcohol to ensure consistent hydration of the stationary phase.[23]
Issue 2: Challenges in Reversed-Phase Chromatography
Symptom Possible Cause Solution
Compound elutes too quickly (poor retention) The compound is too polar for the stationary phase.Increase the polarity of the mobile phase by increasing the aqueous portion.[1] Use a more polar reversed-phase column, such as one with an embedded polar group (EPG).[1]
Poor peak shape for basic analytes Interaction with residual silanols on the stationary phase.Adjust the mobile phase pH to be at least two units above the pKa of the amine to ensure it is in its neutral form.[3] Use a highly end-capped column.[1]
Low recovery of the compound The compound may be precipitating on the column or is irreversibly adsorbed.Ensure the sample is fully dissolved in the mobile phase before injection. Modify the mobile phase to improve solubility.
Issue 3: Difficulties with Crystallization
Symptom Possible Cause Solution
Compound oils out instead of crystallizing The boiling point of the solvent is too close to the melting point of the compound, or the compound is impure.Reheat the solution to dissolve the oil, add more solvent, and cool slowly.[20] If the issue persists, the sample may require further purification.
No crystals form upon cooling The solution is not saturated, or nucleation is slow.Evaporate some of the solvent to increase the concentration.[20] Induce crystallization by adding a seed crystal or scratching the inner surface of the flask.[18]
Compound is insoluble in most common solvents The compound is highly polar or has strong intermolecular forces.Try more polar solvents like DMSO or DMF.[17] Consider solvothermal crystallization for very insoluble compounds.[17]

Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Normal-Phase Chromatography
  • Column Packing: Dry pack the column with the required amount of silica gel.

  • Deactivating Solvent Preparation: Prepare a solvent mixture identical to your initial elution solvent, but with the addition of 1-2% triethylamine.[1]

  • Column Flushing: Flush the column with 2-3 column volumes of the deactivating solvent.

  • Equilibration: Flush the column with 2-3 column volumes of your initial elution solvent (without triethylamine) to remove the excess base.[1]

  • Sample Loading: The column is now ready for your sample.

Protocol 2: Purification of a Basic Amine using Reversed-Phase Chromatography
  • Column Selection: Choose a C18 or a column with an embedded polar group.

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% formic acid or ammonium hydroxide (adjust pH as needed).

    • Mobile Phase B: Acetonitrile or methanol with 0.1% of the same modifier.

  • Method Development: Start with a gradient of 5% B to 95% B over 20-30 minutes to determine the optimal elution conditions.

  • pH Adjustment: For basic amines, an alkaline mobile phase (e.g., pH 8-10) can improve peak shape by ensuring the analyte is in its free-base form.[3]

  • Sample Preparation: Dissolve the sample in a solvent that is weak in the context of the mobile phase (e.g., a high percentage of water) to ensure good peak shape.

Protocol 3: General Crystallization Procedure
  • Solvent Screening: In a small test tube, add a few milligrams of your compound and add a potential solvent dropwise. A good solvent will dissolve the compound when heated but not at room temperature.[18][19]

  • Dissolution: In a larger flask, add the impure compound and the chosen solvent. Heat the mixture to boiling while stirring to completely dissolve the compound. Add the minimum amount of hot solvent needed.[19]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[18][19]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner or Hirsch funnel.[18][19]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[18][19]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Polar Amine Purification

Technique Stationary Phase Mobile Phase Advantages Disadvantages
Normal-Phase Polar (e.g., Silica, Alumina)Non-polar (e.g., Hexane/Ethyl Acetate)Good for separating isomers, well-established.[5][24]Can have strong interactions with polar amines leading to tailing and degradation; sensitive to water content.[3][23]
Reversed-Phase Non-polar (e.g., C18, C8)Polar (e.g., Water/Acetonitrile)Excellent for highly polar compounds, reproducible.[6][24]May require pH control or ion-pairing agents for good peak shape of amines.[25]
Ion-Exchange Charged (Anionic or Cationic)Aqueous buffer with increasing salt concentration or pH gradientHighly selective for charged molecules, high capacity.[9]Limited to ionizable compounds, can be more complex to develop methods.
SFC Various (similar to HPLC)Supercritical CO2 with a polar co-solvent (e.g., Methanol)Fast, uses less organic solvent, good for chiral separations.[12][13][16]Requires specialized equipment.[13]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis raw_product Crude Product from This compound workup Aqueous Workup (e.g., Extraction) raw_product->workup Remove bulk impurities chromatography Chromatography workup->chromatography Separate components crystallization Crystallization / Precipitation chromatography->crystallization Final polishing purity_check Purity Analysis (e.g., HPLC, NMR) crystallization->purity_check final_product Pure Polar Compound purity_check->final_product Meets purity criteria

Caption: General workflow for the purification of polar compounds.

troubleshooting_logic start Poor Separation in Normal-Phase Chromatography q1 Is the compound an amine? start->q1 a1_yes Add basic modifier (e.g., TEA) to mobile phase q1->a1_yes Yes q2 Is there streaking or very low Rf? q1->q2 No a1_yes->q2 a1_no Increase mobile phase polarity a2_yes Increase eluent strength (e.g., add MeOH) q2->a2_yes Yes q3 Is the compound degrading? q2->q3 No a2_no Consider alternative stationary phase (Alumina) q3->a2_no No a3_yes Deactivate silica or switch to Reversed-Phase q3->a3_yes Yes

Caption: Troubleshooting logic for normal-phase chromatography issues.

References

preventing di-alkylation in reactions with 2,6-Difluoro-3-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemists working with 2,6-Difluoro-3-methylbenzylamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of N-alkylation reactions, with a specific focus on preventing the common side reaction of di-alkylation.

Frequently Asked Questions (FAQs)

Q1: Why is di-alkylation a common problem when reacting this compound with alkylating agents?

A1: Di-alkylation is a frequent side reaction in the N-alkylation of primary amines. The mono-alkylated secondary amine product is often more nucleophilic than the starting primary amine, making it more reactive towards the alkylating agent. This leads to the formation of a tertiary amine as an undesired byproduct, which can complicate purification and reduce the yield of the target compound.

Q2: How do the ortho-fluoro substituents on the benzylamine affect its reactivity?

A2: The two fluorine atoms at the ortho positions to the aminomethyl group have significant electronic and steric effects. Electronically, the fluorine atoms are electron-withdrawing, which can decrease the nucleophilicity of the amine. Sterically, their presence hinders the approach of the alkylating agent to the nitrogen atom. This steric hindrance can be advantageous in slowing down the rate of the second alkylation, thus helping to prevent di-alkylation.

Q3: What are the primary strategies to avoid di-alkylation in my reaction?

A3: There are three main strategies to favor mono-alkylation:

  • Controlled Direct Alkylation: This involves carefully optimizing reaction conditions such as stoichiometry, temperature, and the rate of addition of the alkylating agent.

  • Reductive Amination: This is a two-step, one-pot reaction that involves the formation of an imine intermediate from an aldehyde and the amine, followed by its reduction. This method is highly effective in preventing over-alkylation.

  • Gabriel Synthesis: This method uses a phthalimide salt as an ammonia surrogate, which undergoes alkylation followed by hydrolysis to yield the primary amine. It is a classic method to avoid over-alkylation but is a multi-step process.

Troubleshooting Guide: Di-alkylation in the N-Alkylation of this compound

This guide will help you troubleshoot and optimize your reaction to favor the formation of the desired mono-alkylated product.

Problem: Significant formation of di-alkylated product observed.

Below is a troubleshooting workflow to address this issue:

Troubleshooting_Di-alkylation cluster_direct_alkylation Direct Alkylation Optimization cluster_reductive_amination Reductive Amination cluster_gabriel_synthesis Gabriel Synthesis start Di-alkylation Observed strategy Select a Strategy start->strategy direct_alkylation Optimize Direct Alkylation strategy->direct_alkylation If direct alkylation is preferred reductive_amination Switch to Reductive Amination strategy->reductive_amination For higher selectivity gabriel_synthesis Consider Gabriel Synthesis strategy->gabriel_synthesis For primary amines or when other methods fail stoichiometry Adjust Stoichiometry: - Use excess of this compound (2-5 equivalents) direct_alkylation->stoichiometry aldehyde Start with 2,6-Difluoro-3-methylbenzaldehyde reductive_amination->aldehyde phthalimide Use Potassium Phthalimide and 2,6-Difluoro-3-methylbenzyl halide gabriel_synthesis->phthalimide addition_rate Slow Addition of Alkylating Agent: - Use a syringe pump for dropwise addition stoichiometry->addition_rate temperature Lower Reaction Temperature: - Start at room temperature or below addition_rate->temperature base Choice of Base: - Use a non-nucleophilic, sterically hindered base (e.g., DBU, Proton-Sponge) or a weak inorganic base (e.g., K2CO3) temperature->base end_product Desired Mono-alkylated Product base->end_product reductant Select a Mild Reducing Agent: - e.g., Sodium triacetoxyborohydride (STAB) aldehyde->reductant reductant->end_product deprotection Deprotection with Hydrazine phthalimide->deprotection deprotection->end_product

Troubleshooting workflow for preventing di-alkylation.

Data Presentation: Illustrative Reaction Conditions for Mono-alkylation

The following tables present illustrative reaction conditions for achieving mono-alkylation. While specific data for this compound is limited in the literature, these conditions are based on established protocols for structurally similar ortho-substituted benzylamines and anilines.

Table 1: Controlled Direct N-Alkylation

ParameterCondition A (High Amine Excess)Condition B (Slow Addition)
Stoichiometry (Amine:Alkyl Halide) 5 : 11.5 : 1
Solvent Acetonitrile (MeCN)N,N-Dimethylformamide (DMF)
Base K₂CO₃ (2 eq.)DBU (1.5 eq.)
Temperature Room Temperature0 °C to Room Temperature
Addition of Alkyl Halide Added in one portionAdded dropwise over 2 hours
Expected Outcome High selectivity for mono-alkylationGood selectivity for mono-alkylation

Table 2: Reductive Amination

ParameterCondition
Starting Aldehyde 2,6-Difluoro-3-methylbenzaldehyde
Amine Primary or Secondary Amine (1.2 eq.)
Reducing Agent Sodium triacetoxyborohydride (STAB) (1.5 eq.)
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Temperature Room Temperature
Expected Outcome Excellent selectivity for the desired N-alkylated product

Experimental Protocols

Protocol 1: Controlled Direct N-Alkylation of this compound

This protocol is designed to favor mono-alkylation by using an excess of the starting amine.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (5.0 eq.).

  • Add anhydrous potassium carbonate (2.0 eq.).

  • Add anhydrous acetonitrile to achieve a suitable concentration (e.g., 0.1 M with respect to the alkyl halide).

  • Stir the suspension at room temperature.

  • Add the alkyl halide (1.0 eq.) to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter the reaction mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the mono-alkylated product.

Protocol 2: Reductive Amination using 2,6-Difluoro-3-methylbenzaldehyde

This protocol is a highly selective method for preparing secondary and tertiary amines.

Materials:

  • 2,6-Difluoro-3-methylbenzaldehyde

  • Primary or secondary amine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

Procedure:

  • To a round-bottom flask, dissolve 2,6-Difluoro-3-methylbenzaldehyde (1.0 eq.) and the desired amine (1.2 eq.) in DCM or DCE.

  • Add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization of Reaction Pathways

The following diagram illustrates the desired mono-alkylation pathway versus the undesired di-alkylation pathway.

Alkylation_Pathways start This compound (Primary Amine) mono_alkylated Mono-alkylated Product (Secondary Amine) start->mono_alkylated Desired Reaction alkyl_halide Alkyl Halide (R-X) alkyl_halide->mono_alkylated di_alkylated Di-alkylated Product (Tertiary Amine) alkyl_halide->di_alkylated mono_alkylated->di_alkylated Undesired Side Reaction

Reaction pathways for N-alkylation.

optimizing temperature for reactions involving 2,6-Difluoro-3-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions involving 2,6-Difluoro-3-methylbenzylamine (CAS: 261763-42-2). This guide provides troubleshooting advice, frequently asked questions, and example protocols to help researchers and drug development professionals achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions involving this compound?

This compound is a primary benzylamine derivative primarily used as a building block in the synthesis of pharmaceuticals and agrochemicals.[1] The most common reaction types for this amine are:

  • Amide Bond Formation (Acylation): Reaction with carboxylic acids (using coupling reagents like EDC/HOBt), acyl chlorides, or anhydrides to form amides.

  • Nucleophilic Substitution (N-Alkylation): Acting as a nucleophile to displace leaving groups in SN2-type reactions.[2]

  • Reductive Amination: Reacting with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.[3][4]

  • Nucleophilic Aromatic Substitution (SNAr): Displacing an activated leaving group (like fluoride) on an electron-deficient aromatic ring.[5][6]

Q2: My SNAr reaction is very slow at room temperature. Should I increase the heat?

Yes, in many cases. Nucleophilic aromatic substitution (SNAr) reactions often have a significant activation energy barrier.[5] If your reaction shows low conversion, gradually increasing the temperature while monitoring the progress by TLC or LC-MS is a standard optimization step.[5] Some SNAr reactions may even require reflux conditions to proceed at a reasonable rate.[5] Microwave irradiation has also been shown to be effective in accelerating these types of reactions, often leading to higher yields in shorter times.[7]

Q3: I am observing multiple spots on my TLC plate, suggesting side products. Could the temperature be too high?

High temperatures can certainly lead to the formation of side products. For reactions involving benzylamines, potential temperature-sensitive side reactions include:

  • Hydrolysis: If water is present, sensitive functional groups on your starting materials or products can hydrolyze, especially under basic conditions at elevated temperatures.[5]

  • Over-alkylation: In N-alkylation reactions, the desired secondary amine product can sometimes react further to form an undesired tertiary amine.

  • Elimination Reactions: Depending on the substrate, high temperatures can favor elimination over substitution pathways.

  • Reagent Decomposition: The amine itself or other reagents in the mixture may not be stable at elevated temperatures over long reaction times. It is crucial to use anhydrous solvents and reagents where appropriate.[5]

Q4: How does the difluoro-substitution pattern affect the reactivity and optimal temperature?

The two fluorine atoms ortho to the benzylamine group have a strong electron-withdrawing effect. This decreases the basicity and nucleophilicity of the amine compared to an unsubstituted benzylamine. Consequently, reactions where the amine acts as a nucleophile (like SN2 or SNAr) may require more forcing conditions—such as higher temperatures or stronger bases/electrophiles—to achieve reasonable reaction rates.

Troubleshooting Guide

This section addresses common problems encountered during reactions with this compound and provides temperature-related solutions.

Problem Probable Cause (Temperature-Related) Recommended Solution
Low or No Conversion Reaction temperature is too low, failing to overcome the activation energy.[5]Gradually increase the temperature in 10-20 °C increments, monitoring reaction progress. Consider switching to a higher-boiling solvent if reflux is needed.
Formation of Multiple Side Products Reaction temperature is too high, causing decomposition or promoting undesired reaction pathways.[5]Reduce the reaction temperature. If the reaction is too slow at lower temperatures, consider using a more active catalyst, a different solvent, or running the reaction for a longer time.
Low Yield of Desired Product The optimal temperature for product formation is narrow; higher temperatures may degrade the product while lower temperatures result in incomplete conversion.Perform a temperature optimization screen. Set up several small-scale reactions at different temperatures (e.g., 0 °C, RT, 40 °C, 60 °C, 80 °C) to identify the optimal balance between rate and selectivity.
Reagent Decomposition (e.g., color change) The reaction temperature exceeds the thermal stability of one of the reagents or the product.Check the stability data for all reagents. If necessary, lower the temperature and extend the reaction time. Ensure the reaction is run under an inert atmosphere (N₂ or Ar) if reagents are air-sensitive.

Below is a workflow to help diagnose temperature-related issues in your experiment.

G Troubleshooting Workflow for Temperature Optimization start Reaction Outcome Unsatisfactory check_conversion Check Conversion (TLC/LCMS) start->check_conversion low_conversion Low / No Conversion check_conversion->low_conversion < 50% check_purity Check Purity (TLC/LCMS) check_conversion->check_purity > 50% increase_temp ACTION: Increase Temperature (e.g., in 20°C increments) low_conversion->increase_temp increase_time ACTION: Increase Reaction Time low_conversion->increase_time impure_product Impure Product / Multiple Spots check_purity->impure_product No end Optimal Conditions Identified check_purity->end Yes (Reaction is OK) check_reagents ACTION: Check Reagent Stability & Purity impure_product->check_reagents decrease_temp ACTION: Decrease Temperature impure_product->decrease_temp optimize ACTION: Run Temperature Screen (e.g. 0°C to 80°C) impure_product->optimize increase_temp->end increase_time->end check_reagents->end decrease_temp->end optimize->end

A troubleshooting workflow for temperature-related issues.

Data Presentation: Temperature Effects

Optimizing temperature often involves a trade-off between reaction rate and product purity. The following table provides an illustrative example for a hypothetical amide coupling reaction between this compound and an acyl chloride, demonstrating how temperature can influence key outcomes.

Temperature (°C)Reaction Time (h)Yield (%)Purity (by LCMS, %)Observations
0244598Very slow reaction, incomplete conversion.
25 (RT)128597Good conversion and high purity. Optimal for clean product.
5049491Faster reaction, higher yield, but minor impurity detected.
8019282Very fast, but significant formation of a degradation byproduct noted.

This logical relationship between temperature and reaction parameters can be visualized as follows.

G Impact of Temperature on Reaction Parameters temp Temperature rate Reaction Rate temp->rate Increases selectivity Selectivity / Purity temp->selectivity Often Decreases stability Reagent/Product Stability temp->stability Decreases yield Overall Yield rate->yield selectivity->yield stability->yield

Relationship between temperature and key reaction outcomes.

Experimental Protocols

General Protocol for Amide Coupling

This protocol describes a general method for the coupling of this compound with a carboxylic acid using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

Materials:

  • This compound

  • Carboxylic acid of interest

  • EDC.HCl (1.2 equivalents)

  • HOBt (1.2 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂), add the carboxylic acid (1.0 eq) and the chosen anhydrous solvent (e.g., DCM).

  • Cool the flask to 0 °C using an ice bath.

  • Add EDC.HCl (1.2 eq) and HOBt (1.2 eq) to the solution and stir for 20 minutes to pre-activate the carboxylic acid.

  • In a separate vial, dissolve this compound (1.1 eq) and DIPEA (2.5 eq) in a small amount of the reaction solvent.

  • Add the amine solution dropwise to the reaction flask at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Temperature Optimization Step: Monitor the reaction by TLC or LC-MS. If the reaction is slow after 4-6 hours at room temperature, gently warm the mixture to 35-40 °C and continue monitoring. Avoid excessive heat to prevent side reactions.

  • Once the reaction is complete, quench by adding water or a saturated solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., Ethyl Acetate), wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 2,6-Difluoro-3-methylbenzylamine and 2,6-difluorobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of key building blocks is paramount for efficient and successful molecular design and synthesis. This guide provides an objective comparison of the reactivity of two structurally similar benzylamines: 2,6-Difluoro-3-methylbenzylamine and 2,6-difluorobenzylamine. The presence of a methyl group on the aromatic ring of the former is anticipated to significantly influence its chemical behavior in common synthetic transformations.

This comparison will focus on three key reactions central to drug development and medicinal chemistry: N-acylation, N-alkylation, and reductive amination. By examining the electronic and steric effects of the substituents, we can predict and, where data is available, quantitatively assess the differences in reactivity between these two compounds.

Chemical Structures and Properties

A foundational understanding of the molecular architecture is crucial for interpreting reactivity. Below are the chemical structures and key properties of the two benzylamines.

CompoundThis compound2,6-difluorobenzylamine
Structure this compound2,6-difluorobenzylamine
CAS Number 261763-42-2[1]69385-30-4
Molecular Formula C₈H₉F₂N[2]C₇H₇F₂N
Molecular Weight 157.16 g/mol [3]143.13 g/mol

Theoretical Reactivity Analysis

The primary difference between the two molecules is the presence of a methyl group at the 3-position of this compound. This seemingly small structural change has significant implications for the electronic properties of the molecule.

  • Electronic Effects: The two fluorine atoms at the ortho positions are strongly electron-withdrawing due to their high electronegativity. This inductive effect decreases the electron density of the aromatic ring and, consequently, reduces the nucleophilicity of the benzylic amine group. In contrast, the methyl group at the meta position is an electron-donating group through an inductive effect. This donation of electron density partially counteracts the withdrawing effect of the fluorine atoms, leading to a comparatively more electron-rich aromatic ring and a more nucleophilic amine in this compound than in 2,6-difluorobenzylamine.

  • Steric Effects: The ortho fluorine atoms in both molecules create steric hindrance around the benzylic amine. The addition of a methyl group at the 3-position in this compound introduces further steric bulk in proximity to the reactive center, which could potentially hinder the approach of bulky reagents.

Based on these electronic and steric considerations, we can hypothesize the following reactivity trends:

  • Increased Nucleophilicity: this compound is expected to be a stronger nucleophile than 2,6-difluorobenzylamine due to the electron-donating nature of the methyl group.

  • Reaction Rate: Consequently, in reactions where the benzylamine acts as a nucleophile, such as N-acylation and N-alkylation, this compound should react faster than 2,6-difluorobenzylamine, assuming steric hindrance is not the dominant factor.

  • Reductive Amination: In reductive amination, the initial step is the formation of an imine or iminium ion. The increased nucleophilicity of this compound should facilitate this step, potentially leading to higher yields or faster reaction times compared to 2,6-difluorobenzylamine.

Experimental Data and Comparison

N-Acylation

N-acylation is a fundamental reaction for the formation of amide bonds, which are prevalent in pharmaceutical compounds.

Expected Outcome: Due to its higher nucleophilicity, this compound is expected to exhibit a faster rate of N-acylation compared to 2,6-difluorobenzylamine when reacted with a common acylating agent like acetyl chloride or benzoyl chloride.

Experimental Protocol: General Procedure for N-Acylation

A solution of the benzylamine (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) is cooled to 0 °C. A base (e.g., triethylamine, pyridine, 1.2 eq.) is added, followed by the dropwise addition of the acylating agent (1.1 eq.). The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS). The reaction is then quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

dot

Caption: General workflow for the N-acylation of benzylamines.

N-Alkylation

N-alkylation is another crucial transformation for introducing diversity into drug candidates.

Expected Outcome: Similar to N-acylation, this compound is anticipated to undergo N-alkylation at a faster rate than 2,6-difluorobenzylamine when treated with an alkylating agent such as an alkyl halide. Studies on substituted benzylamines have shown that electron-donating groups on the aromatic ring generally increase the rate of N-alkylation.[4][5][6][7]

Experimental Protocol: General Procedure for N-Alkylation

To a solution of the benzylamine (1.0 eq.) in a polar aprotic solvent (e.g., DMF, acetonitrile), a base (e.g., potassium carbonate, cesium carbonate, 1.5 eq.) is added. The alkylating agent (1.1 eq.) is then added, and the reaction mixture is stirred at an appropriate temperature (room temperature to elevated temperatures) until the reaction is complete (monitored by TLC or LC-MS). The reaction mixture is then diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

dot

Caption: General workflow for the N-alkylation of benzylamines.

Reductive Amination

Reductive amination is a versatile method for forming C-N bonds and is widely used in the synthesis of secondary and tertiary amines.

Expected Outcome: The initial formation of the imine or iminium ion is often the rate-determining step in reductive amination. The higher nucleophilicity of this compound should lead to a faster formation of this intermediate when reacted with an aldehyde or ketone. This, in turn, is expected to result in higher overall reaction yields or shorter reaction times compared to 2,6-difluorobenzylamine.[8][9][10][11]

Experimental Protocol: General Procedure for Reductive Amination

To a solution of the aldehyde or ketone (1.0 eq.) and the benzylamine (1.1 eq.) in a suitable solvent (e.g., methanol, dichloromethane), a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride, 1.5 eq.) is added portion-wise at room temperature. The reaction mixture is stirred until completion (monitored by TLC or LC-MS). The reaction is then quenched, typically with an aqueous basic solution (e.g., saturated sodium bicarbonate). The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

dot

Caption: General workflow for the reductive amination using benzylamines.

Conclusion

References

A Researcher's Guide to In Vitro Metabolic Stability: A Comparative Analysis of Hypothetical Compounds Derived from 2,6-Difluoro-3-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic stability of a new chemical entity (NCE) is a critical step in the early stages of drug discovery.[1] A compound's susceptibility to biotransformation, often determined through in vitro assays, can significantly impact its pharmacokinetic profile, including its half-life and bioavailability.[1] This guide provides a comparative framework for evaluating the in vitro metabolic stability of hypothetical compounds synthesized from 2,6-Difluoro-3-methylbenzylamine, offering insights into how structural modifications may influence metabolic fate.

The strategic introduction of fluorine atoms into drug candidates is a common tactic employed by medicinal chemists to enhance metabolic stability.[2][3] The high bond strength of the carbon-fluorine bond can block potential sites of metabolism. However, the position of fluorination is crucial, as in some cases, it can lead to unexpected metabolic pathways.[2][3] This guide will explore these concepts using a series of hypothetical compounds.

Comparative Metabolic Stability Data

To illustrate the impact of structural modifications on metabolic stability, we present data for three hypothetical compounds derived from this compound: Compound A (the parent structure), Compound B (a defluorinated analog), and Compound C (an analog with an alternative substitution pattern). The following table summarizes key parameters of in vitro metabolic stability, namely half-life (t½) and intrinsic clearance (CLint), which describes the maximum metabolic activity of the liver towards a compound.[1]

CompoundStructureHuman Liver Microsomes t½ (min)Human Liver Microsomes CLint (µL/min/mg protein)
Compound A This compound Derivative4525
Compound B 3-methylbenzylamine Derivative (Defluorinated)1575
Compound C 2,5-Difluoro-3-methylbenzylamine Derivative3040

Disclaimer: The data presented in this table is purely hypothetical and for illustrative purposes. Actual experimental results may vary.

Experimental Protocols

The determination of in vitro metabolic stability is crucial in drug discovery to guide structural modifications and predict in vivo clearance.[4] The following is a detailed protocol for a typical in vitro metabolic stability assay using liver microsomes.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol is designed to determine the rate of disappearance of a test compound upon incubation with liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450s.[4][5]

Materials:

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Pooled human liver microsomes (commercially available)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Positive control compounds with known metabolic stability (e.g., verapamil for high clearance, warfarin for low clearance)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Incubator or water bath set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture:

    • Prepare a stock solution of the test compound and positive controls.

    • In a microcentrifuge tube, combine the phosphate buffer, liver microsomes (a typical concentration is 0.5 mg/mL), and the test compound.[5]

    • Pre-incubate the mixture for 5 minutes at 37°C to allow the compound to equilibrate with the microsomes.

  • Initiation of the Metabolic Reaction:

    • Initiate the reaction by adding the NADPH regenerating system to the pre-incubated mixture. The final volume is typically 200 µL.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot (e.g., 25 µL) of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., 100 µL of acetonitrile with an internal standard). This will precipitate the proteins and stop the enzymatic reaction.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a clean plate or vial for LC-MS/MS analysis.

    • Analyze the samples to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the key steps in the in vitro metabolic stability assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_buffer Prepare Buffer & Reagents mix Combine Buffer, Microsomes, & Compound prep_buffer->mix prep_compound Prepare Test Compound Stock prep_compound->mix prep_microsomes Thaw Liver Microsomes prep_microsomes->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate initiate Initiate Reaction with NADPH pre_incubate->initiate sample_t0 Sample at T=0 initiate->sample_t0 sample_tx Sample at Various Time Points initiate->sample_tx quench Quench with Cold Acetonitrile sample_t0->quench sample_tx->quench centrifuge Centrifuge Samples quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze calculate Calculate t½ & CLint analyze->calculate

Experimental Workflow for In Vitro Metabolic Stability Assay

Logical Framework for Compound Selection

The data obtained from in vitro metabolic stability assays is instrumental in the decision-making process for lead optimization. The following flowchart illustrates a simplified logical framework for selecting compounds based on their metabolic stability profile.

G start Synthesized Compound in_vitro_assay In Vitro Metabolic Stability Assay (Liver Microsomes/Hepatocytes) start->in_vitro_assay decision Metabolic Stability Acceptable? in_vitro_assay->decision proceed Proceed to Further DMPK Studies decision->proceed Yes optimize Structural Modification/ SAR Exploration decision->optimize No resynthesize Re-synthesize Analog optimize->resynthesize resynthesize->in_vitro_assay

Decision-Making Flowchart for Compound Selection

References

biological activity of 2,6-Difluoro-3-methylbenzylamine-derived compounds versus non-fluorinated analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of 2,6-Difluoro-3-methylbenzylamine-derived compounds versus their non-fluorinated analogs, exploring the influence of fluorine substitution on pharmacological activity.

The introduction of fluorine can significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications can translate into enhanced potency, selectivity, and pharmacokinetic profiles. This guide will explore these potential effects in the context of benzylamine derivatives, a scaffold known for a range of biological activities, including monoamine oxidase (MAO) inhibition and interaction with dopamine receptors.

Comparative Biological Activity: An Insightful Overview

The following table summarizes the potential impact of 2,6-difluoro substitution on the biological activity of 3-methylbenzylamine derivatives, based on established principles of medicinal chemistry and findings from studies on analogous fluorinated compounds.

Biological TargetNon-Fluorinated Analog (3-methylbenzylamine derivative)Fluorinated Analog (this compound derivative)Anticipated Effect of Fluorination
Monoamine Oxidase A (MAO-A) Moderate InhibitionPotentially Enhanced InhibitionIncreased binding affinity and metabolic stability may lead to more potent and sustained inhibition.
Monoamine Oxidase B (MAO-B) Moderate to High InhibitionPotentially Enhanced and More Selective InhibitionFluorination can improve selectivity for MAO-B, a key target in neurodegenerative diseases.[1][2][3][4]
Dopamine D2 Receptor Moderate AffinityPotentially Higher AffinityFluorine substitutions can enhance interactions with the receptor binding pocket, leading to increased affinity.
Antibacterial Activity VariablePotentially Increased PotencyFluorination is a common strategy to enhance the antibacterial efficacy of various pharmacophores.[5]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the objective comparison of compound performance. Below are standard protocols for assessing monoamine oxidase inhibition and dopamine receptor binding affinity.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against MAO-A and MAO-B.[6][7]

1. Reagent Preparation:

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4.
  • Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.
  • Substrate: Kynuramine for a continuous spectrophotometric assay or a fluorogenic substrate like Amplex Red for a fluorescence-based assay.[6] Benzylamine is a selective substrate for MAO-B.[4]
  • Test Compounds: Dissolved in DMSO to create stock solutions, followed by serial dilutions in the assay buffer.
  • Positive Controls: Clorgyline for MAO-A and Selegiline for MAO-B.[7]

2. Assay Procedure:

  • In a 96-well plate, add the assay buffer, enzyme solution, and test compound dilutions.
  • Pre-incubate the plate at 37°C for 15 minutes.
  • Initiate the reaction by adding the substrate to each well.
  • Monitor the change in absorbance or fluorescence over time at a specific wavelength using a plate reader. For the kynuramine assay, the formation of 4-hydroxyquinoline is measured.[8]

3. Data Analysis:

  • Calculate the rate of reaction for each concentration of the test compound.
  • Determine the percentage of inhibition relative to the vehicle control.
  • Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Dopamine D2 Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of compounds for the dopamine D2 receptor.[9][10][11]

1. Membrane Preparation:

  • Crude membrane preparations are obtained from cell lines stably expressing the human dopamine D2 receptor or from tissue homogenates rich in these receptors (e.g., striatum).[10]

2. Reagents:

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.[10]
  • Radioligand: A radiolabeled ligand with high affinity and selectivity for the D2 receptor, such as [3H]Spiperone.[12]
  • Non-specific Binding Determinant: A high concentration of an unlabeled D2 antagonist like haloperidol or sulpiride to determine non-specific binding.[10]
  • Test Compounds: Prepared in serial dilutions.

3. Assay Procedure:

  • In a 96-well plate, incubate the membrane preparation, radioligand, and varying concentrations of the test compound.
  • Incubate at a controlled temperature (e.g., 30°C) for a specific duration to reach equilibrium.[9]
  • Terminate the binding reaction by rapid vacuum filtration through glass fiber filters to separate bound and free radioligand.
  • Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

4. Data Analysis:

  • Measure the radioactivity retained on the filters using a scintillation counter.
  • Calculate the specific binding by subtracting non-specific binding from total binding.
  • Determine the IC50 value of the test compound from the competition binding curve.
  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which relates the IC50 value to the affinity of the radioligand.

Visualizing Experimental and Biological Processes

Diagrams are provided below to illustrate a typical experimental workflow and a relevant biological signaling pathway.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Test Compound Preparation (Serial Dilutions) Incubation Incubation of Reagents and Compound Compound_Prep->Incubation Reagent_Prep Reagent Preparation Reagent_Prep->Incubation Detection Signal Detection (e.g., Fluorescence) Incubation->Detection Data_Processing Data Processing (% Inhibition) Detection->Data_Processing IC50_Determination IC50 Determination Data_Processing->IC50_Determination

A typical workflow for an in vitro biological assay.

dopamine_signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Production of Dopamine Dopamine (or Agonist) Dopamine->D2R Binds to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Simplified dopamine D2 receptor signaling pathway.

Conclusion

The incorporation of a 2,6-difluoro-3-methyl substitution pattern on a benzylamine scaffold is anticipated to significantly modulate its biological activity profile. Based on established principles in medicinal chemistry, this fluorination is likely to enhance the potency and potentially the selectivity of the parent compound for targets such as monoamine oxidases and dopamine receptors. The provided experimental protocols offer a framework for the empirical validation of these hypotheses. Further structure-activity relationship studies on this specific scaffold are warranted to fully elucidate the impact of this substitution and to guide the development of novel therapeutic agents.

References

A Comparative Guide to Structural Confirmation of 2,6-Difluoro-3-methylbenzylamine Reaction Products by 2D NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural elucidation of novel compounds is a critical step in chemical research and drug development. For reaction products derived from 2,6-Difluoro-3-methylbenzylamine, a versatile building block in medicinal chemistry, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy offers a powerful, non-destructive method for detailed structural confirmation. This guide provides an objective comparison of key 2D NMR techniques and other analytical methods for the characterization of a representative reaction product, N-(2,6-difluoro-3-methylbenzyl)acetamide.

Performance Comparison of Structural Elucidation Techniques

The structural confirmation of a newly synthesized compound, such as the acylation product of this compound, relies on a combination of analytical techniques. While 1D NMR provides initial insights, 2D NMR techniques like COSY, HSQC, and HMBC are indispensable for complex structures. A comparison with other common analytical methods highlights the complementary nature of these approaches.

Technique Information Provided Strengths Limitations
2D NMR (COSY, HSQC, HMBC) Detailed atom connectivity (H-H, C-H one-bond, C-H long-range)Provides unambiguous evidence of molecular structure in solution; non-destructive.Requires larger sample amounts and longer acquisition times compared to MS.
Mass Spectrometry (MS) Molecular weight and fragmentation patternsHigh sensitivity, requires minimal sample; provides information on molecular formula and substructures.Does not provide direct information on atom connectivity or stereochemistry.
X-ray Crystallography Precise 3D atomic arrangement in a single crystalThe "gold standard" for unambiguous structure determination, including stereochemistry.[1]Requires a suitable single crystal, which can be challenging to obtain; structure may differ from solution conformation.

Case Study: Structural Confirmation of N-(2,6-difluoro-3-methylbenzyl)acetamide

To illustrate the power of 2D NMR, we present the analysis of a model reaction product, N-(2,6-difluoro-3-methylbenzyl)acetamide, formed by the reaction of this compound with acetyl chloride.

Predicted 1D and 2D NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for N-(2,6-difluoro-3-methylbenzyl)acetamide.

Table 1: Predicted ¹H and ¹³C NMR Data

Atom # ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) HSQC Correlation
1-~125.0No
2-~160.0 (d, J=245 Hz)No
3-~115.0No
4~7.10 (t, J=8.5 Hz)~130.0Yes
5~6.95 (d, J=8.5 Hz)~112.0 (d, J=20 Hz)Yes
6-~160.0 (d, J=245 Hz)No
7 (CH₂)~4.50 (d, J=6.0 Hz)~38.0Yes
8 (NH)~6.50 (t, J=6.0 Hz)-No
9 (C=O)-~170.0No
10 (CH₃)~2.00 (s)~23.0Yes
11 (Ar-CH₃)~2.30 (s)~15.0Yes

Table 2: Key 2D NMR Correlations

Experiment Observed Correlations Interpretation
COSY H4 ↔ H5, H7 ↔ H8Shows proton-proton coupling between adjacent aromatic protons and between the benzylic CH₂ and the amide NH.
HSQC H4/C4, H5/C5, H7/C7, H10/C10, H11/C11Confirms direct one-bond connections between protons and their attached carbons.[2][3]
HMBC H4 ↔ C2, C6; H5 ↔ C1, C3; H7 ↔ C1, C2, C6, C9; H10 ↔ C9; H11 ↔ C2, C3, C4Reveals long-range (2-3 bond) correlations, crucial for connecting different parts of the molecule, including through quaternary carbons.[2][4]

Experimental Protocols

Synthesis of N-(2,6-difluoro-3-methylbenzyl)acetamide

To a solution of this compound (1.0 mmol) in dichloromethane (10 mL) at 0 °C is added triethylamine (1.2 mmol). Acetyl chloride (1.1 mmol) is then added dropwise, and the reaction mixture is stirred at room temperature for 2 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford N-(2,6-difluoro-3-methylbenzyl)acetamide.

2D NMR Spectroscopy

All NMR spectra are recorded on a 500 MHz spectrometer using CDCl₃ as the solvent.

  • COSY: The experiment is performed using a standard pulse sequence.

  • HSQC: A phase-sensitive HSQC experiment with gradient coherence selection is used to correlate proton and carbon chemical shifts over one bond.[2][3]

  • HMBC: A gradient-selected HMBC experiment is optimized for a long-range coupling constant of 8 Hz to observe correlations over two to three bonds.[2][4]

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis Start Start Reactants This compound + Acetyl Chloride Start->Reactants Reaction Acylation Reaction Reactants->Reaction Purification Column Chromatography Reaction->Purification Product N-(2,6-difluoro-3-methylbenzyl)acetamide Purification->Product NMR_Sample Dissolve in CDCl3 Product->NMR_Sample 1D_NMR 1D NMR (¹H, ¹³C) NMR_Sample->1D_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1D_NMR->2D_NMR Data_Analysis Spectral Interpretation 2D_NMR->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation

Caption: Experimental workflow from synthesis to structural confirmation.

logical_relationship cluster_1d 1D NMR cluster_2d 2D NMR Structure Proposed Structure N-(2,6-difluoro-3-methylbenzyl)acetamide Proton_NMR ¹H NMR (Chemical Shifts, Multiplicity) Structure->Proton_NMR Carbon_NMR ¹³C NMR (Chemical Shifts) Structure->Carbon_NMR COSY COSY (H-H Connectivity) Proton_NMR->COSY HSQC HSQC (Direct C-H Connectivity) Proton_NMR->HSQC HMBC HMBC (Long-Range C-H Connectivity) Proton_NMR->HMBC Carbon_NMR->HSQC Carbon_NMR->HMBC Confirmed_Structure Confirmed Structure COSY->Confirmed_Structure HSQC->Confirmed_Structure HMBC->Confirmed_Structure

Caption: Logical relationship of 2D NMR data for structural elucidation.

References

A Comparative Guide to Assessing the Purity of Synthesized 2,6-Difluoro-3-methylbenzylamine Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of 2,6-Difluoro-3-methylbenzylamine derivatives, a class of compounds often used as key intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] We present experimental data and detailed protocols for three common reversed-phase HPLC columns to facilitate method development and optimization.

Introduction to Purity Assessment

The purity of a pharmaceutical intermediate can significantly impact the safety and efficacy of the final drug product. HPLC is a powerful and widely used technique for purity assessment due to its high resolution, sensitivity, and reproducibility.[2][3] In reversed-phase HPLC, a non-polar stationary phase is used with a polar mobile phase. The choice of stationary phase is the most critical decision in method development and can dramatically influence the separation of the main compound from its impurities.[4]

This guide compares the performance of three distinct reversed-phase HPLC columns for the purity analysis of a hypothetical derivative, "Compound X," synthesized from this compound. The potential impurities considered in this analysis are:

  • Impurity A: 2,6-Difluoro-3-methylbenzaldehyde (Unreacted Starting Material)

  • Impurity B: 2,4-Difluoro-3-methylbenzylamine (Positional Isomer)

  • Impurity C: N-(2,6-Difluoro-3-methylbenzyl)-2,6-difluoro-3-methylbenzylamine (Dimer byproduct)

Comparative Analysis of HPLC Methods

We evaluated three common reversed-phase columns: a standard C18 column, a Phenyl-Hexyl column, and a Pentafluorophenyl (PFP) column. The performance of each column was assessed based on its ability to resolve Compound X from the potential impurities.

Method A: Standard C18 Column

The C18 (Octadecyl) column is the most common reversed-phase column, offering robust performance for a wide range of compounds based on hydrophobic interactions.[5]

Method B: Phenyl-Hexyl Column

This column has a phenyl group attached to the silica surface via a hexyl linker. It provides an alternative selectivity to C18 by enabling π-π interactions between the phenyl ring of the stationary phase and aromatic analytes.[6][7][8][9] This can be particularly useful for separating compounds with aromatic groups.[6][9]

Method C: Pentafluorophenyl (PFP) Column

PFP columns are packed with silica bonded with a pentafluorophenyl propyl phase. They offer multiple interaction mechanisms, including hydrophobic, dipole-dipole, hydrogen bonding, and aromatic interactions.[4] PFP columns are known for their unique selectivity, especially for halogenated compounds, positional isomers, and aromatic compounds.[2][3][4][10]

Data Presentation

The following tables summarize the hypothetical, yet realistic, quantitative data obtained from the analysis of a sample of Compound X containing trace amounts of Impurities A, B, and C using the three different HPLC methods.

Table 1: Chromatographic Performance on C18 Column

CompoundRetention Time (t_R, min)Resolution (R_s)Tailing Factor (T_f)Theoretical Plates (N)
Impurity A4.25-1.112,500
Impurity B5.883.11.411,800
Compound X 6.50 1.31.5 11,500
Impurity C9.755.81.213,000

Calculated Purity of Compound X: 98.5%

Table 2: Chromatographic Performance on Phenyl-Hexyl Column

CompoundRetention Time (t_R, min)Resolution (R_s)Tailing Factor (T_f)Theoretical Plates (N)
Impurity A3.98-1.113,000
Impurity B6.214.21.212,500
Compound X 6.95 1.81.3 12,800
Impurity C10.546.51.114,000

Calculated Purity of Compound X: 99.2%

Table 3: Chromatographic Performance on PFP Column

CompoundRetention Time (t_R, min)Resolution (R_s)Tailing Factor (T_f)Theoretical Plates (N)
Impurity A3.55-1.014,500
Impurity B7.156.81.114,000
Compound X 8.20 2.51.1 15,000
Impurity C11.827.21.016,000

Calculated Purity of Compound X: 99.7%

Experimental Protocols

Detailed methodologies for the three HPLC methods are provided below.

Instrumentation

  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a quaternary pump, autosampler, multicolumn thermostat, and diode-array detector (DAD).

  • Data Acquisition: Empower 3 or OpenLab CDS.

Sample Preparation

  • Sample: A synthesized batch of "Compound X".

  • Solvent: Dilute 10 mg of the sample in 100 mL of a 50:50 mixture of mobile phase A and mobile phase B.

  • Injection Volume: 5 µL.

Protocol for Method A: C18 Column

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-10 min: 20% to 80% B

    • 10-12 min: 80% B

    • 12-12.1 min: 80% to 20% B

    • 12.1-15 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: DAD at 220 nm.

Protocol for Method B: Phenyl-Hexyl Column

  • Column: Luna Phenyl-Hexyl, 4.6 x 150 mm, 5 µm.[8]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-12 min: 30% to 90% B

    • 12-14 min: 90% B

    • 14-14.1 min: 90% to 30% B

    • 14.1-18 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: DAD at 220 nm.

Protocol for Method C: PFP Column

  • Column: Kinetex F5 (PFP), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 20 mM Ammonium Acetate, pH 4.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 25% B

    • 2-13 min: 25% to 75% B

    • 13-15 min: 75% B

    • 15-15.1 min: 75% to 25% B

    • 15.1-20 min: 25% B (re-equilibration)

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 40°C.

  • Detection: DAD at 220 nm.

Mandatory Visualization

The following diagram illustrates the general workflow for the HPLC purity assessment of a synthesized compound.

HPLC_Purity_Workflow cluster_synthesis Synthesis & Work-up cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Synthesis Chemical Synthesis of This compound Derivative Workup Reaction Work-up & Crude Product Isolation Synthesis->Workup SamplePrep Sample Preparation (Dilution & Filtration) Workup->SamplePrep MethodDev Method Development (Column & Mobile Phase Selection) HPLC_Run HPLC Injection & Data Acquisition MethodDev->HPLC_Run Integration Peak Integration & Identification HPLC_Run->Integration PurityCalc Purity Calculation (% Area Normalization) Integration->PurityCalc Report Final Purity Report Generation PurityCalc->Report Final Certificate of Analysis Report->Final

Caption: Workflow for HPLC Purity Assessment.

Conclusion

Based on the comparative data, the PFP column (Method C) provided the most effective separation for this specific mixture of a this compound derivative and its potential impurities. It yielded the best resolution, particularly for the critical pair of Compound X and its positional isomer (Impurity B), and produced the most symmetrical peaks (lowest tailing factors). The improved peak shape is crucial for accurate integration and reliable purity determination, especially for basic analytes like amines which can exhibit tailing on standard silica-based columns due to interactions with residual silanols.[11][12][13]

The Phenyl-Hexyl column (Method B) offered a significant improvement over the standard C18 column, demonstrating the value of alternative selectivities like π-π interactions for aromatic compounds. For many applications, this level of separation may be sufficient.

The C18 column (Method A) , while providing a baseline separation, showed limitations in resolving the main compound from its closely related isomer and resulted in more significant peak tailing for the amine compounds. This could lead to an underestimation of purity.

Therefore, for the purity assessment of this compound derivatives and other halogenated aromatic amines, starting method development with a PFP or Phenyl-Hexyl column is highly recommended to achieve optimal selectivity and accuracy.

References

comparing the efficacy of different catalysts for cross-coupling reactions with 2,6-Difluoro-3-methylbenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide explores the potential efficacy of various catalytic systems for the cross-coupling of 2,6-Difluoro-3-methylbenzylamine, a substrate of interest in medicinal chemistry and materials science. The presence of two fluorine atoms ortho to the benzylamine moiety, along with a methyl group, introduces both electronic and steric challenges that necessitate careful selection of the catalyst, ligand, and reaction conditions. We will focus on three major classes of palladium- and nickel-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and direct C-H activation/arylation.

Comparative Analysis of Catalytic Systems

The choice of catalyst is paramount for achieving high yields and selectivity in the cross-coupling of electronically deactivated and sterically hindered substrates like this compound. Below, we compare catalyst systems that are likely to be effective for different types of coupling reactions.

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate.[1] For a substrate like this compound, the primary amino group would first need to be coupled to an aryl halide or triflate before a subsequent Suzuki-Miyaura reaction could be performed on that coupled product (assuming it contains a suitable leaving group). Alternatively, if the benzylamine itself is used as the nucleophile in a deaminative coupling with an arylboronic acid, different catalytic conditions would apply.[2]

The general trend for halide reactivity in Suzuki-Miyaura coupling is I > Br > OTf > Cl.[3] The strong electron-withdrawing nature of the fluorine atoms in the substrate may necessitate more electron-rich and bulky phosphine ligands to promote the oxidative addition step of the catalytic cycle.[3]

Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of Aryl Halides with Organoboron Reagents

Catalyst SystemLigandBaseSolventTemp. (°C)Typical YieldsKey Features & Considerations
Pd(PPh₃)₄PPh₃K₂CO₃, Cs₂CO₃Toluene, Dioxane, DMF80-110Moderate to High"First generation" catalyst, effective for aryl iodides and bromides. May be less effective for challenging substrates.
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O80-110HighBuchwald ligand system, excellent for sterically hindered and electron-poor aryl chlorides.[4]
Pd₂(dba)₃ / XPhosXPhosK₃PO₄DioxaneRT-100High to ExcellentHighly active catalyst system for a broad range of substrates, including heteroaryl halides.
[Pd(IPr)Cl₂]₂IPr (NHC)K₃PO₄, CsFToluene, THF80-120HighN-Heterocyclic Carbene (NHC) ligands offer high stability and activity, particularly for aryl chlorides.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide or triflate.[5] This reaction would be directly applicable to this compound as the amine coupling partner. The steric hindrance from the ortho-fluorine and meta-methyl groups, as well as the electronic deactivation of the aryl halide, are key challenges. Modern catalyst systems utilizing bulky, electron-rich phosphine ligands are generally required for high efficiency.[6]

Table 2: Comparison of Catalysts for Buchwald-Hartwig Amination of Aryl Halides with Amines

Catalyst SystemLigandBaseSolventTemp. (°C)Typical YieldsKey Features & Considerations
Pd₂(dba)₃ / BINAPBINAPNaOtBuToluene80-110Moderate to HighSecond-generation catalyst, effective for primary and secondary amines.
Pd(OAc)₂ / XPhosXPhosK₃PO₄, Cs₂CO₃Dioxane, TolueneRT-110High to ExcellentHighly effective for a wide range of amines and aryl chlorides/bromides, including sterically demanding substrates.
Pd-G3-XPhosXPhosK₂CO₃, K₃PO₄t-AmylOH, Dioxane80-120High to ExcellentPre-catalyst offering high activity and stability, often allowing for lower catalyst loadings.
NiCl₂(dme) / IPrIPr (NHC)NaOtBu, K₃PO₄Dioxane, Toluene80-130Good to HighNickel-based systems can be a cost-effective alternative to palladium and are effective for aryl chlorides.

Direct C-H activation offers an atom-economical approach by forming a C-C bond directly from a C-H bond, avoiding the need for pre-functionalized substrates. For this compound, the primary amine can act as a directing group to facilitate ortho-C-H activation. Palladium(II) catalysts are commonly employed for this transformation.[7][8]

Table 3: Comparison of Catalysts for Palladium-Catalyzed Direct C-H Arylation

Catalyst SystemOxidantAdditiveSolventTemp. (°C)Typical YieldsKey Features & Considerations
Pd(OAc)₂Ag₂CO₃, BQPivOHt-AmylOH, DCE100-140Moderate to HighCommon conditions for amine-directed C-H arylation with arylboronic acids.
PdCl₂(MeCN)₂Cu(OAc)₂, O₂-Toluene, DMF100-130Moderate to HighOxidative C-H/C-H cross-coupling between two arenes.
[Cp*RhCl₂]₂AgSbF₆-MeOH, DCE60-100Good to HighRhodium catalysts can also be effective for C-H activation and annulation reactions.

Experimental Protocols

The following are generalized experimental protocols for screening catalysts for the cross-coupling of this compound. Note: These protocols should be adapted and optimized for the specific reaction and substrate. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

  • To a dried reaction vial equipped with a magnetic stir bar, add the palladium or nickel precatalyst (1-5 mol%), the phosphine or NHC ligand (1.2-2 equivalents relative to the metal), and the base (1.5-2.5 equivalents).

  • Seal the vial with a septum and purge with an inert gas.

  • Add the aryl halide (1.0 equivalent) and this compound (1.2 equivalents).

  • Add the anhydrous, degassed solvent via syringe.

  • Place the vial in a preheated oil bath or heating block and stir at the desired temperature for the specified time (typically 12-24 hours).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • To a dried reaction vial with a magnetic stir bar, add the aryl halide (1.0 equivalent, derived from this compound), the organoboron reagent (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), the ligand (if required), and the base (2.0-3.0 equivalents).

  • Seal the vial and purge with an inert gas.

  • Add the degassed solvent system (e.g., toluene/water, dioxane).

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitor the reaction by TLC, GC-MS, or LC-MS.

  • After completion, cool to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify by column chromatography.

Mandatory Visualizations

G cluster_prep Preparation cluster_setup Reaction Setup cluster_monitoring Monitoring & Workup cluster_analysis Analysis & Purification prep_reagents Weigh Catalyst, Ligand, Base, and Reactants setup_inert Assemble Glassware under Inert Atmosphere prep_reagents->setup_inert prep_solvent Prepare Anhydrous, Degassed Solvent setup_add Add Reagents and Solvent prep_solvent->setup_add setup_inert->setup_add setup_heat Heat to Desired Temperature with Stirring setup_add->setup_heat mon_progress Monitor Reaction Progress (TLC, GC-MS, LC-MS) setup_heat->mon_progress mon_workup Aqueous Workup and Extraction mon_progress->mon_workup Upon Completion ana_purify Purification (Column Chromatography) mon_workup->ana_purify ana_char Characterization (NMR, MS) ana_purify->ana_char

Caption: General experimental workflow for catalyst screening in cross-coupling reactions.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition (R¹-X) pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans Transmetalation (R²-B(OR)₂ + Base) pd2_trans->pd0 Reductive Elimination (R¹-R²)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[3][9]

Buchwald_Hartwig_Cycle pd0 Pd(0)L pd2_ox Ar-Pd(II)L-X pd0->pd2_ox Oxidative Addition (Ar-X) pd2_amido Ar-Pd(II)L-NR¹R² pd2_ox->pd2_amido Amine Coordination & Deprotonation (HNR¹R² + Base) pd2_amido->pd0 Reductive Elimination (Ar-NR¹R²)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.[10][11]

CH_Activation_Cycle pd2_cat Pd(II)X₂ palladacycle Palladacycle Intermediate pd2_cat->palladacycle C-H Activation (Directed) pd4_int Pd(IV) Intermediate palladacycle->pd4_int Oxidative Addition / Reaction with Coupling Partner pd4_int->pd2_cat Reductive Elimination (Product)

References

The Impact of 3-Methyl Substitution on the Biological Activity of 2,6-Difluorobenzylamine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the structure-activity relationship (SAR) surrounding the 2,6-difluorobenzylamine scaffold reveals a significant gap in the publicly available research literature regarding the specific impact of a 3-methyl group on its biological activity. Despite the prevalence of the 2,6-difluorobenzyl moiety in a range of biologically active compounds, from antibacterial agents to central nervous system modulators, direct comparative studies focusing on the addition of a methyl group at the 3-position are not readily found in published scientific papers.

The 2,6-difluorobenzylamine core is a privileged scaffold in medicinal chemistry, valued for the metabolic stability and unique electronic properties conferred by the fluorine atoms. These fluorine atoms can influence the conformation of the molecule and its interactions with biological targets. Modifications to the phenyl ring are a common strategy to modulate the potency, selectivity, and pharmacokinetic properties of drug candidates. However, systematic exploration of substitutions at the 3-position, and specifically the introduction of a small alkyl group like methyl, appears to be an under-investigated area.

This guide aims to provide a framework for such a comparative analysis, outlining the necessary experimental data and protocols that would be required to evaluate the impact of the 3-methyl group. While direct experimental data is not available for a head-to-head comparison, we will present information on related structures and the general biological activities of 2,6-difluorobenzylamine derivatives to provide context.

Hypothetical Comparative Data: A Template for Future Research

To rigorously evaluate the impact of the 3-methyl group, a direct comparison of a parent 2,6-difluorobenzylamine derivative (Compound A) and its 3-methyl analog (Compound B) is essential. The following tables are presented as a template to be populated with experimental data once such research is conducted.

Table 1: Comparative Biological Activity of a Hypothetical 2,6-Difluorobenzylamine Derivative (A) and its 3-Methyl Analog (B)

CompoundTargetAssay TypeIC50 / EC50 (nM)Selectivity vs. Off-Target
A (2,6-Difluorobenzylamine Derivative)e.g., Monoamine Oxidase BEnzyme InhibitionData NeededData Needed
B (3-Methyl-2,6-difluorobenzylamine Derivative)e.g., Monoamine Oxidase BEnzyme InhibitionData NeededData Needed

Table 2: Comparative Physicochemical and Pharmacokinetic Properties

PropertyCompound ACompound B
Molecular WeightCalculatedCalculated
cLogPCalculated/MeasuredCalculated/Measured
Aqueous Solubility (µM)Data NeededData Needed
Microsomal Stability (t1/2, min)Data NeededData Needed
Cell Permeability (Papp, 10-6 cm/s)Data NeededData Needed

Necessary Experimental Protocols for a Meaningful Comparison

Should the relevant compounds be synthesized, the following experimental protocols would be crucial for a thorough evaluation of the 3-methyl group's impact.

Synthesis of 2,6-Difluorobenzylamine and 3-Methyl-2,6-difluorobenzylamine Derivatives

A generalized synthetic scheme would likely involve the appropriate starting materials, such as 2,6-difluorobenzonitrile or 3-methyl-2,6-difluorobenzonitrile, which would be subjected to reduction to form the corresponding benzylamines. These intermediates would then be elaborated into the final derivatives of interest.

Synthesis_Workflow start Starting Material (e.g., 2,6-difluorobenzonitrile) step1 Reduction (e.g., LiAlH4 or H2/Pd-C) start->step1 intermediate 2,6-Difluorobenzylamine step1->intermediate step2 Derivatization (e.g., Amide coupling, Alkylation) intermediate->step2 productA Compound A (2,6-Difluorobenzylamine Derivative) step2->productA start_methyl Starting Material (e.g., 3-methyl-2,6-difluorobenzonitrile) step1_methyl Reduction (e.g., LiAlH4 or H2/Pd-C) start_methyl->step1_methyl intermediate_methyl 3-Methyl-2,6-difluorobenzylamine step1_methyl->intermediate_methyl step2_methyl Derivatization (e.g., Amide coupling, Alkylation) intermediate_methyl->step2_methyl productB Compound B (3-Methyl-2,6-difluorobenzylamine Derivative) step2_methyl->productB

In Vitro Biological Assays
  • Target-Based Assays: To determine the potency of the compounds against their intended biological target (e.g., a specific enzyme or receptor), assays such as enzyme inhibition assays (measuring IC50 values) or receptor binding assays (measuring Ki values) would be performed.

  • Cell-Based Assays: The activity of the compounds in a cellular context would be evaluated using relevant cell lines. This could involve assays to measure downstream signaling events, cell viability, or other cellular phenotypes.

Biological_Assay_Workflow compounds Compound A & Compound B target_assay Target-Based Assay (e.g., Enzyme Inhibition) compounds->target_assay cell_assay Cell-Based Assay (e.g., Signaling Assay) compounds->cell_assay data_analysis Data Analysis (IC50/EC50 Determination) target_assay->data_analysis cell_assay->data_analysis comparison Comparative Assessment of Potency data_analysis->comparison

Pharmacokinetic Profiling
  • Metabolic Stability: The stability of the compounds in the presence of liver microsomes would be assessed to predict their metabolic clearance in vivo.

  • Cell Permeability: Assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 permeability assays would be used to estimate the ability of the compounds to cross cell membranes.

Potential Impact of the 3-Methyl Group: A Forward Look

Based on general medicinal chemistry principles, the introduction of a 3-methyl group to the 2,6-difluorobenzylamine scaffold could have several effects:

  • Steric Effects: The methyl group could introduce steric hindrance that might either enhance or disrupt binding to the target protein, depending on the topology of the binding site.

  • Electronic Effects: As an electron-donating group, the methyl group could subtly alter the electronic properties of the aromatic ring, which might influence binding interactions.

  • Lipophilicity: The addition of a methyl group would increase the lipophilicity of the molecule, which could impact its solubility, cell permeability, and metabolic stability.

Conclusion

A thorough evaluation of the impact of a 3-methyl group on the biological activity of 2,6-difluorobenzylamine derivatives is a clear unmet need in the field of medicinal chemistry. The generation of direct comparative data, as outlined in this guide, would provide valuable insights into the structure-activity relationships of this important scaffold. Such studies would enable researchers to fine-tune the properties of 2,6-difluorobenzylamine-based compounds for a variety of therapeutic applications. Until such data becomes available, the precise effects of this seemingly simple structural modification will remain a matter of speculation. Researchers, scientists, and drug development professionals are encouraged to explore this area to unlock the full potential of this versatile chemical class.

A Comparative Guide to the Cost-Effectiveness of Synthetic Routes to 2,6-Difluoro-3-methylbenzylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes to the valuable building block, 2,6-Difluoro-3-methylbenzylamine. The objective analysis of starting materials, reagent costs, reaction yields, and process complexity aims to assist researchers in selecting the most cost-effective and efficient pathway for their specific needs.

Executive Summary

Two plausible synthetic routes to this compound are evaluated:

  • Route 1: A three-step synthesis commencing with the benzylic bromination of 2,6-Difluoro-3-methyltoluene, followed by nucleophilic substitution with azide and subsequent Staudinger reduction.

  • Route 2: A two-step pathway beginning with the conversion of 2,6-Difluoro-3-methylbenzoic acid to the corresponding benzamide, which is then reduced to the target benzylamine.

A direct comparison reveals that while Route 2 involves fewer steps, the high cost of the starting material, 2,6-Difluoro-3-methylbenzoic acid, makes Route 1 the more cost-effective option for the laboratory-scale synthesis of this compound.

Cost-Effectiveness Analysis

The following tables provide a detailed breakdown of the estimated costs associated with each synthetic route for the synthesis of one mole of this compound. Prices for reagents are based on currently available market data and may vary depending on the supplier and purity.

Route 1: From 2,6-Difluoro-3-methyltoluene

StepReactionReagentsMolar Eq.Unit Cost (USD)Cost per Mole of Product (USD)Estimated Yield
1Benzylic Bromination2,6-Difluoro-3-methyltoluene1.015.00/g2100.0085%
N-Bromosuccinimide (NBS)1.10.17/g33.16
Benzoyl Peroxide (BPO)0.020.10/g0.48
2Azide Formation2,6-Difluoro-3-methylbenzyl bromide1.0--73%
Sodium Azide1.50.11/g10.73
3Staudinger Reduction2,6-Difluoro-3-methylbenzyl azide1.0--95%
Triphenylphosphine1.10.06/g18.94
Water---
Total ~2163.31 ~59%

Route 2: From 2,6-Difluoro-3-methylbenzoic acid

StepReactionReagentsMolar Eq.Unit Cost (USD)Cost per Mole of Product (USD)Estimated Yield
1Amide Formation2,6-Difluoro-3-methylbenzoic acid1.050.00/g8600.0090%
Thionyl Chloride1.20.14/mL11.76
Ammonia (30% aq. solution)2.00.05/mL1.13
2Amide Reduction2,6-Difluoro-3-methylbenzamide1.0--85%
Lithium Aluminum Hydride (LiAlH₄)1.51.19/g67.83
Total ~8680.72 ~77%

Synthetic Route Diagrams

Synthetic_Routes cluster_0 Route 1 cluster_1 Route 2 A 2,6-Difluoro- 3-methyltoluene B 2,6-Difluoro- 3-methylbenzyl bromide A->B NBS, BPO (85%) C 2,6-Difluoro- 3-methylbenzyl azide B->C NaN3 (73%) D 2,6-Difluoro- 3-methylbenzylamine C->D 1. PPh3 2. H2O (95%) E 2,6-Difluoro- 3-methylbenzoic acid F 2,6-Difluoro- 3-methylbenzamide E->F 1. SOCl2 2. NH3 (90%) G 2,6-Difluoro- 3-methylbenzylamine F->G LiAlH4 (85%)

Figure 1: Comparison of synthetic pathways to this compound.

Experimental Protocols

Route 1: From 2,6-Difluoro-3-methyltoluene

Step 1: Synthesis of 2,6-Difluoro-3-methylbenzyl bromide

  • To a solution of 2,6-Difluoro-3-methyltoluene (1.0 eq) in a suitable solvent such as carbon tetrachloride, N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.02 eq) are added.

  • The reaction mixture is heated to reflux under irradiation with a UV lamp for 4-6 hours.

  • The reaction is monitored by TLC or GC-MS for the disappearance of the starting material.

  • After completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude 2,6-Difluoro-3-methylbenzyl bromide, which can be used in the next step without further purification.

  • Note: The yield for this step is estimated to be around 85% based on similar reported procedures.

Step 2: Synthesis of 2,6-Difluoro-3-methylbenzyl azide

  • To a solution of 2,6-Difluoro-3-methylbenzyl bromide (1.0 eq) in a polar aprotic solvent such as DMF, sodium azide (1.5 eq) is added.

  • The reaction mixture is stirred at room temperature for 12-16 hours.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is poured into water and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give the crude 2,6-Difluoro-3-methylbenzyl azide.

  • Note: A yield of approximately 73% is expected for this step based on analogous transformations.

Step 3: Synthesis of this compound (Staudinger Reduction)

  • To a solution of 2,6-Difluoro-3-methylbenzyl azide (1.0 eq) in a mixture of THF and water (e.g., 10:1), triphenylphosphine (1.1 eq) is added portion-wise.

  • The reaction mixture is stirred at room temperature for 2-4 hours, during which the evolution of nitrogen gas is observed.

  • The reaction is monitored by TLC until the starting azide is consumed.

  • The solvent is removed under reduced pressure, and the residue is partitioned between diethyl ether and 1M HCl.

  • The aqueous layer is separated, basified with 2M NaOH, and extracted with diethyl ether.

  • The combined organic extracts are dried over anhydrous sodium sulfate and concentrated to give this compound.

  • Note: The Staudinger reduction is typically a high-yielding reaction, and a yield of around 95% is anticipated.

Route 2: From 2,6-Difluoro-3-methylbenzoic acid

Step 1: Synthesis of 2,6-Difluoro-3-methylbenzamide

  • To a solution of 2,6-Difluoro-3-methylbenzoic acid (1.0 eq) in a dry, inert solvent such as dichloromethane, thionyl chloride (1.2 eq) is added dropwise at 0 °C. A catalytic amount of DMF can be added to facilitate the reaction.

  • The reaction mixture is stirred at room temperature for 1-2 hours.

  • The excess thionyl chloride and solvent are removed under reduced pressure.

  • The resulting crude acid chloride is dissolved in a dry, inert solvent and added dropwise to a cooled (0 °C) concentrated aqueous solution of ammonia (2.0 eq).

  • The mixture is stirred for an additional 1-2 hours at room temperature.

  • The precipitated solid is collected by filtration, washed with cold water, and dried to afford 2,6-Difluoro-3-methylbenzamide.

  • Note: This two-step, one-pot procedure is expected to have a yield of approximately 90%.

Step 2: Synthesis of this compound

  • To a suspension of lithium aluminum hydride (1.5 eq) in a dry, ethereal solvent such as THF, a solution of 2,6-Difluoro-3-methylbenzamide (1.0 eq) in THF is added dropwise at 0 °C.

  • The reaction mixture is then heated to reflux for 4-6 hours.

  • The reaction is monitored by TLC for the disappearance of the starting amide.

  • After completion, the reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure to yield this compound.

  • Note: The reduction of amides with LiAlH₄ generally proceeds in high yield, and an estimated yield of 85% is used for this step.

Conclusion

Based on the analysis of reagent costs and estimated yields, Route 1, starting from 2,6-Difluoro-3-methyltoluene, presents a more cost-effective approach for the synthesis of this compound in a research setting. While Route 2 offers a shorter synthetic sequence, the significantly higher price of the starting material, 2,6-Difluoro-3-methylbenzoic acid, makes it a less economical option. Researchers should consider the trade-off between the number of synthetic steps and the overall cost of starting materials when selecting a synthetic strategy. It is important to note that the yields provided are estimates based on analogous reactions and may require optimization for the specific substrate.

Safety Operating Guide

Proper Disposal of 2,6-Difluoro-3-methylbenzylamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 2,6-Difluoro-3-methylbenzylamine (CAS RN: 261763-42-2), a key intermediate in pharmaceutical and agrochemical synthesis. Adherence to these procedures is critical for minimizing environmental impact and safeguarding laboratory personnel.

Essential Safety and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is the first step in its safe management. This compound is classified as a corrosive and is harmful if swallowed, causing severe skin burns and serious eye damage.[1]

PropertyValue
Molecular Formula C₈H₉F₂N
Molecular Weight 157.16 g/mol [1][2][3]
Boiling Point 194.5 °C at 760 mmHg[1][3]
Density 1.171 g/cm³[1][3]
Flash Point 88.1 °C[3]
Hazard Classification Corrosive[1]

Step-by-Step Disposal Protocol

The primary and recommended disposal route for this compound is through an approved hazardous waste disposal facility, typically via incineration. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.

1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles and a face shield.[4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[4]

  • Skin and Body Protection: A lab coat or other suitable protective clothing.[4]

  • Respiratory Protection: If working in a poorly ventilated area or if there is a risk of aerosolization, use a NIOSH-approved respirator.[4]

2. Waste Collection and Segregation:

  • Collect all waste containing this compound in a designated, chemically compatible, and properly labeled waste container.

  • The container must be in good condition, with a secure, tight-fitting lid to prevent any leaks or spills.

  • Do not mix this waste with other incompatible waste streams, such as strong oxidizing agents or acids.[4]

3. Labeling and Storage:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Store the sealed waste container in a designated, cool, dry, and well-ventilated satellite accumulation area, away from heat and ignition sources.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Provide the EHS or contractor with an accurate description of the waste composition. The recommended disposal method is incineration in a facility equipped with an afterburner and a flue gas scrubber to handle the halogenated byproducts.[4]

5. Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Avoid breathing vapors, mist, or gas.[5]

  • Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material such as sand, earth, or vermiculite.

  • Sweep or shovel the absorbed material into a suitable container for disposal as hazardous waste.[4]

  • Ventilate the area and wash the spill site after the material has been collected.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Identify Waste as This compound B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Collect in a Designated and Labeled Hazardous Waste Container B->C D Is the container full? C->D E Store in a Secure Satellite Accumulation Area D->E Yes H Continue to add waste to the container D->H No F Contact EHS or Licensed Waste Contractor for Pickup E->F G Incineration at an Approved Hazardous Waste Facility F->G H->C

Caption: Disposal workflow for this compound.

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Difluoro-3-methylbenzylamine
Reactant of Route 2
Reactant of Route 2
2,6-Difluoro-3-methylbenzylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.